IWP-2

Catalog No.
S548507
CAS No.
686770-61-6
M.F
C22H18N4O2S3
M. Wt
466.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IWP-2

CAS Number

686770-61-6

Product Name

IWP-2

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Molecular Formula

C22H18N4O2S3

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C22H18N4O2S3/c1-13-7-8-15-17(11-13)31-21(23-15)25-18(27)12-30-22-24-16-9-10-29-19(16)20(28)26(22)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,23,25,27)

InChI Key

WRKPZSMRWPJJDH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4

solubility

Soluble in DMSO, not in water

Synonyms

inhibitor of WNT production-2 compound, IWP-2 compound, IWP2 compound, N-(6-methyl-1,3-benzothiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno(3,2-d)pyrimidin-2-yl)sulfanyl)acetamide, Wnt inhibitor IWP-2

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4

The exact mass of the compound N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide is 466.05919 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 753606. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles - Supplementary Records. It belongs to the ontological category of organic heterobicyclic compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Primary Mechanism: Inhibition of Wnt Production

Author: Smolecule Technical Support Team. Date: February 2026

IWP-2 is classified as an Inhibitor of Wnt Production. Its primary, well-established target is Porcupine (Porcn), a membrane-bound O-acyltransferase located in the endoplasmic reticulum [1] [2] [3].

  • Role of Porcn: Porcn catalyzes the palmitoylation of Wnt proteins. This lipid modification is essential for Wnt secretion and its ability to activate signaling pathways [2] [4].
  • Action of this compound: By inhibiting Porcn, this compound selectively blocks the palmitoylation and subsequent secretion of all Wnt ligands [1] [3]. This effectively stops the autocrine and paracrine Wnt signaling from the "Wnt-producing cell" [2].

Secondary Mechanism: CK1δ Inhibition

Subsequent research has revealed that this compound also potently inhibits Casein Kinase 1 delta (CK1δ) [5] [6].

  • Mechanism: this compound acts as an ATP-competitive inhibitor of CK1δ, directly binding to its ATP-binding pocket [5].
  • Context: This activity is significant because CK1δ is a component of the β-catenin destruction complex within the "Wnt-receiving cell." The biological effects observed in some studies may result from the combined inhibition of both Porcn and CK1δ [5].

Quantitative Data on this compound Targets and Cellular Activity

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency (IC₅₀)

Target / Assay IC₅₀ Value Description
Porcn [1] 27 nM Cell-free assay; inhibition of Wnt processing and secretion.
CK1δ [1] [6] 40 nM Cell-free assay; inhibition of the gatekeeper mutant M82FCK1δ.

Table 2: Antiproliferative Activity (EC₅₀) Antiproliferative activity against various human cancer cell lines after 48 hrs, measured by MTT assay [1] [6].

Cell Line Cancer Type EC₅₀ (μM)
MIA PaCa-2 Pancreatic 1.90
SW620 Colorectal 1.90
Capan-1 Pancreatic 2.05
PANC-1 Pancreatic 2.33
HEK293 Embryonic Kidney 2.76
HT-29 Colorectal 4.67

Experimental Evidence & Applications

This compound has been utilized in diverse research contexts, validating its mechanism and revealing its physiological effects.

  • Cancer Research: In gastric cancer, this compound suppressed the Wnt/β-catenin signaling pathway in MKN28 cells, as shown by decreased TCF/LEF transcriptional activity and downregulation of downstream targets (c-MYC, CCND1, BIRC5). This led to reduced cell proliferation, migration, invasion, and increased caspase 3/7 activity [2].
  • Neuropathic Pain: In a rat model of chronic constriction injury (CCI), intrathecal administration of this compound alleviated pain behaviors. The study demonstrated that this compound exerted its effect by inactivating the Wnt/β-catenin pathway in the dorsal root ganglion [7].
  • Developmental Biology: Treatment of porcine somatic cell nuclear transfer (SCNT) embryos with this compound inactivated Wnt signaling, reflected in the low expression of target genes, and impaired blastocyst hatching [8].

Pathway and Experimental Workflow

The following diagram illustrates the dual-mechanism of action of this compound and its consequences on the canonical Wnt/β-catenin signaling pathway.

This compound inhibits Wnt secretion via Porcn and directly targets CK1δ in the receiving cell.

The typical experimental workflow for validating this compound's effect on Wnt signaling is outlined below.

A Cell Treatment with this compound B Functional Assays A->B C Pathway Analysis A->C D Phenotypic Readouts A->D B1 • MTT/Proliferation • Transwell/Migration & Invasion • Caspase 3/7/Apoptosis B->B1 C1 • TCF/LEF Reporter (Luciferase) • qPCR: c-MYC, AXIN2, CCND1 • Western Blot: β-catenin C->C1 D1 • In Vivo: Pain behavior (PWMT/PWTL) • In Vitro: Colony formation D->D1

A general workflow for testing this compound, from cell treatment to functional and mechanistic analysis.

Key Considerations for Researchers

  • Dual Target Interpretation: When designing experiments and interpreting results, consider that observed phenotypes may arise from the combined inhibition of both Porcn (blocking global Wnt secretion) and CK1δ (affecting downstream signaling in receiving cells) [5].
  • Working Concentration: The effective concentration varies by model. While functional inhibition of Porcn can occur at nanomolar levels (e.g., 30 nM in reporter assays [1]), antiproliferative effects in cancer cell lines are typically observed in the low micromolar range (1-5 μM) [1] [6].
  • Solubility and Storage: this compound is typically dissolved in DMSO to make a stock solution (e.g., 2.5-5 mg/mL). The powder and reconstituted stock should be protected from light and stored at -20°C [3] [4] [6].

References

Core Characteristics of IWP-2

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key biochemical and physical properties of IWP-2.

Property Description
Primary Target (Wnt Pathway) Porcupine (Porcn), a membrane-bound O-acyltransferase [1] [2] [3]
Primary Mechanism Prevents palmitoylation of Wnt ligands, crucial for their secretion and activity [1] [3] [4]
Secondary Target Casein Kinase 1 delta (CK1δ) [1] [5] [2]
Secondary Mechanism ATP-competitive inhibitor of CK1δ [1] [6] [7]
IC₅₀ for Porcupine (Wnt Inhibition) 27 nM (in cell-free assays) [5] [2] [3]
IC₅₀ for CK1δ (Kinase Inhibition) 40 nM (for M82F CK1δ mutant) [1] [5] [2]
Molecular Weight 466.60 g/mol [5] [2] [4]
Chemical Formula C₂₂H₁₈N₄O₂S₃ [5] [2] [4]
CAS Number 686770-61-6 [5] [2] [4]

Experimental Data and Protocols

This compound has been utilized in various experimental settings, from in vitro cell-based assays to in vivo models. The table below outlines key experimental findings and conditions as reported in the literature.

Application / Observation Experimental Details Key Findings / Outcomes

| Inhibition of Wnt Signaling | • Cell Line: L-Wnt3A or HEK293T [5] [3]Concentration: 5 µM [5]Incubation Time: 24 hours [5] | Blocks Wnt-dependent phosphorylation of LRP6 and Dvl2, prevents β-catenin accumulation [5] [3]. | | Anti-Proliferative Activity | • Assay: MTT assay [2] [3]Cell Lines: Various cancer lines (e.g., MIA PaCa-2, SW620, PANC-1) [2] [3]Incubation Time: 48 hours [2] [3] | Inhibits cell viability with EC₅₀ values in the low micromolar range (e.g., 1.9 µM for MIA PaCa-2 and SW620; 2.33 µM for PANC-1) [2] [3]. | | In Vivo Efficacy | • Model: C57BL/6 mice [2]Dose: 20 mg/kg [2]Route: Intravenous (I.V.) [2]Frequency: Every two days [2] | Reduces uptake of foreign particles and pathogenic bacteria; modulates cytokine levels (reduces TNF-α and IL-6, increases IL-10) [2]. | | CK1δ Inhibition in Cells | • Cell Line: Panc-1 cells [2]Concentration: 2.33 µM (EC₅₀ for proliferation) [2]Incubation Time: 48 hours [2] | Reduces CK1δ kinase activity to approximately 66% of residual activity compared to untreated cells [2]. |

Mechanism of Action and Signaling Pathway

The diagram below illustrates the dual inhibitory action of this compound on the Wnt secretion pathway and CK1δ kinase activity.

G WNT Wnt Ligand (Unpalmitoylated) Secretion Wnt Secretion WNT->Secretion Porcn Porcupine (Porcn) Porcn->WNT Palmitoylation IWP2 This compound IWP2->Porcn Inhibits CK1d CK1δ Kinase IWP2->CK1d Inhibits TDP43 TDP-43 Phosphorylation CK1d->TDP43 Promotes Signaling Downstream Wnt Signaling Secretion->Signaling Activates

This diagram shows how this compound exerts its effects by two primary mechanisms:

  • Inhibition of Wnt Secretion: this compound directly targets Porcupine (Porcn), inhibiting its ability to add a necessary palmitoyl group to Wnt ligands [1] [2] [3]. This prevents the proper secretion of Wnt proteins, thereby blocking autocrine and paracrine Wnt signaling [3].
  • Inhibition of CK1δ Kinase: this compound acts as an ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) [1] [6] [7]. CK1δ is implicated in phosphorylating various substrates, including the TDP-43 protein, whose aberrant phosphorylation is a hallmark of diseases like Amyotrophic Lateral Sclerosis (ALS) [8].

Research Implications and Therapeutic Potential

The dual activity of this compound makes it a valuable tool in chemical biology and drug discovery.

  • Tool Compound: this compound is widely used in stem cell and organoid research to modulate Wnt signaling and control cell fate decisions [5]. It also helps dissect CK1δ-specific functions in various signaling cascades.
  • Therapeutic Potential: The inhibition of CK1δ is a promising strategy for therapeutic intervention. Research indicates that CK1δ is a key regulator of the pathological phosphorylation of TDP-43, a critical protein in ALS [8]. Inhibiting CK1δ with compounds like this compound could theoretically reduce this aberrant phosphorylation and its associated neurotoxicity [8].
  • Drug Development: The discovery that this compound inhibits CK1δ has spurred a medicinal chemistry approach to develop improved IWP-derived CK1 inhibitors with potentially better potency and selectivity [1] [6].

References

IWP-2 Discovery and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

IWP-2 was first identified in a high-throughput screen of 200,000 compounds as a potent inhibitor of Wnt processing and secretion [1]. It belongs to a class of small molecules known as Inhibitors of Wnt Production (IWPs).

  • Primary Target: this compound specifically targets Porcupine (Porcn), a membrane-bound O-acyltransferase (MBOAT) [1] [2] [3].
  • Mechanism: Porcn catalyzes the palmitoylation of Wnt proteins, a crucial post-translational modification required for their secretion and functional activity. By inhibiting Porcn, this compound prevents Wnt ligand palmitoylation, thereby blocking the secretion of all Wnt ligands and subsequent activation of Wnt signaling pathways [1] [2].
  • Potency: Its half-maximal inhibitory concentration (IC₅₀) for Wnt signaling is 27 nM [2] [3].
  • Secondary Target: this compound is also an ATP-competitive inhibitor of casein kinase 1 delta (CK1δ), with an IC₅₀ reported as 40 nM or 317 nM in different studies [2] [3].

The following diagram illustrates the Wnt signaling pathway and the mechanism of this compound action:

G cluster_canonical Canonical Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Secretion Wnt Secretion Wnt->Secretion Porcn Porcupine (Porcn) Porcn->Wnt Palmitoylation Fzd Frizzled (Fzd) Receptor Secretion->Fzd Dvl Dishevelled (Dvl) Activation Fzd->Dvl LRP LRP5/6 Co-receptor Complex Destruction Complex (GSK3β, CK1, APC, Axin) Dvl->Complex Inhibits BCatDeg β-catenin Degradation Complex->BCatDeg BCatStable β-catenin Stabilization Nucleus BCatStable->Nucleus TCFile TCF/LEF Transcription Target Gene Expression Nucleus->TCFile IWP2 IWP2 IWP2->Porcn Inhibits

This compound inhibits Porcupine to block Wnt ligand secretion, preventing downstream pathway activation.

Quantitative Profiling of this compound

The tables below summarize key quantitative data for this compound, including inhibitory concentrations and cellular effects.

Table 1: In Vitro Inhibitory Profile of this compound

Target / Assay IC₅₀ / EC₅₀ Description
Porcn (Wnt Signaling) 27 nM Inhibits Wnt processing and secretion [2] [3].
CK1δ (Kinase) 40 nM [2] ATP-competitive inhibitor (gatekeeper mutant M82F CK1δ).
CK1δ (Kinase) 317 nM [3] Alternative reported IC₅₀ value.

Table 2: Cellular Activity of this compound in Various Cell Lines

Cell Line Assay / Effect EC₅₀ / Outcome Description
HEK293 Antiproliferative activity 2.76 µM [2] 48-hour MTT assay.
CAPAN-1 Antiproliferative activity 2.05 µM [2] 48-hour MTT assay.
PANC-1 CK1δ kinase activity ~66% residual activity [2] Treated with 2.33 µM for 48 hrs.
Mouse Embryonic Kidneys Branching morphogenesis Significant reduction at 10 nM [1] Ex vivo culture model of Wnt signaling.

Structure-Activity Relationship (SAR) and Analog Development

Medicinal chemistry efforts following this compound's discovery revealed key structural insights and led to more potent analogs [1].

  • Core Scaffold: The phthalazinone (in IWP-1) and pyrimidinone (in this compound, -3, -4) moieties are interchangeable scaffolding motifs [1].
  • Key Binding Motif: The benzothiazole group is a conserved motif critical for binding to Porcn's hydrophobic pocket. Removal of the 6-position substituent (R1=H) on this ring led to a drastic loss of activity, while larger groups like -Cl and -CF₃ improved potency [1].
  • Solvent-Exposed Region: The phenyl group tolerates various electronic and steric modifications, and this region can be used to attach probes (e.g., biotin, Cy3 conjugates) without losing activity [1].
  • Advanced Analogs: Replacing the benzothiazole with a biphenyl system yielded highly potent inhibitors. For example, the 4-biphenyl derivative (20) was 40 times more potent than this compound, and the even more optimized compound IWP-L6 (27) achieved sub-nanomolar potency (EC₅₀ = 0.3 nM in mouse fibroblasts) [1].

Experimental Applications & Protocols

This compound is a well-established tool compound used to investigate Wnt signaling in diverse biological models.

  • In Cell-Based Studies: this compound is typically used in the low nanomolar to micromolar range (e.g., 0.05 µM to 5 µM), dissolved in DMSO [1] [4] [5].
  • In Zebrafish Embryos: this compound and its more potent analog IWP-L6 inhibit Wnt/β-catenin-dependent processes like posterior axis formation at low micromolar concentrations [1].
  • In Bacterial Clearance Assay: J774A.1 macrophage cells were infected with bacteria for 1 hour, then treated with 0.05 µM this compound for 24 hours to assess the role of endogenous Wnt production in bacterial killing [4].
  • In Embryo Development: Porcine somatic cell nuclear transfer (SCNT) embryos treated with this compound showed impaired blastocyst development and hatching, demonstrating the role of Wnt signaling in early embryogenesis [5].

Key Technical Considerations for Researchers

  • Specificity Note: While this compound is a potent Porcn inhibitor, researchers should be aware of its off-target activity against CK1δ when designing experiments and interpreting results, particularly in systems where CK1 is involved [2].
  • Metabolic Stability: Advanced analogs like IWP-L6 show species-dependent metabolic stability. They are stable in human plasma but rapidly cleaved in rodent plasma by carboxylesterases, which is a crucial consideration for in vivo studies [1].
  • Handling and Storage: this compound is typically supplied as a solid and is soluble in DMSO. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles [2].

The publicly available data on this compound provides a strong foundation for its use as a research tool. For a complete synthetic route, consulting specialized medicinal chemistry literature or patent databases would be the next step.

References

Mechanism of Action and Biological Profile

Author: Smolecule Technical Support Team. Date: February 2026

IWP-2 is a potent small-molecule inhibitor that targets the Wnt signaling pathway. The table below summarizes its primary targets and cellular effects based on the search results [1] [2] [3].

Target/Parameter Description
Primary Target Porcupine (PORCN), a membrane-bound O-acyltransferase (MBOAT) [1] [3].
Primary Mechanism Inhibits PORCN-mediated palmitoylation of Wnt proteins, a post-translational modification essential for Wnt secretion and activity [2] [3] [4].
IC₅₀ for Wnt Pathway 27 nM (in a cell-free assay) [1] [3] [4].
Secondary Target Casein Kinase 1 Delta (CK1δ) [2] [3].
IC₅₀ for CK1δ 40 nM (for the M82FCK1δ gatekeeper mutant) [2] [3].
Key Cellular Effects Alters stem cell differentiation; inhibits cancer cell proliferation, migration, and invasion; induces caspase 3/7 activity [1] [5].

The following diagram illustrates the mechanism by which this compound inhibits the canonical Wnt/β-catenin signaling pathway.

G WntGene Wnt Gene WntProtein Wnt Protein (Unpalmitoylated) WntGene->WntProtein PORCN PORCN (Endoplasmic Reticulum) WntProtein->PORCN  Post-translational  Modification Secretion Wnt Secretion PORCN->Secretion IWP2 This compound Inhibitor IWP2->PORCN  Inhibits LRP_Frizzled LRP/Frizzled Receptor Secretion->LRP_Frizzled BetaCateninDestruction β-catenin Destruction Complex (Axin, APC, GSK-3β, CK1) LRP_Frizzled->BetaCateninDestruction  Pathway Inactivation BetaCateninAccumulation β-catenin Accumulation BetaCateninDestruction->BetaCateninAccumulation  Disrupted TargetGene Target Gene Transcription (c-MYC, CCND1) BetaCateninAccumulation->TargetGene

Experimental Protocols and Applications

This compound is widely used in research to modulate the Wnt pathway. Here are some key experimental setups and their outcomes.

Application / Protocol Key Details & Conditions Observed Outcome / Utility
Cardiomyocyte Differentiation Human pluripotent stem cells (hPSCs) treated with CHIR 99021 (GSK-3β inhibitor) followed by this compound [1]. Efficiently generates cardiomyocytes; used in heart-forming organoid models [1].
Gastric Cancer (in vitro) MKN28 cell line treated with 10-50 µM this compound for up to 4 days [5] [4]. Suppressed proliferation, migration, invasion; increased apoptosis; downregulated Wnt target genes (c-MYC, CCND1) [5] [4].
Embryonic Development Porcine somatic cell nuclear transfer (SCNT) embryos cultured in medium with 5.0 µM this compound [6]. Inactivated Wnt signaling in blastocysts; impaired blastocyst hatching [6].
In Vivo Administration C57BL/6 mice injected intraperitoneally with 200 µL of this compound-liposome 2 hours prior to immune challenge [2] [4]. Reduced bacterial uptake by phagocytes; modulated cytokine release (↓TNF-α, IL-6; ↑IL-10) [2] [4].

Practical Considerations for Research Use

For laboratory work with this compound, here are some essential technical notes gathered from the search results.

  • Solubility: this compound is typically dissolved in DMSO. One supplier reports a maximum solubility of 2.33 mg/mL (5 mM) in DMSO, sometimes requiring gentle warming [1]. Another notes solubility >10 mM in DMSO and also lists DMF as an alternative solvent with solubility of 12.5 mg/mL [3] [4].
  • Stability: It is recommended to store the powder at -20°C. Once dissolved in DMSO, stock solutions should be aliquoted and stored at -80°C to maximize stability, with use within one month for -20°C stocks [3].
  • Purity: Commercial this compound is generally available with a purity of ≥98% (by HPLC) [1].

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the Wnt signaling pathway and the points where IWP-2 exerts its inhibitory effects.

G WntGene Wnt Gene WntProtein Inactive Wnt Protein WntGene->WntProtein Porcn Porcupine (Porcn) [MBOAT Enzyme] WntProtein->Porcn Post-translational Modification ActiveWnt Palmitoylated Active Wnt Secretion Wnt Secretion ActiveWnt->Secretion Porcn->ActiveWnt Palmitoylation IWP2 This compound IWP2->Porcn Inhibits IWP2->Secretion Blocks Frizzled Frizzled/LRP Receptor Secretion->Frizzled BetaCatenin β-catenin Stabilization & Nuclear Translocation Frizzled->BetaCatenin TargetGenes TCF/LEF Transcription Target Gene Expression BetaCatenin->TargetGenes

This compound inhibits Wnt protein palmitoylation by Porcupine and subsequent secretion.

Key Experimental Applications and Protocols

This compound is a versatile tool in biological research. The table below details its use in key experimental contexts.

Research Area Cell/Model System Typical Working Concentration Treatment Protocol & Key Findings
Cancer Research Gastric cancer cell line MKN28 [1] 30 µM Protocol: Treated cells in culture. Findings: Significantly decreased cell proliferation, migration, and invasion; elevated caspase 3/7 activity; downregulated Wnt/β-catenin pathway transcriptional activity and target genes (e.g., AXIN2, C-MYC, CCND1) [1].
Stem Cell & Developmental Biology In vitro fertilization (IVF) mouse embryos [2] Not specified Protocol: Treatment during the peri-implantation stage. Findings: Promoted redistribution of histone modifications (H3K27ac, H3K27me3); improved embryo implantation and intrauterine development; ameliorated offspring metabolic abnormalities [2].
Stem Cell & Developmental Biology Porcine somatic cell nuclear transfer (SCNT) embryos [3] 5.0 µM Protocol: Embryos transferred into culture medium with this compound after electrical activation. Findings: Inactivated Wnt signaling in blastocysts; reflected by low expression of c-Myc and PPARδ; impaired blastocyst hatching, indicating the pathway's importance for development [3].
Cardiomyocyte Differentiation Human pluripotent stem cells (hPSCs) [4] Used in protocols with CHIR 99021 (a GSK-3 inhibitor) Protocol: Often used after initial CHIR activation in a sequential protocol to robustly direct differentiation. Findings: Promotes differentiation of hPSCs into cardiomyocytes; used to generate heart-forming organoids [4].

Practical Considerations for In Vitro Use

For laboratory research, please note the following technical details:

  • Solubility: this compound is typically soluble in DMSO at 2-5 mM. Stock solutions should be prepared with gentle warming if precipitate is observed [5] [4].
  • Storage: Store the powder at 4°C, protected from light. Aliquot and store stock solutions at -20°C, protected from light [5].
  • Cellular Toxicity: A cytotoxicity assay is recommended to determine the optimal concentration for your specific cell type. Note that this compound inhibits cell proliferation with EC₅₀ values in the single-digit µM range for various cancer cell lines (e.g., 1.9 µM for MIAPaCa-2 and SW620 cells; 2.33 µM for PANC-1 cells) [6] [7].
  • Control Experiments: Given its identified activity against CK1δ, researchers should design appropriate controls to confirm that observed phenotypic effects are due to the inhibition of Wnt secretion and not off-target kinase inhibition [8].

References

Molecular Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates how IWP-2 disrupts the Wnt signaling pathway at the level of ligand secretion.

G cluster_secretion Wnt Secretion Pathway WntGene Wnt Gene ImmatureWnt Immature Wnt Protein WntGene->ImmatureWnt MatureWnt Palmitoylated Mature Wnt ImmatureWnt->MatureWnt Palmitoylation SecretedWnt Secreted Wnt Ligand MatureWnt->SecretedWnt Secretion FZD Frizzled (FZD) Receptor SecretedWnt->FZD Binds to Signaling Downstream Wnt/β-catenin Signaling FZD->Signaling Porcn Porcupine (Porcn) Porcn->MatureWnt Catalyzes IWP2 This compound IWP2->Porcn Inhibits

This compound acts by directly binding to and inhibiting the enzyme Porcupine (Porcn). Porcn is responsible for adding a palmitoyl group to Wnt proteins, a critical step that enables them to exit the secretory pathway and activate signaling on target cells [1] [2] [3]. By blocking this process, this compound effectively reduces the levels of active, secreted Wnt ligands, thereby dampening Wnt signaling in a cell's environment.

Biological & Experimental Data

This compound exhibits specific effects in cellular and animal models, as detailed below.

Table 2: Cellular and In Vivo Effects of this compound

Context Observed Effect Experimental Details Source
Neuropathic Pain (Rat Model) Ameliorated pain behavior; reduced synaptic plasticity in dorsal root ganglion. Intrathecal injection in CCI (chronic constriction injury) model. [4]
Gastric Cancer (MKN28 cells) Suppressed proliferation, migration, invasion; downregulated Wnt/β-catenin target genes. 10-50 μM treatment for four days. [5] [6]
Stem Cell Differentiation Promoted efficient differentiation of hPSCs into Calretinin interneurons (~80% purity). Used at 1 μM alongside SHH and purmorphamine. [7]
Colorectal Cancer (Caco-2 cells) Negated the pro-invasive effect of WISP2 knockout. Used at 2.5 nM and 25 nM in invasion assays. [8]
Immune Response (Mouse Model) Reduced uptake of E. coli and beads; modulated cytokine secretion (↓TNF-α, IL-6; ↑IL-10). Intraperitoneal injection of this compound-liposomes. [2] [6]

Key Experimental Protocols

The provided methodologies from the search results illustrate how this compound is applied in different research contexts.

1. In Vitro Cell Culture and Treatment This is a generalized protocol for treating cells with this compound, based on its use in various cell-based assays [5] [1] [8].

  • Compound Preparation: this compound is typically dissolved in DMSO to create a stock solution (e.g., 10-100 mM) [6].
  • Cell Seeding: Plate cells in an appropriate culture medium and allow them to adhere overnight.
  • Treatment: Replace the medium with fresh medium containing the desired concentration of this compound. Common working concentrations range from nanomolar to low micromolar (e.g., 1 μM for differentiation [7], 2.33-8.96 μM for anti-proliferative assays [1] [2]).
  • Incubation: Incubate cells for the required duration (e.g., 48 hours for viability assays [1], or over several days for differentiation studies [7]).

2. In Vivo Administration in a Rodent Pain Model This protocol is derived from a study investigating neuropathic pain [4].

  • Animal Model: Establish a neuropathic pain model in rats, such as the Chronic Constriction Injury (CCI) model.
  • Drug Administration: Administer this compound via intrathecal injection into the lumbar region (L4-L6) to target the dorsal root ganglion directly.
  • Dosing: The study used different doses to observe a dose-dependent effect.
  • Behavioral Testing: Assess pain responses by measuring Paw Withdrawal Thermal Latency and Paw Withdrawal Mechanical Threshold at various time points post-injection.

3. Inhibition of Wnt/β-catenin Signaling in Reporter Assays This method is used to quantify the inhibitory effect of this compound on the canonical Wnt pathway [1].

  • Cell Line: Use cells stably transfected with a Wnt-responsive reporter, such as HEK293T cells with a Super-top flash reporter construct.
  • Transfection & Stimulation: Transfect cells with a Wnt-expressing vector (e.g., Wnt3A) to activate the pathway.
  • Compound Treatment: Treat cells with this compound (e.g., for 22 hours).
  • Measurement: Perform a Dual Luciferase Reporter Assay to measure the suppression of Wnt/β-catenin signaling activity.

References

Biochemical Target and IC50 Values

Author: Smolecule Technical Support Team. Date: February 2026

IWP-2 functions by inactivating Porcn, a membrane-bound O-acyltransferase (MBOAT), thereby selectively inhibiting the palmitoylation of Wnt proteins—a post-translational modification essential for their secretion and activity [1] [2] [3]. It is also a known ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) [1] [2].

The table below summarizes its primary biochemical targets and potencies:

Target IC₅₀ Value Experimental Context
Wnt pathway activity [1] [2] [3] 27 nM Cell-free assay
CK1δ (M82F mutant) [1] [2] 40 nM Cell-free assay
Porcn (Porcupine) [2] [3] 27 nM Prevents Wnt ligand palmitoylation

Cellular Efficacy and Antiproliferative Data

In cellular assays, this compound inhibits Wnt-dependent signaling and demonstrates antiproliferative effects across various cancer cell lines, typically in the low micromolar range [1] [2].

Cell Line Assay Type EC₅₀ / Value Incubation Time
MIA PaCa-2 (Pancreatic Cancer) [1] [2] Antiproliferative (MTT) 1.9 µM 48 hrs
SW-620 (Colon Cancer) [1] [2] Antiproliferative (MTT) 1.9 µM 48 hrs
PANC-1 (Pancreatic Cancer) [1] [2] Antiproliferative (MTT) 2.33 µM 48 hrs
CAPAN-1 (Pancreatic Cancer) [1] [2] Antiproliferative (MTT) 2.05 µM 48 hrs
HEK293 (Embryonic Kidney) [1] [2] Antiproliferative (MTT) 2.76 µM 48 hrs
HT-29 (Colon Cancer) [1] [2] Antiproliferative (MTT) 4.67 µM 48 hrs
Gastric Cancer MKN28 [3] [4] Proliferation/Migration 10-50 µM 4 days

Experimental Protocol Summary

Based on the literature, here are methodologies used to characterize this compound:

  • TCF/LEF Reporter Gene Assay (Luciferase Assay): Used to measure the inhibition of Wnt/β-catenin signaling activity. One protocol treated HEK293T cells transfected with a Wnt3A-expressing vector and a Super-top flash reporter for 22 hours [1].
  • Antiproliferative Assay (MTT): A standard method to determine the growth-inhibitory effects, typically with a 48-hour incubation period across various cell lines [1] [2].
  • Functional Analysis in Gastric Cancer: In MKN28 gastric cancer cells, treatment with this compound (at 30 µM for 4 days) significantly suppressed proliferation, migration, and invasion, while also elevating caspase 3/7 activity and downregulating Wnt/β-catenin target genes [4].
  • Western Blot Analysis: Used to detect downstream effects on Wnt pathway components. For example, in L-Wnt-STF cells, treatment with 5 µM this compound for 24 hours led to the analysis of proteins like β-catenin, Axin2, c-myc, Cyclin D1, and Survivin [1].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the mechanism by which this compound inhibits the Wnt signaling pathway, providing a visual summary of the information detailed in the search results [1] [2] [4].

G cluster_ER Endoplasmic Reticulum Porcn Porcupine (Porcn) Wnt Wnt Protein Porcn->Wnt Palmitoylation PalmitoylatedWnt Palmitoylated Wnt Wnt->PalmitoylatedWnt Secretion Wnt Secretion Blocked PalmitoylatedWnt->Secretion IWP2 This compound IWP2->Porcn LRP6 LRP6 Co-receptor Dvl Dvl Phosphorylation Inhibited LRP6->Dvl Frizzled Frizzled Receptor Frizzled->Dvl BetaCateninDestruction β-catenin Destruction Complex (Active) Dvl->BetaCateninDestruction BetaCateninStable β-catenin Stabilization Blocked BetaCateninDestruction->BetaCateninStable TargetGenes Target Gene Transcription (c-MYC, CCND1) Inhibited BetaCateninStable->TargetGenes

This compound inhibits Porcn to block Wnt secretion and downstream signaling. [1] [2] [4]

Research Applications and Key Insights

  • Cancer Research: this compound has been shown to suppress proliferation, migration, and invasion in cancer cell lines (e.g., gastric, pancreatic) and downregulate oncogenic Wnt/β-catenin target genes like c-MYC and Cyclin D1 [1] [4].
  • Regenerative Medicine & Stem Cell Biology: It is a critical tool for promoting cardiomyocyte differentiation from human pluripotent stem cells (hPSCs) and has been used in protocols to generate heart organoids and chemically-induced pluripotent stem cells [1] [5].
  • In Vivo Considerations: While effective in cellular systems, this compound showed poor efficacy in a zebrafish fin regeneration model, potentially due to poor bioavailability or lack of conservation of its target in zebrafish [3]. However, studies in C57BL/6 mice demonstrated that this compound-liposome formulations administered intraperitoneally could reduce bacterial uptake and modulate cytokine secretion [2].

References

Technical Guide: IWP-2 in Embryonic Development - Mechanisms, Applications, and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IWP-2 and Its Molecular Mechanism

This compound (Inhibitor of Wnt Production-2) is a potent small-molecule inhibitor that targets the membrane-bound O-acyltransferase Porcupine (PORCN), effectively suppressing the palmitoylation and subsequent secretion of Wnt ligands in the canonical Wnt/β-catenin signaling pathway. The Wnt signaling pathway is evolutionarily conserved and critically regulates multiple aspects of embryonic development, including cell fate specification, axial patterning, morphogenesis, and tissue homeostasis. By precisely inhibiting Wnt ligand secretion, this compound serves as an indispensable research tool for interrogating Wnt function across various embryonic systems, from early embryogenesis to the differentiation of specialized tissues.

The strategic importance of this compound in developmental biology stems from its ability to modulate Wnt signaling dynamics with temporal precision, enabling researchers to dissect the pathway's roles at specific developmental windows. Unlike downstream inhibitors that target intracellular components of the Wnt pathway (e.g., tankyrase or β-catenin), this compound acts upstream by preventing Wnt ligands from reaching their receptors, thereby offering a cleaner mechanistic approach for distinguishing autonomous Wnt functions from other signaling cascades. This technical guide comprehensively details this compound's applications, experimental protocols, and quantitative data across embryonic development contexts, providing researchers with essential information for incorporating this tool into their experimental designs.

This compound Applications in Embryonic Development Models

Extensive research has demonstrated the critical importance of this compound across various embryonic development models, with its effects being highly dependent on developmental stage, species context, and treatment concentration. The table below systematically summarizes key findings from peer-reviewed studies:

Table 1: this compound Effects Across Embryonic Development Models

Developmental Model Concentration Range Key Findings Reference
Mouse IVF Embryos Not Specified Corrected persistent Wnt signaling, improved embryo implantation, ameliorated offspring metabolic abnormalities, and promoted histone modification redistribution (H3K27ac/H3K27me3). [1]
Porcine SCNT Embryos 5.0 µM Inactivated Wnt signaling in blastocysts, reduced expression of Wnt targets (c-Myc, PPARδ), and significantly impaired blastocyst hatching. [2] [3]
Human Pluripotent Stem Cells Not Specified Reduced heterogeneity in hESC cultures, stabilized Wnt-low hESC populations with enhanced neuroectodermal differentiation propensity (higher Pax6 expression). [4]
Mouse Gastruloids Used in signal-recording studies Enabled tracing of Wnt signaling evolution, revealed cell sorting mechanism for anterior-posterior axis formation rather than reaction-diffusion patterning. [5]
Neuronal Differentiation Not Specified Rescued neurodevelopmental delay in KDM5C-mutant iPSCs when applied during specific temporal windows, restoring proper intermediate progenitor generation. [6]

The concentration-dependent effects of this compound across different embryonic systems highlight the critical importance of dosage optimization for specific applications. The following table provides detailed quantitative information on this compound-mediated phenotypic outcomes:

Table 2: Quantitative Effects of this compound Treatment in Embryonic Systems

System Parameter Measured Effect of this compound Magnitude of Change
hESC Differentiation Neuroectodermal marker (Pax6) Upregulation Significant increase
hESC Differentiation Endodermal markers (CXCR4, Sox17) Downregulation 4-fold decrease
hESC Differentiation Mesodermal markers (Brachyury, Mixl1) Downregulation 10-fold decrease
Porcine SCNT Blastocyst hatching rate Impaired Significant reduction
Mouse IVF Embryo implantation rate Improved Significant increase
KDM5C-mutant iPSCs Intermediate progenitors (TBR2+ cells) Rescued generation Restored to near-normal levels

This compound in Human Pluripotent Stem Cell Differentiation and Lineage Specification

This compound plays a pivotal role in manipulating human embryonic stem cell (hESC) fate decisions by modulating endogenous Wnt signaling activity. Research has demonstrated that hESC cultures exhibit significant heterogeneity in Wnt signaling levels, which correlates with distinct differentiation propensities. Wnt-high hESCs show markedly elevated expression of primitive streak and mesendodermal markers (Brachyury, Mixl1, Goosecoid, CXCR4, and Sox17), making them preferentially differentiate toward cardiac and endodermal lineages. Conversely, Wnt-low hESCs generated through this compound treatment express higher levels of the neuroectodermal marker Pax6 and demonstrate superior efficiency in generating neural lineages [4].

The mechanistic basis for this compound's effect on hESC differentiation stems from its ability to stabilize a Wnt-low population that would otherwise rapidly re-equilibrate to a heterogeneous mix in standard culture conditions. When researchers sorted and cultured pure populations of Wnt-low hESCs, the heterogeneity spontaneously re-established within a single passage, indicating a dynamic equilibrium in hESC cultures. However, maintaining cultures with this compound allowed for the stable expansion of the Wnt-low population, enabling more efficient and uniform differentiation toward neuroectodermal fates [4]. This approach significantly improves the efficiency of deriving specific cell types from hESCs, addressing a major challenge in regenerative medicine.

The effect of this compound on hESC differentiation is further modulated by culture conditions. Interestingly, while Wnt activation promotes differentiation in defined media (N2B27 and mTeSR1), it supports self-renewal in standard hESC conditions with serum replacement. This contextual effect underscores the importance of considering the complete culture system when applying this compound for directed differentiation protocols [4]. The addition of knockout serum replacement (KOSR) to defined media blocks Wnt-mediated differentiation without interfering with Wnt signal transduction, suggesting that serum components provide factors that maintain pluripotency even when Wnt signaling is activated [4].

This compound in Neurodevelopment and Cognitive Function

Recent research has revealed a critical role for this compound in rescuing neurodevelopmental delays associated with intellectual disability disorders. Studies using patient-derived induced pluripotent stem cells (iPSCs) with KDM5C mutations - a common cause of X-linked intellectual disability - demonstrated significant impairments in the generation of TBR2+ intermediate progenitors and subsequent neuronal differentiation. This neurodevelopmental delay was linked to premature upregulation of Wnt signaling during a specific temporal window, with misregulation of key Wnt pathway genes including WNT1, WNT3A, WNT10B, and the Wnt target gene AXIN2 [6].

This compound treatment during this critical developmental window effectively rescued the transcriptomic and chromatin landscapes in patient-derived cells, restoring proper timing of neurogenesis. When applied during days 7-30 of neuronal differentiation, this compound normalized Wnt signaling output and facilitated the transition of primary radial glial cells to intermediate progenitor cells, ultimately leading to proper neuronal generation. Remarkably, this transient Wnt inhibition during the specific developmental period also rescued behavioral changes in Kdm5c knockout mice, demonstrating the functional significance of precisely timed Wnt modulation [6]. These findings identify this compound as a valuable tool for investigating neurodevelopmental disorders and suggest that temporally controlled Wnt inhibition could represent a therapeutic strategy for certain forms of intellectual disability.

The mechanism by which KDM5C mutations affect Wnt signaling involves direct binding of KDM5C to regulatory regions of Wnt pathway genes, including CTNNB1 (encoding β-catenin) and FZD1. In mutant cells, loss of this regulation leads to elevated Wnt signaling during critical developmental windows. This compound counteracts this effect by blocking Wnt ligand secretion, effectively normalizing the developmental trajectory and enabling proper neuronal differentiation [6]. This research highlights the importance of precise temporal control in Wnt pathway modulation and demonstrates how this compound can be used to investigate such timing-dependent effects in neurodevelopment.

Experimental Protocols and Methodologies

This compound Treatment in Porcine SCNT Embryos

The protocol for evaluating this compound effects on somatic cell nuclear transfer (SCNT) embryos involves specific technical steps:

  • Embryo Culture: Following electrical activation, reconstructed porcine SCNT embryos are transferred into PZM-3 medium supplemented with 5.0 μM this compound [2].
  • Control Groups: Control SCNT embryos are maintained in PZM-3 without any treatment for comparative analysis [2].
  • Evaluation Parameters: Treatment efficacy is assessed through blastocyst development rates, hatching efficiency, and molecular analysis of Wnt target gene expression (c-Myc and PPARδ) via RT-qPCR [2].

This protocol demonstrates that this compound effectively inactivates Wnt signaling in SCNT blastocysts, resulting in significantly reduced expression of canonical Wnt targets and impaired blastocyst hatching, indicating the importance of Wnt signaling for proper preimplantation development [2].

This compound in Stem Cell-Derived Embryo Models

Advanced embryo models provide a powerful platform for studying early development. The following diagram illustrates a protocol for establishing embryo models that recapitulate mouse embryogenesis:

G Stepwise protocol for establishing embryo models A Mouse EPSCs B Totipotency Medium (2 days) CHIR99021 + CD1530 + PD0325901 A->B C 4C-64C Medium (1 day) CHIR99021 + Birabresib + CD1530 B->C D Blastoid Medium (3 days) CHIR99021 + GA-017 + BMP-4 + FGFb C->D E Peri-implantation Medium (3 days) FGF-4 + Activin A + XAV-939 + BMP-4 D->E F Post-implantation Embryoids E->F

Figure 1: Experimental workflow for generating embryo models that recapitulate mouse development from zygotic genome activation to gastrulation. This compound is not used in this protocol but similar principles of Wnt modulation are applied through XAV-939 [7].

While this specific protocol utilizes XAV-939 (a tankyrase inhibitor that targets β-catenin stabilization) rather than this compound, it demonstrates the importance of Wnt pathway modulation at specific developmental stages. The protocol employs CHIR99021 (a Wnt activator) during early stages and switches to XAV-939 (a Wnt inhibitor) during peri-implantation stages, highlighting the stage-specific requirements for Wnt signaling in proper embryonic patterning [7].

This compound in hESC Lineage Specification

For directing hESC differentiation toward specific lineages:

  • Neuroectodermal Differentiation: Pre-treat hESCs with this compound (concentration typically 1-5 μM) for 24-48 hours to establish a synchronized Wnt-low population before initiating neural induction protocols [4].
  • Culture Conditions: The effect of this compound is context-dependent; defined media (N2B27, mTeSR1) show different responses compared to standard hESC conditions with serum replacement [4].
  • Validation: Monitor the establishment of Wnt-low populations using Wnt reporter cell lines or through quantification of Pax6 expression compared to mesendodermal markers [4].

Wnt Signaling Pathway and this compound Mechanism Visualization

The following diagram illustrates the canonical Wnt signaling pathway and the precise mechanism of this compound action:

G This compound inhibits Wnt ligand production by targeting Porcupine (PORCN), preventing Wnt secretion and subsequent pathway activation cluster_normal Canonical Wnt Signaling Active cluster_IWP2 This compound Action A Wnt Ligand B Frizzled Receptor A->B D Dvl B->D C LRP5/6 Co-receptor C->D E GSK-3β D->E Inhibits G β-catenin E->G Phosphorylates for degradation F APC/Axin F->G Facilitates degradation H TCF/LEF Target Gene Transcription G->H I Porcupine (PORCN) J Wnt Ligand Palmitoylation I->J L Wnt Secretion Blocked J->L K This compound K->I Inhibits L->A Prevents

Figure 2: this compound mechanism of action in the canonical Wnt/β-catenin signaling pathway. This compound specifically inhibits PORCN, preventing Wnt ligand palmitoylation and secretion [8].

The canonical Wnt/β-catenin pathway is initiated when Wnt ligands bind to Frizzled receptors and LRP5/6 co-receptors, leading to Dishevelled (Dvl) activation and inhibition of the destruction complex (GSK-3β, APC, Axin). This prevents β-catenin phosphorylation and degradation, allowing β-catenin accumulation and translocation to the nucleus, where it activates TCF/LEF-mediated transcription of target genes. This compound acts upstream by inhibiting PORCN, a membrane-bound O-acyltransferase essential for Wnt ligand palmitoylation and secretion. Without active Wnt ligands, the destruction complex remains active, continuously targeting β-catenin for proteasomal degradation, thereby maintaining the pathway in an inactive state [8].

Conclusion and Research Implications

This compound serves as a powerful chemical tool for precisely modulating Wnt signaling activity in embryonic development research. Its ability to target PORCN and inhibit Wnt ligand secretion provides distinct advantages over downstream pathway inhibitors, particularly for distinguishing autonomous Wnt functions from compensatory mechanisms. The diverse applications of this compound - from improving IVF outcomes and directing stem cell differentiation to rescuing neurodevelopmental defects - highlight its versatility across developmental contexts.

Future research directions should focus on optimizing temporal-specific applications of this compound, as evidenced by the critical windows of Wnt sensitivity in neurodevelopment [6]. Additionally, combination approaches with other small molecules modulating complementary pathways may enable more precise control over embryonic patterning and tissue morphogenesis. The ongoing development of more sophisticated embryo models [7] [9] will further expand the utility of this compound for investigating human-specific aspects of development that are difficult to study in vivo.

References

IWP-2 role in somatic cell nuclear transfer

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Core Findings

IWP-2 is a potent and selective small-molecule inhibitor that blocks Wnt protein secretion by inhibiting Porcupine (Porcn), an O-acyltransferase in the endoplasmic reticulum that is essential for Wnt processing and activation [1]. In the context of porcine SCNT embryos, its primary role and effects are:

  • Experimental Purpose: this compound was used to investigate the functional importance of the canonical Wnt signaling pathway for the successful development of SCNT embryos [2] [3].
  • Key Finding: Treatment with this compound inactivated the Wnt signaling pathway in SCNT blastocysts. This was confirmed by the significantly lower expression levels of downstream target genes, including c-Myc and peroxisome proliferator-activated receptor δ (PPARδ) [2] [3].
  • Functional Outcome: This inactivation of Wnt signaling impaired the development of SCNT embryos, most notably by damaging the process of blastocyst hatching [2] [3]. This demonstrates that a functional canonical Wnt pathway is crucial for normal SCNT embryo development.

The following diagram illustrates the logical relationship of this compound's role in SCNT experiments:

G Start SCNT Embryo Culture Intervention Add this compound Inhibitor Start->Intervention Mechanism Inhibits Porcupine (Porcn) Blocks Wnt Processing/Secretion Intervention->Mechanism Effect Wnt Signaling Pathway Inactivation Mechanism->Effect Evidence Reduced Expression of c-Myc and PPARδ Effect->Evidence Outcome Impaired Embryo Development (Damaged Blastocyst Hatching) Evidence->Outcome

Key Quantitative Data from SCNT Studies

The core quantitative findings from the study on porcine SCNT embryos are summarized in the table below.

Parameter Investigated Experimental Group Key Results & Observations
Wnt Pathway Activity This compound treated SCNT blastocysts ↓ Expression of c-Myc and PPARδ (key downstream genes) [2] [3].
Developmental Morphology This compound treated SCNT embryos Damaged blastocyst hatching [2] [3].
Gene Expression Pattern SCNT vs. In Vivo embryos (2-cell to blastocyst) Temporal patterns of canonical Wnt genes were largely similar; aberrant expression found in only a small number of Wnt signaling genes in SCNT embryos [2].

Detailed Experimental Protocol

For your experimental work, here is the detailed methodology for the key experiment citing the use of this compound in porcine SCNT.

  • Inhibitor Preparation and Application:

    • Inhibitor: this compound (commercially available from suppliers like Stemgent, Inc.) [2].
    • Working Concentration: 5.0 µM [2].
    • Treatment Medium: PZM-3 culture medium [2].
    • Treatment Protocol: After electrical activation, reconstructed SCNT embryos were transferred into PZM-3 medium supplemented with 5.0 µM this compound. Control embryos were cultured in PZM-3 without the inhibitor [2].
  • SCNT Embryo Production (Summary):

    • Oocyte Source: Porcine ovaries from a slaughterhouse; Cumulus-oocyte complexes (COCs) were aspirated from follicles [2].
    • In Vitro Maturation (IVM): COCs were cultured in TCM-199 medium supplemented with hormones (FSH, LH) and growth factors (EGF) for 42-44 hours [2].
    • Enucleation & Reconstruction: After IVM, the first polar body and surrounding cytoplasm were aspirated to enucleate the oocyte. A single somatic cell was injected into the perivitelline space of the enucleated oocyte [2].
    • Fusion & Activation: The oocyte-cell complexes were fused and activated using an electrical pulse (e.g., with a BTX Electro Cell Manipulator 2001) in a medium containing mannitol, MgCl₂, CaCl₂, and HEPES [2].
    • Embryo Culture: The reconstructed embryos were cultured in PZM-3 medium at 38.5°C in a humidified atmosphere of 5% CO₂. Embryos at various stages (2-cell, 4-cell, morula, blastocyst) were collected at specific time points post-activation for analysis [2].

Broader Research Context

This compound is a versatile tool in stem cell and developmental biology. Beyond SCNT, your fellow researchers often use it to control cell fate, and its effects can be highly context-dependent.

  • Enhancing Reprogramming: In the generation of induced pluripotent stem cells (iPSCs), transient inhibition of Wnt signaling with this compound during the initial phase of reprogramming can increase the efficiency of generating pluripotent cells. Premature activation of Wnt signaling can cause cells to differentiate instead of reprogram [4].
  • Directing Neural Differentiation: this compound is used in protocols to differentiate human pluripotent stem cells (hPSCs) into specific neural lineages. For example, combined inhibition of BMP, MEK, and WNT pathways (BMWi protocol) helps guide hPSCs toward a telencephalic (forebrain) fate [5]. In 3D models of cranial neural crest cell development, WNT inhibition with this compound was shown to be essential for the induction of NCC-like cells from hPSC aggregates [6].
  • Context-Dependent Effects: The outcome of Wnt pathway inhibition is not universal. One study on limbal epithelial stem cells showed that this compound had opposite effects on stem cell marker expression and growth depending on whether the cells were cultured as explants or as isolated cells [1]. This underscores the importance of your specific experimental system.

References

Comprehensive Application Notes and Protocol for IWP-2 in Cardiomyocyte Differentiation from Human Pluripotent Stem Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

IWP-2 (Inhibitor of Wnt Production-2) is a small molecule inhibitor of Porcupine, an enzyme essential for Wnt ligand secretion and activity. Through this mechanism, this compound effectively inhibits the canonical Wnt/β-catenin signaling pathway, playing a crucial role in the efficient differentiation of human pluripotent stem cells (hPSCs), including both embryonic and induced pluripotent stem cells, into functional cardiomyocytes [1] [2].

The use of this compound is grounded in the understanding that Wnt signaling exerts a biphasic effect on cardiac development. During early stages of differentiation, activation of Wnt signaling promotes the formation of mesendoderm and cardiac mesoderm. However, during subsequent stages, precise inhibition of Wnt signaling is essential for the specification and maturation of cardiomyocytes [2] [3]. The temporal application of this compound capitalizes on this latter phase, making it a key component in robust, growth factor-free differentiation protocols such as the widely adopted GiWi protocol (GSK3 inhibitor followed by Wnt inhibitor) [2] [4] [3].

Key Mechanism of Action and Signaling Pathway

The following diagram illustrates the core mechanism by which this compound acts within the biphasic Wnt modulation strategy to direct stem cell fate toward cardiomyocytes.

G cluster_legend This compound Molecular Action Start hPSC Culture (Pluripotent State) Phase1 Phase 1: Wnt Activation (Day 0) GSK3 Inhibitor (CHIR99021) Start->Phase1 Initiate Differentiation Intermediate Mesendoderm/Cardiac Mesoderm (Brachyury+, MESP1+, ISL1+, NKX2.5+) Phase1->Intermediate 24-48 hours Phase2 Phase 2: Wnt Inhibition (Day 2-3) This compound inhibits Porcupine Intermediate->Phase2 Critical Timing Outcome Functional Cardiomyocytes (cTnT+, TNNT2+, beating) Phase2->Outcome Specification & Maturation Porc Porcupine Protein Wnt Wnt Ligand Secretion & Activity Porc->Wnt Promotes BetaCat β-catenin Mediated Signaling Wnt->BetaCat Activates IWP2 This compound Binding IWP2->Porc Inhibits

Diagram 1: this compound Mechanism in Cardiomyocyte Differentiation. This workflow illustrates the biphasic GiWi protocol. This compound acts during the second critical phase by inhibiting Porcupine, blocking Wnt ligand secretion and subsequent β-catenin-mediated signaling, thereby directing cardiac mesoderm toward functional cardiomyocytes.

Detailed Step-by-Step Protocol

This protocol is adapted from established GiWi methods and optimized for monolayer culture [2] [5] [6]. The table below summarizes the key reagents and materials you will need.

Table 1: Essential Reagents and Materials for Differentiation

Category Specific Product/Description Purpose Example Source
hPSC Lines H9, H1, IMR90, or other validated lines Starting cell source Various
Basal Medium RPMI 1640 Differentiation base medium Thermo Fisher
Supplement B-27 Supplement (with and without insulin) Defined culture environment Thermo Fisher
Wnt Activator CHIR99021 (GSK3 inhibitor) Phase 1: Mesendoderm induction STEMCELL Tech.
Wnt Inhibitor This compound (Porcupine inhibitor) Phase 2: Cardiac specification [1]
Extracellular Matrix Matrigel, Geltrex, or Vitronectin Cell attachment substrate Various
Enzyme Accutase or similar Cell dissociation Innovative Cell Tech.
Pre-differentiation hPSC Culture (Days -3 to 0)
  • Culture Maintenance: Maintain hPSCs in a feeder-free system using a defined medium like mTeSR1 or Essential 8 (E8) on a substrate like Matrigel or Geltrex [2] [6].
  • Quality Control: Ensure hPSCs are in a state of optimal pluripotency, with >95% expression of markers like Oct4, and exhibit a uniform, undifferentiated morphology. Poor starting cell quality is a primary cause of differentiation failure [2].
  • Passaging: Use an enzyme-free method (e.g., Versene) or a gentle enzyme (e.g., Accutase) for passaging. A Rho kinase inhibitor (Y-27632) may be used for 24 hours after passaging to improve cell survival [2] [7].
  • Seeding for Differentiation: Seed hPSCs as single cells or small clumps onto matrix-coated plates. The optimal seeding density is critical and must be determined for each cell line. A general guideline is ~2.4 × 10^4 cells/cm² to achieve 60-70% confluency at the time of differentiation induction [6].
Cardiac Differentiation (Days 0-7)

Table 2: Step-by-Step Differentiation Timeline and Reagents

Day Medium Key Components Purpose & Notes
Day 0 RPMI/B-27 without insulin 6-8 µM CHIR99021 Initiate differentiation; induce mesendoderm. Concentration is cell-line dependent [6].
Day 1 RPMI/B-27 without insulin - Washout CHIR99021. Cells should show high Brachyury expression [2].
Day 2-3 RPMI/B-27 without insulin 2-5 µM this compound Inhibit Wnt signaling to specify cardiac lineage. Optimal timing is 48-72h after CHIR99021 addition [2] [5].
Day 5 RPMI/B-27 without insulin - Medium change to remove this compound.
Day 7 RPMI/B-27 with insulin - Support cardiomyocyte survival and maturation.
Cardiomyocyte Maturation (Day 7 Onwards)
  • After day 7, change the medium every 2-3 days using RPMI 1640 supplemented with B-27 containing insulin [5] [8].
  • The first spontaneously contracting areas are typically observed between days 8-10, with robust contractions by day 12 [2] [6].
  • Cardiomyocytes can be maintained for several weeks to allow for further structural and functional maturation.

Expected Outcomes and Characterization

Efficiency and Yield

When optimized, this protocol can generate a high yield of 0.8–1.3 million cardiomyocytes per cm², with a purity typically ranging from 80% to over 98% cardiac troponin T-positive (cTnT+) cells, as determined by flow cytometry, without the need for further selection or sorting [2] [3].

Molecular and Functional Characterization

To confirm successful differentiation, the generated cells should be characterized as follows:

  • Gene Expression: Monitor key markers via qPCR. Pluripotency genes (OCT4, NANOG) decrease by day 3, while early mesoderm markers (MESP1, Brachyury/T) peak around day 3. Cardiac transcription factors (NKX2-5, ISL1, TBX5) and myofilament proteins (TNNT2, MYH6) increase from day 5 onwards [2] [6].
  • Protein Expression: Confirm using immunocytochemistry.
    • Day 5-6: Presence of cardiac progenitors (ISL1+, NKX2-5+) [6].
    • Day 8+: Robust expression of sarcomeric proteins (cTnT, TNNT2, α-actinin). Organized sarcomeres can be visualized by the striated pattern of MYL7 (atrial light chain) and TNNI3 (cardiac troponin I) staining [2] [6].
    • Day 10+: Presence of gap junctions (Connexin 43) between adjacent cardiomyocytes [6].
  • Functional Assessment: The most evident functional readout is spontaneous contraction, beginning between days 8-10. Contractile properties (beat rate, force) can be quantified using tools like MUSCLEMOTION software [4] [6]. For electrophiological maturity, action potential recordings or microelectrode array (MEA) measurements can confirm the presence of functional cardiomyocytes and can even reveal atrial-, ventricular-, and nodal-like subtypes [5] [6].

Critical Factors for Success and Troubleshooting

  • hPSC Quality: This is the most critical factor. Use low-passage hPSCs that are rigorously maintained in a uniform, undifferentiated state [2].
  • Cell Density and Confluency: Initiating differentiation at 60-70% confluency is consistently reported as optimal. Significant deviation leads to poor efficiency or excessive cell death [6].
  • Reagent Optimization: The optimal concentration of CHIR99021 and the precise timing for this compound addition must be empirically determined for each new hPSC line. Testing a range of CHIR99021 concentrations (e.g., 4-12 µM) is recommended [2] [8] [6].
  • Insulin Timing: The use of B-27 without insulin during the first 5-7 days is crucial, as insulin has been shown to inhibit cardiac differentiation. Switching to B-27 with insulin after the specification phase supports cardiomyocyte survival and maturation [2].
  • Improving Purity: Recent advancements show that detaching and reseeding the cardiac progenitor cells (e.g., at day 5) at a lower density can increase cardiomyocyte purity by an absolute 10-20% without negatively affecting yield or function [4].

Applications of hiPSC-Derived Cardiomyocytes

  • Disease Modeling: Creating in vitro models of inherited cardiac conditions (e.g., channelopathies, cardiomyopathies) using patient-specific iPSCs [7] [5].
  • Drug Screening and Safety Pharmacology: Used to assess drug efficacy and cardiotoxicity (e.g., predicting drug-induced arrhythmias), providing a human-relevant system that is superior to animal models [2] [7].
  • Developmental Biology: Studying the molecular and cellular events of early human heart development, which is otherwise inaccessible [7].
  • Cell Therapy and Regenerative Medicine: As a potential cell source for repairing damaged heart muscle following injury like myocardial infarction [7] [4].

References

IWP-2 Working Concentrations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the typical working concentrations of IWP-2 for its main research applications.

Application Cell Type/Model Typical Working Concentration Incubation Time
Cardiomyocyte Differentiation Human Pluripotent Stem Cells (hPSCs) [1] [2] 2 - 12 µM Day 3 of differentiation, for 48 hours [1] or 2 days [2]
Cancer Research (Anti-proliferation) Various Cancer Cell Lines (e.g., MIA PaCa-2, SW-620) [3] [4] ~1.9 - 8.96 µM (Varies by line) 48 hours [3] [4]
Inflammation & Pain Research Rat Model (Remifentanil-Induced Hyperalgesia) [5] 60 - 180 µM (intrathecal injection) Single dose, 30 minutes before inducer [5]

Detailed Experimental Protocols

Here are detailed methodologies for the primary applications of this compound.

Directed Cardiomyocyte Differentiation from hPSCs

This protocol uses temporal modulation of the Wnt/β-catenin pathway to generate cardiomyocytes [2].

  • Key Principle: Sequential activation (using a GSK3 inhibitor like CHIR99021) and subsequent inhibition (using this compound) of Wnt signaling [1] [2].
  • Procedure:
    • Cell Preparation: Culture hPSCs (e.g., HES-3, H7) to full confluence on an appropriate substrate (e.g., Matrigel) in mTeSR1 medium [1] [2].
    • Initiate Differentiation (Day 0): Replace medium with RPMI 1640 supplemented with B-27 supplement (minus insulin). Add a GSK3 inhibitor (e.g., CHIR99021 at 6-12 µM) [2].
    • Inhibit Wnt Signaling (Day 3): At day 3, change to fresh RPMI/B-27 (minus insulin) medium containing This compound. The concentration can range from 2 µM [2] to 12 µM [1], with 5 µM being a commonly used point [1] [2].
    • Remove this compound (Day 5): After a 48-hour incubation, change back to basal RPMI/B-27 (minus insulin) medium without small molecules.
    • Maturation (Day 7 onwards): Continue feeding the cells every 2-3 days. Spontaneously contracting cardiomyocytes typically appear between days 8-12 [2].
Assessing Anti-Proliferative Effects in Cancer Cell Lines

This is a general protocol for testing this compound's effect on cancer cell viability [3] [4].

  • Procedure:
    • Cell Seeding: Plate cancer cells (e.g., MIA PaCa-2, PANC-1) in appropriate multi-well plates and allow them to adhere.
    • Compound Treatment: Treat cells with a range of this compound concentrations. A good starting point is a series from 1 µM to 10 µM, based on effective concentrations reported in literature [3] [4].
    • Incubation: Incubate the cells with this compound for 48 hours.
    • Viability Assay: Perform a cell viability assay such as MTT. Calculate the half-maximal effective concentration (EC₅₀) for each cell line [4].

Mechanism of Action and Experimental Workflow

This compound is a potent small-molecule inhibitor that targets the membrane-bound O-acyltransferase Porcupine (Porcn). By inhibiting Porcn, this compound prevents a crucial palmitoylation step, thereby blocking the processing and secretion of all Wnt ligands from cells [3] [4]. This action makes it a powerful tool for studying Wnt signaling.

The following diagram illustrates the mechanism of this compound and its application in the cardiomyocyte differentiation protocol:

G cluster_pathway Mechanism of this compound cluster_protocol Cardiomyocyte Differentiation Workflow Wnt Wnt Ligand Porcn Porcupine (Porcn) Wnt->Porcn Secretion Wnt Secretion Porcn->Secretion Signaling Downstream Wnt/ β-catenin Signaling Secretion->Signaling IWP2 This compound IWP2->Porcn Inhibits Start hPSCs (Pluripotent) Day0 Day 0: Add GSK3 inhibitor (e.g., CHIR99021) Start->Day0 Mesendoderm Brachyury+ Mesendoderm Day0->Mesendoderm Day3 Day 3: Add this compound (Inhibit Wnt Secretion) Mesendoderm->Day3 CardiacMesoderm Cardiac Mesoderm Day3->CardiacMesoderm Day7 Day 7+: Maturation CardiacMesoderm->Day7 End Functional Cardiomyocytes Day7->End

Critical Notes for Use

  • Solubility and Storage: this compound is typically dissolved in DMSO to create a stock solution (e.g., 5-50 mM). Aliquots should be stored at -20°C or -80°C to avoid repeated freeze-thaw cycles [4].
  • Serum-Free for Wnt Studies: For experiments specifically investigating Wnt secretion and signaling, treatment in serum-free medium is recommended, as serum contains exogenous Wnts that can confound results.
  • Cytotoxicity: The anti-proliferative effects observed in cancer cells at higher micromolar concentrations (EC₅₀ ~1.9-8.96 µM) may be due to off-target effects, such as the inhibition of kinase CK1δ, and not solely Wnt pathway inhibition [3] [4].

References

Comprehensive Application Notes and Protocols for IWP-2 in Cell Culture Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IWP-2

This compound (Inhibitor of Wnt Production-2) is a potent small-molecule antagonist that selectively targets the Wnt signaling pathway by inhibiting Porcupine (Porcn), a membrane-bound O-acyltransferase essential for Wnt ligand secretion [1] [2]. By preventing the palmitoylation of Wnt proteins, this compound disrupts Wnt-dependent signaling, making it an invaluable tool for studying embryonic development, stem cell biology, cancer mechanisms, and tissue regeneration [3] [4] [2]. Recent research has revealed that this compound also functions as a selective ATP-competitive inhibitor of Casein Kinase 1 (CK1) δ/ε, suggesting its effects extend beyond Porcn inhibition and may influence CK1δ/ε-related pathways [3].

Mechanism of Action

This compound operates upstream in the Wnt signaling cascade by targeting the very production of active Wnt ligands. The diagram below illustrates its primary and secondary mechanisms of action.

G WNT_Production Wnt Ligand Production Porcn Porcupine (Porcn) O-acyltransferase Palmitoylation Wnt Palmitoylation Porcn->Palmitoylation Wnt_Secretion Wnt Ligand Secretion Palmitoylation->Wnt_Secretion Downstream Downstream Wnt/β-catenin Signaling Wnt_Secretion->Downstream CK1 CK1δ/ε Kinase CK1->Downstream IWP2 This compound IWP2->Porcn Primary Target Inhibits Activity IWP2->CK1 Secondary Target ATP-competitive Inhibition Inhibition Inhibition

  • Primary Mechanism (Porcn Inhibition): this compound directly inhibits Porcn, preventing the palmitoylation of Wnt ligands. This lipid modification is essential for Wnt protein activity and secretion. Consequently, this compound treatment leads to a rapid reduction in the levels of secreted Wnt ligands available to activate signaling pathways in an autocrine or paracrine manner [1] [2].
  • Secondary Mechanism (CK1δ/ε Inhibition): Structural studies and in vitro kinase assays have demonstrated that this compound binds competitively to the ATP-binding pocket of CK1δ/ε. This dual activity is significant because CK1 isoforms are involved in various cellular processes, including the regulation of the Wnt/β-catenin destruction complex. This suggests that the cellular effects observed with this compound treatment may result from a combined inhibition of both Wnt ligand production and CK1δ/ε kinase activity [3].

Detailed Experimental Protocols

This section provides standardized methodologies for using this compound in common research applications.

Protocol 1: Inhibition of Wnt/β-catenin Signaling in Naïve Human Embryonic Stem Cells (hESCs)

This protocol is adapted from studies investigating the role of Wnt signaling in maintaining naïve pluripotency [4].

  • Objective: To assess the functional role of autocrine/paracrine Wnt signaling in naïve hESC self-renewal and pluripotency.
  • Materials:
    • Naïve hESCs (e.g., ELF1 line cultured in 2iLIF or similar conditions) [4].
    • Naïve hESC culture medium (e.g., containing 1.5 µM CHIR99021, 1 µM PD0325901, 10 ng/mL LIF) [4].
    • This compound stock solution (e.g., 5 mM in DMSO).
    • Control vehicle (DMSO).
  • Methodology:
    • Cell Culture: Maintain naïve hESCs in their respective culture conditions.
    • Treatment: Add this compound to the culture medium at a final concentration of 2-5 µM. A vehicle control (DMSO at the same dilution) must be included in parallel.
    • Duration: Treat cells for a minimum of 48 to 96 hours, with medium changes every 24-48 hours to maintain inhibitor concentration.
    • Analysis: Evaluate the effects by:
      • Proliferation Assays: Quantify cell number or colony formation efficiency.
      • Gene Expression: Analyze mRNA levels of Wnt target genes (e.g., AXIN2, TROY) via qRT-PCR.
      • Functional Readouts: Monitor changes in a β-catenin-activated reporter (BAR) if available [4].
  • Key Findings: Inhibition of Wnt secretion with this compound in naïve hESCs reduces cell proliferation and colony formation without inducing immediate differentiation. However, it prompts a shift toward a more primed-like proteomic and metabolic state, indicating that Wnt/β-catenin signaling is critical for reinforcing the naïve pluripotent identity [4].
Protocol 2: Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) to Cardiomyocytes

This protocol is optimized for a 96-well microplate format, enabling high-throughput differentiation and screening [5].

  • Objective: To efficiently generate functional cardiomyocytes from hPSCs via temporal modulation of Wnt signaling.
  • Materials:
    • hPSCs (e.g., H1, H9 hESCs; Detroit 551-A, AG05836B-15 hiPSCs).
    • Essential 8 (E8) Medium.
    • Geltrex or similar extracellular matrix.
    • CHIR99021 (GSK3 inhibitor).
    • This compound stock solution.
    • RPMI 1640 medium.
    • B-27 supplement (with and without insulin).
  • Methodology:
    • Cell Seeding: Seed hPSCs as single cells or small clumps in E8 medium supplemented with a ROCK inhibitor (Y-27632) onto Geltrex-coated 96-well plates at a density of 2.4 × 10^4 cells/cm².
    • Initiation of Differentiation: When cells reach 60-70% confluency (typically 2-3 days post-seeding), initiate differentiation by adding RPMI/B-27 without insulin medium containing 6-8 µM CHIR99021 (concentration is cell line-dependent). This activates Wnt signaling to drive mesoderm formation.
    • Inhibition of Wnt Signaling: After 72 hours of CHIR99021 treatment, add this compound at a common working concentration of ~5 µM in fresh RPMI/B-27 without insulin medium for 48 hours. This critical step inhibits Wnt signaling to promote cardiac mesoderm specification.
    • Post-Differentiation Culture: On day 5, replace the medium with RPMI/B-27 without insulin. From day 7 onwards, feed the cells every 2-3 days with RPMI/B-27 with insulin.
  • Expected Outcomes: Areas of spontaneously contracting cardiomyocytes are typically observed by day 7-10. By day 15, flow cytometry analysis typically shows >80% of cells expressing cardiac troponin T (TNNT2), confirming high-purity cardiomyocyte differentiation [5].
Protocol 3: Generation of Calretinin Interneurons from Neuroepithelial Stem Cells (NESCs)

This protocol describes an efficient method for generating a specific neuronal subtype by ventral telencephalic patterning [6].

  • Objective: To differentiate hPSC-derived NESCs into calretinin (CR)-positive interneurons.
  • Materials:
    • NESCs derived from hPSCs.
    • Poly-L-ornithine/laminin-coated plates.
    • Neurobasal Medium supplemented with N2, B27, NEAA, and Glutamax.
    • This compound, Sonic Hedgehog (SHH), Purmorphamine (Pur, a SHH pathway agonist).
    • BDNF and GDNF.
  • Methodology:
    • Cell Seeding: Seed NESCs onto coated plates in NESC culture medium.
    • Induction of Ventral Telencephalic Lineage: On day 1, replace the medium with basic differentiation medium supplemented with optimized concentrations of small molecules:
      • This compound: 1 µM
      • SHH: 15 ng/mL
      • Purmorphamine: 1.5 µM
    • Duration: Maintain cells in this induction medium from day 1 to day 8.
    • Terminal Differentiation: On day 7, add BDNF and GDNF (10 ng/mL each) to promote neuronal maturation. For further functional maturation, co-culture with mouse cortical astrocytes can be initiated around day 12.
  • Key Findings: This combined modulation of Shh and Wnt signaling (via this compound) enables the efficient generation of CR-interneurons, with protocols achieving purities of approximately 80%, as confirmed by immunostaining and single-cell RNA sequencing [6].

Quantitative Data and Solution Preparation

This compound Stock Solution Preparation
Parameter Specification
Molecular Weight 466.6 g/mol [2]
Recommended Solvent DMSO [2]
Stock Concentration 5-10 mM (e.g., 23.35 mg/mL in DMF) [2]
Storage -20°C, protected from light [2]
Aliquot Recommended to avoid freeze-thaw cycles
Working Concentration Summary

The table below summarizes the effective concentrations of this compound across various documented applications.

Table: Effective this compound Concentrations in Different Cell Culture Applications

Application Cell Type Working Concentration Treatment Duration Key Objective
Naïve hESC Studies [4] Naïve human ESCs (e.g., ELF1) 2 - 5 µM 48 - 96 hours Inhibit autocrine Wnt signaling to study pluripotency
Cardiomyocyte Differentiation [5] hPSCs (H1, H9, hiPSCs) ~5 µM 48 hours Specify cardiac mesoderm after Wnt activation
Interneuron Differentiation [6] Neuroepithelial Stem Cells (NESCs) 1 µM 7 days (Days 1-8) Ventral telencephalic patterning
EpiSC Derivation [7] Mouse post-implantation epiblast Not explicitly stated (common use: 2-5 µM) Continuous Suppress differentiation and maintain primed pluripotency
Cancer Cell Studies (in vitro) [2] Gastric cancer cell line (MKN28) 10 - 50 µM 4 days Suppress proliferation, migration, and invasion

Critical Considerations and Troubleshooting

  • Solubility and Vehicle Control: this compound has limited solubility in aqueous solutions. It is first dissolved in DMSO, and the final concentration of DMSO in the culture medium should typically not exceed 0.1%. A vehicle control with an equivalent amount of DMSO is mandatory for all experiments [2].
  • Dual Inhibition Specificity: Researchers should be aware that the observed phenotypic effects of this compound may be due to the combined inhibition of both Porcn and CK1δ/ε. For studies requiring high specificity, appropriate control experiments, such as using Porcn-specific or CK1δ/ε-specific inhibitors, should be considered to deconvolve the mechanisms [3].
  • Concentration and Timing Optimization: The effective concentration and treatment window for this compound are highly dependent on the biological system and desired outcome. This is particularly critical in differentiation protocols where Wnt signaling must be sequentially activated and inhibited. Preliminary dose-response and time-course experiments are strongly recommended when applying this compound to a new cell line or experimental setup [6] [5].
  • Cell Health Monitoring: High concentrations of this compound (e.g., >10 µM) or prolonged exposure can lead to reduced cell viability or induction of apoptosis, as observed in cancer cell lines. Monitor cells for signs of toxicity, such as increased cell rounding and detachment [2].

Conclusion

This compound is a versatile and powerful chemical tool for the precise manipulation of Wnt signaling in cell culture systems. Its well-characterized role in inhibiting Wnt ligand production, combined with its recently identified activity against CK1δ/ε, allows researchers to probe complex signaling networks in stem cell biology, neurodevelopment, cardiogenesis, and oncology. The protocols and data summarized in these application notes provide a robust foundation for implementing this compound in research, ensuring reproducible and high-quality results. As with all small molecule inhibitors, careful experimental design, including proper controls and concentration optimization, is paramount to its successful application.

References

Comprehensive Application Notes and Protocols for IWP-2 in Stem Cell Differentiation to Cardiomyocytes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IWP-2 and Its Role in Stem Cell Differentiation

This compound is a potent small molecule inhibitor of Wnt processing and secretion that has become an essential component in directed differentiation protocols for generating cardiomyocytes from human pluripotent stem cells (hPSCs). As a membrane-bound O-acyltransferase porcupine (Porcn) inhibitor, this compound prevents the palmitoylation of Wnt ligands, a crucial post-translational modification required for their secretion and activity. With an IC50 of 27 nM against Porcn, this compound enables precise temporal control over Wnt signaling pathways during stem cell differentiation, making it particularly valuable for cardiac differentiation protocols where staged modulation of Wnt signaling is essential for efficient cardiomyocyte generation. [1] [2]

The strategic inhibition of Wnt signaling by this compound has enabled researchers to achieve cardiomyocyte purity exceeding 80% in optimized protocols, addressing previous challenges with batch-to-batch and line-to-line variability that have plagued stem cell differentiation systems. The molecule's ability to selectively block Wnt ligand production without affecting other signaling pathways makes it a valuable tool for developmental biology research, disease modeling, and cell therapy applications. Recent advances have further refined its application in both research and potential therapeutic contexts, including the generation of engineered heart tissues for transplantation and drug screening platforms. [3] [4]

Mechanism of Action: Wnt Pathway Inhibition

Molecular Targets and Signaling Interruption

This compound exerts its effects through specific inhibition of porcupine (Porcn), a membrane-bound O-acyltransferase resident in the endoplasmic reticulum. Porcn catalyzes the palmitoylation of Wnt proteins, which is essential for their secretion from producing cells and subsequent binding to Frizzled receptors on target cells. By inhibiting this crucial palmitoylation step, this compound effectively blocks the secretion of all Wnt ligands, resulting in comprehensive suppression of both canonical and non-canonical Wnt signaling pathways in a cell-autonomous manner. This mechanism distinguishes this compound from other Wnt pathway inhibitors that target downstream signaling components or receptor-ligand interactions. [1] [2]

The inhibition of Wnt ligand production by this compound has profound effects on stem cell differentiation trajectories, particularly during cardiac specification. During early stages of differentiation, Wnt activation promotes mesoderm formation, but subsequent Wnt inhibition is required for cardiac mesoderm specification and progression to cardiomyocytes. This compound enables precise temporal control over this switch from Wnt activation to inhibition, allowing researchers to mimic the natural developmental sequence of cardiac differentiation in vitro. This staged modulation is essential for achieving high-purity cardiomyocyte populations from pluripotent stem cells. [3]

Wnt Signaling Pathway and this compound Inhibition Mechanism

G WntLigand Wnt Ligand Production Porcn Porcupine (Porcn) Membrane-bound O-acyltransferase WntLigand->Porcn Palmitoylation Wnt Palmitoylation Porcn->Palmitoylation Catalyzes WntSecretion Wnt Secretion Palmitoylation->WntSecretion PathwayActivation Wnt Pathway Activation WntSecretion->PathwayActivation IWP2 This compound Inhibition IWP2->Porcn Binds & Inhibits

Figure 1: Mechanism of this compound action in inhibiting Wnt signaling pathway. This compound specifically targets porcupine (Porcn), preventing Wnt ligand palmitoylation and subsequent secretion, thereby blocking Wnt pathway activation.

Detailed Protocol: Cardiomyocyte Differentiation from Human Pluripotent Stem Cells

Materials and Reagents
  • Human pluripotent stem cells (hESCs or hiPSCs) at passages 30-50 with confirmed pluripotency markers
  • Essential 8 (E8) Medium for pluripotent stem cell maintenance
  • RPMI 1640 Medium supplemented with B-27 supplements (with and without insulin)
  • CHIR99021 (GSK-3β inhibitor, typically used at 6-8 μM depending on cell line)
  • This compound (prepared as 5-10 mM stock solution in DMSO, stored at -20°C)
  • Geltrex or similar extracellular matrix for cell attachment
  • Y-27632 (ROCK inhibitor) for enhancing cell survival after passaging
  • Dulbecco's Phosphate Buffered Saline (DPBS) without calcium and magnesium
  • Accutase or similar enzyme solution for cell detachment
  • 6-well plates, 12-well plates, or 96-well microplates depending on scale
Step-by-Step Differentiation Procedure

The following protocol outlines the temporal sequence for cardiac differentiation using the GiWi method (GSK-3 inhibition followed by Wnt inhibition), optimized for 96-well microplates or larger formats: [4]

Day -3: Cell Seeding and Preparation

  • Prepare Geltrex-coated plates according to manufacturer's instructions
  • Dissociate hPSCs to single cells using Accutase and seed at 2.4 × 10^4 cells/cm² in E8 medium supplemented with 10 μM Y-27632
  • Incubate at 37°C with 5% CO₂
  • After 24 hours, replace medium with fresh E8 medium without Y-27632
  • Culture for an additional 48 hours, monitoring confluency until cells reach 60-70% confluency (typically 2-3 days total)

Day 0: Mesoderm Induction

  • Replace E8 medium with RPMI/B-27 without insulin supplemented with 6-8 μM CHIR99021
  • The optimal CHIR99021 concentration must be determined empirically for each cell line (hESCs typically require 8 μM, hiPSCs 6 μM)
  • Incubate for 24 hours at 37°C with 5% CO₂

Day 2: Medium Exchange

  • Aspirate medium containing CHIR99021 and replace with fresh RPMI/B-27 without insulin
  • No small molecules are added at this stage
  • Incubate for 24 hours at 37°C with 5% CO₂

Day 3: Cardiac Progenitor Specification

  • Add RPMI/B-27 without insulin supplemented with 2-5 μM this compound
  • Incubate for 48 hours at 37°C with 5% CO₂

Day 5: Medium Exchange

  • Aspirate medium containing this compound and replace with fresh RPMI/B-27 without insulin
  • Incubate for 48 hours at 37°C with 5% CO₂

Day 7 Onwards: Cardiomyocyte Maturation

  • Replace medium with RPMI/B-27 with insulin
  • Continue feeding every 2-3 days with RPMI/B-27 with insulin
  • Spontaneously beating clusters typically appear between days 7-10
  • Cardiomyocytes can be maintained for several weeks to months with regular feeding

Table 1: Key Markers During Cardiomyocyte Differentiation Timeline

Differentiation Day Stage Key Markers Small Molecule Treatment
Day 0 Pluripotency NANOG, POU5F1 CHIR99021 (6-8 μM)
Day 3 Mesoderm MESP1, MIXL1, T None
Day 5 Cardiac Progenitor ISL1, NKX2-5, TEMEM88 This compound (2-5 μM)
Day 10-15 Committed Cardiomyocyte TNNT2, MYH6, MYL7 None
Day 30+ Maturing Cardiomyocyte MYH7, HOPX None
Cardiac Differentiation Workflow and Key Transitions

G PSC Pluripotent Stem Cells (NANOG+, POU5F1+) Mesoderm Mesoderm Formation (MESP1+, MIXL1+, T+) PSC->Mesoderm Day 0 CardiacProgenitor Cardiac Progenitor (ISL1+, NKX2-5+) Mesoderm->CardiacProgenitor Day 3 Cardiomyocyte Functional Cardiomyocyte (TNNT2+, MYL7+) CardiacProgenitor->Cardiomyocyte Day 7-10 CHIR CHIR99021 Wnt Activation CHIR->PSC Initiation IWP2 This compound Wnt Inhibition IWP2->Mesoderm Specification

Figure 2: Cardiomyocyte differentiation workflow showing key developmental transitions and temporal application of small molecules. This compound is applied during the critical cardiac progenitor specification phase.

Technical Optimization and Troubleshooting

Reseeding Strategy for Enhanced Purity

Recent research has demonstrated that a reseeding approach at the cardiac progenitor stage can significantly improve cardiomyocyte purity. This technique involves detaching and reseeding progenitors between the EOMES+ mesoderm and ISL1+/NKX2-5+ cardiac progenitor stages, resulting in 10-20% absolute improvement in cardiomyocyte purity without negatively affecting contractility, sarcomere structure, or CM number. [3]

The optimal reseeding ratio identified was 1:2.5 (initial differentiation surface area to reseeded surface area), which increased cTnT+ purity by approximately 12% while maintaining cardiomyocyte numbers comparable to control differentiations. Higher reseeding ratios (1:5 and 1:10) further increased purity but significantly reduced total cardiomyocyte yield. This approach also enables transition to defined extracellular matrices, including fibronectin, vitronectin, and laminin-111, all of which supported hPSC-derived EOMES+ mesoderm and ISL1+/NKX2-5+ cardiac progenitor differentiation to cardiomyocytes. [3]

Critical Parameters for Successful Differentiation
  • Initial Cell Density and Confluency: The optimal confluency for initiating differentiation is 60-70%. Lower confluency (30-40%) results in poor differentiation efficiency, while higher confluency (80-90%) increases non-cardiomyocyte differentiation. The ideal seeding density is 2.4 × 10^4 cells/cm² for both hESCs and hiPSCs. [4]

  • CHIR99021 Concentration Optimization: The appropriate CHIR99021 concentration must be empirically determined for each cell line. hESCs typically require 8 μM, while hiPSCs often need 6 μM. Deviation from optimal concentrations without reciprocal adjustment for confluency results in either increased cell death or low differentiation efficiency. [4]

  • This compound Timing and Concentration: The window for this compound application is critical. Addition at 72 hours post differentiation induction for a 48-hour exposure at 2-5 μM concentration consistently yields high-purity cardiomyocytes. Earlier addition can disrupt mesoderm formation, while later addition reduces cardiomyocyte yield.

  • Matrix Selection: Geltrex provides a consistent substrate for cardiac differentiation, though the reseeding approach enables successful differentiation on defined matrices including fibronectin, vitronectin, and laminin-111 for improved reproducibility. [3]

This compound Specifications and Handling

Biochemical Properties and Preparation

This compound (CAS Number: 686770-61-6) is a selective inhibitor of Wnt processing and secretion with an IC50 of 27 nM against porcupine (Porcn). The compound also demonstrates ATP-competitive CK1δ inhibitor activity with an IC50 of 40 nM for the gatekeeper mutant M82FCK1δ. The molecular weight is 466.60 g/mol with the chemical formula C22H18N4O2S3. [1]

For stock solution preparation:

  • Dissolve this compound in DMSO at 5-10 mM concentration
  • Aliquot and store at -20°C to -80°C
  • Avoid repeated freeze-thaw cycles
  • Protect from light

For working concentrations in cell culture:

  • Use at 2-5 μM in differentiation media
  • Ensure final DMSO concentration does not exceed 0.1%
  • Prepare fresh working dilutions from stock solutions when possible
Quality Control and Functional Validation

Each batch of this compound should be validated for functionality using a standardized differentiation protocol with a reference hPSC line. Key quality metrics include:

  • Consistent beating area appearance between days 7-10
  • Cardiomyocyte purity >80% by flow cytometry for cTnT+ or TNNT2+ cells at day 15
  • Minimal cytotoxicity at working concentrations

Table 2: this compound Concentration and Effects in Different Cell Systems

Cell Type Concentration Range Primary Effect Application Context
hPSCs 2-5 μM Cardiac specification Cardiomyocyte differentiation
MSCs 5 μM Cardiomyogenic induction Pre-conditioning for therapy
Cancer Cell Lines 1.9-8.96 μM Anti-proliferative Wnt pathway studies
In Vivo Models Varies by system Wnt pathway modulation Developmental studies

Applications in Cardiac Research and Therapy

Cardiomyocyte Generation for Regenerative Medicine

This compound-derived cardiomyocytes have shown significant potential for cell-based therapies for myocardial infarction. Studies demonstrate that high-purity cardiomyocyte formulations (≥70% cTnT+) improve contractility in vitro and in vivo following transplantation. The development of cryopreservation protocols for cardiac progenitors treated with this compound enables the storage of large batches of CM-fated progenitors for on-demand cardiomyocyte production, facilitating quality control and clinical translation. [3]

The therapeutic application of this compound extends beyond pluripotent stem cell differentiation. Research has demonstrated that pre-conditioning mesenchymal stem cells (MSCs) with IWP-4 (a related Porcn inhibitor) promotes their differentiation into cardiac progenitor cells and improves their therapeutic efficacy in a rat myocardial infarction model. IWP-4 treated MSCs transplanted in vivo improved cardiac function by enhancing cell homing, survival, and differentiation at the infarcted region, increased left ventricular wall thickness, and reduced infarct size. [5]

Disease Modeling and Drug Screening

The 96-well microplate differentiation format using this compound enables high-throughput generation of functional cardiomyocytes for drug screening and disease modeling. This platform allows increased inter-experimental replicates, reducing the impact of heterogeneity and improving reproducibility. The resulting cardiomyocytes express cardiac specific markers at transcriptional and protein levels and exhibit appropriate electrophysiological properties, making them suitable for mechanistic studies of disease and safety pharmacology. [4]

Conclusion

This compound has established itself as a critical component in robust protocols for differentiating human pluripotent stem cells into functional cardiomyocytes. Through its specific inhibition of porcupine and subsequent blockade of Wnt ligand secretion, this compound enables precise temporal control over cardiac differentiation, yielding cardiomyocyte populations with purity exceeding 80% in optimized systems. The continued refinement of this compound application protocols, including reseeding strategies and defined culture matrices, promises to further enhance reproducibility and scalability of cardiomyocyte production for therapeutic applications, disease modeling, and drug development.

References

Comprehensive Application Notes and Protocols for IWP-2 in hPSC Cardiac Differentiation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IWP-2 in Cardiac Differentiation

This compound (Inhibitor of Wnt Production-2) is a small molecule inhibitor of the Wnt signaling pathway that plays a critical role in directing human pluripotent stem cells (hPSCs) toward cardiac fate. During embryonic development, cardiomyogenesis follows a biphasic Wnt regulation pattern, requiring initial activation followed by timely inhibition. This compound specifically targets Porcupine, an enzyme essential for Wnt ligand secretion, thereby enabling precise control over this crucial signaling pathway. The compound has become an indispensable tool in both research and therapeutic applications for generating human cardiomyocytes (CMs) from hPSCs, offering advantages over recombinant factors in terms of cost-effectiveness, batch consistency, and precise temporal control.

The integration of this compound into cardiac differentiation protocols has significantly advanced the production of hPSC-derived cardiomyocytes (hPSC-CMs) for various applications including drug screening, disease modeling, toxicity testing, and regenerative medicine. Current research focuses on optimizing this compound application parameters such as timing, concentration, and duration to maximize cardiac differentiation efficiency while minimizing line-to-line and batch-to-batch variability. This document provides comprehensive application notes and detailed protocols for implementing this compound in hPSC cardiac differentiation workflows.

Mechanism of Action and Signaling Pathways

Molecular Mechanism of this compound

This compound functions as a potent and selective inhibitor of Porcupine (PORCN), an endoplasmic reticulum membrane-bound O-acyltransferase that mediates Wnt ligand palmitoylation—a essential post-translational modification required for Wnt secretion and activity. By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, thereby preventing autocrine and paracrine Wnt signaling. This mechanism differs from other Wnt inhibitors such as IWR-1 (which stabilizes Axin) or XAV939 (which inhibits tankyrase), making this compound particularly effective in systems where Wnt ligands rather than intracellular effectors drive signaling.

caption: Figure 1. This compound inhibition of Wnt signaling pathway during cardiac differentiation.

Role in Biphasic Wnt Regulation

Cardiac differentiation from hPSCs recapitulates the biphasic Wnt regulation observed during embryonic heart development. The widely adopted GiWi protocol utilizes initial Wnt activation (typically via GSK3β inhibition by CHIR99021) followed by Wnt inhibition (via this compound) to direct cardiac mesoderm specification. During the initial primitive streak-like priming phase, Wnt activation promotes formation of mesendodermal progenitors. Subsequent Wnt inhibition by this compound during the cardiac progenitor specification phase promotes cardiac mesoderm formation while suppressing alternative lineages, particularly paraxial mesoderm fates that would give rise to skeletal muscle, bone, and cartilage.

Table 1: Key Markers During Cardiac Differentiation with this compound

Differentiation Stage Timing Key Markers Biological Process
Pluripotent State Day -3 to 0 OCT4, NANOG, SSEA4 Pluripotency maintenance
Primitive Streak/Mesendoderm Day 1-2 Brachyury, MIXL1, EOMES Gastrulation, EMT
Cardiac Mesoderm Day 3-5 KDR, PDGFRα, ROR1, CD13 Cardiac lineage specification
Cardiac Progenitors Day 5-7 ISL1, NKX2-5, GATA4, MEF2C Cardiac commitment
Differentiated Cardiomyocytes Day 10-12 cTnT, MHC, MLC2v, α-actinin Terminal differentiation

Research has identified ROR1 and CD13 as superior surrogate markers for predicting cardiac differentiation efficiency as early as 72 hours of differentiation, with their combination providing robust correlation with final CM content [1]. The expression of these markers is significantly enhanced by proper this compound application timing.

Detailed Experimental Protocols

Protocol 1: Monolayer (2D) Cardiac Differentiation with this compound

This protocol describes cardiac differentiation of hPSCs in 2D monolayer culture using defined extracellular matrix substrates and chemically defined media, suitable for laboratory-scale production and research applications.

3.1.1 Materials and Reagents
  • hPSC Lines: Maintained in pluripotent state (e.g., H9 hESCs, HES3, or various hiPSC lines)
  • Culture Vessels: 6-well or 12-well tissue culture plates
  • Extracellular Matrix: Matrigel, fibronectin (FN), laminin-111 (LN111), or laminin-521 (LN521)
  • Basal Media: RPMI 1640 with HEPES and L-glutamine
  • Small Molecules: CHIR99021 (GSK3β inhibitor), this compound (Porcupine inhibitor)
  • Supplements: L-ascorbic acid 2-phosphate (AA-2P), B27 or recombinant human albumin
  • Additional Reagents: Phosphate-buffered saline (PBS), Accutase or TrypLE for cell dissociation
3.1.2 Step-by-Step Procedure
  • hPSC Culture and Preparation (Days -3 to 0)

    • Culture hPSCs on defined ECM (Matrigel, FN, LN111, or LN521) in mTeSR1 or E8 medium until 70-80% confluent
    • Critical: Ensure cells are healthy with minimal spontaneous differentiation
    • Passage cells using Accutase or EDTA and seed at optimal density (typically 0.5-1×10^5 cells/cm²)
  • Initiation of Differentiation (Day 0)

    • Replace medium with RPMI/B27 without insulin supplemented with 6-12 µM CHIR99021
    • The optimal CHIR99021 concentration must be determined for each cell line
    • Incubate for 24 hours at 37°C, 5% CO₂
  • Wnt Inhibition with this compound (Day 1-3)

    • At 24 hours post-CHIR99021 addition, replace medium with RPMI/B27 without insulin
    • Add this compound at final concentration of 2-5 µM (typically 5 µM works for most lines)
    • Incubate for 48 hours (until day 3)
  • Medium Refreshment (Day 3)

    • Replace medium with RPMI/B27 without insulin
    • No additional small molecules are added
    • Incubate for 48 hours
  • Metabolic Selection (Day 5 onward)

    • Replace medium with RPMI/B27 with insulin
    • Refresh medium every 2-3 days
    • Spontaneous contractions typically appear between days 7-9
  • Harvesting and Analysis (Day 10-15)

    • Assess differentiation efficiency by flow cytometry for cTnT+ cells
    • Evaluate functional properties via beating analysis, calcium imaging, or patch clamping
Protocol 2: Suspension (3D) Culture in Stirred-Tank Bioreactors

This protocol describes the large-scale production of hPSC-CMs in suspension culture using stirred-tank bioreactors, enabling clinical-scale manufacturing of cardiomyocytes.

3.2.1 Materials and Reagents
  • hPSC Lines: Adapted to suspension culture
  • Bioreactor System: DASbox or equivalent stirred-tank bioreactor with pH and DO control
  • Basal Media: RPMI 1640 with HEPES and L-glutamine
  • Protein-Free Supplements: AA-2P (213 µg/mL) with either Pluronic F-68 (0.1%) or specific polyvinyl alcohol (PVA, 0.1%)
  • Small Molecules: CHIR99021, this compound
  • Quality Control Tools: ROR1/CD13 flow cytometry, metabolic monitoring
3.2.2 Step-by-Step Procedure
  • hPSC Expansion in Suspension (Days -5 to -1)

    • Expand hPSCs as aggregates in suspension culture in E8 medium
    • Maintain cells at 0.5-2×10^6 cells/mL with agitation at 60-100 rpm
    • Ensure aggregate sizes of 100-300 µm diameter
  • Differentiation Initiation (Day 0)

    • Adjust cell density to 1-2×10^6 cells/mL in RPMI-based differentiation medium
    • Add CHIR99021 at optimized concentration (typically 4-8 µM)
    • Set bioreactor parameters: DO 30-50%, pH 7.2-7.4, temperature 37°C
  • Early Wnt Inhibition (Day 1)

    • At 24 hours, add this compound at 2-5 µM final concentration
    • Critical Note: Early addition (day 1 vs. day 3) dramatically improves efficiency for many lines [1]
  • Medium Exchange and Continuation (Day 3)

    • Perform medium exchange to remove small molecules
    • Continue culture in basal RPMI with supplements
  • Maturation and Harvest (Day 7 onward)

    • Monitor aggregate beating and morphology
    • Harvest between days 10-15 for maximum yield
    • CM purity typically exceeds 85-90% with proper optimization

Quantitative Outcomes and Optimization Data

This compound Timing and Concentration Optimization

The timing and concentration of this compound application are critical parameters significantly impacting differentiation efficiency. Systematic optimization studies have revealed substantial variability in optimal parameters across different hPSC lines.

Table 2: Optimization of this compound Timing and Concentration in Cardiac Differentiation

Cell Line This compound Timing (Days) This compound Concentration (µM) CM Purity (% cTnT+) Key Findings
HES3 (hESC) 1-3 5 75-90% Early inhibition essential for high efficiency
HSC-iPS2 (hiPSC) 1-3 5 >75% Without early inhibition: <1.5% CMs [1]
WTC11 (hiPSC) 3-5 2-5 50-70% Standard protocol timing
Multiple Lines 1-3 vs 3-5 5 75% vs 15-18% Early inhibition superior to late inhibition [1]
Outcomes Across Culture Platforms

The differentiation platform significantly influences the efficiency, scalability, and functional properties of resulting cardiomyocytes.

Table 3: Comparison of this compound-Based Cardiac Differentiation Across Culture Platforms

Platform Scale CM Purity (% cTnT+) CM Yield Key Advantages Reference
2D Monolayer 6-well to 10-layer stacks 50-99% ~100 CMs/cm² Protocol simplicity, high purity potential [2] [3]
3D Suspension (Spinner) 100-500 mL 85-99% ~1×10^6 CMs/mL Scalability, controlled environment [4] [5]
Stirred-Tank Bioreactor 150-2000 mL >90% ~1.3×10^9 CMs/2000 mL Full process control, monitoring, GMP compatibility [4]
Protein-Free Suspension 150-2000 mL 85-99% ~1.3×10^9 CMs/2000 mL Reduced cost, defined conditions, clinical compatibility [4]

Recent advances in protein-free media formulations have enabled the production of >1.3×10^9 CMs in a single 2000 mL bioreactor run, achieving purities of 85-99% while substantially reducing media costs and improving regulatory compliance [4]. These formulations typically utilize RPMI 1640 basal medium supplemented with AA-2P and either Pluronic F-68 or specific polyvinyl alcohols as albumin replacements.

Troubleshooting and Quality Control

Common Optimization Parameters
  • Cell Density Optimization: Initial seeding density dramatically impacts differentiation outcome. Test densities from 0.1-2×10^5 cells/cm² (2D) or 0.5-3×10^6 cells/mL (3D)
  • CHIR99021 Concentration: Perform dose-response testing (typically 4-12 µM) for each new cell line
  • This compound Timing: Compare day 1-3 vs. day 3-5 application to determine optimal window
  • Extracellular Matrix: For 2D culture, test Matrigel, fibronectin, laminin-111, and laminin-521
Advanced Quality Control Methods
5.2.1 Early Predictive Markers

The combination of ROR1 and CD13 provides superior prediction of cardiac differentiation efficiency as early as 72 hours (day 3) [1]. Flow cytometry analysis for these surface markers enables early process quality control and intervention.

5.2.2 Label-Free Imaging for Quality Control

Optical metabolic imaging of NAD(P)H and FAD autofluorescence can predict differentiation efficiency with 91% accuracy within 24 hours of initiation [6]. This non-invasive method monitors metabolic shifts toward oxidative metabolism that correlate with successful cardiac differentiation.

5.2.3 Machine Learning for Process Prediction

Data-driven modeling using random forests and Gaussian process modeling can predict final CM content with 90% accuracy by day 7 and 85% accuracy as early as day 5 [5]. These models utilize process parameters including dissolved oxygen, pH patterns, cell density, aggregate size, and nutrient concentrations.

caption: Figure 2. Experimental workflow for this compound-based cardiac differentiation with quality control checkpoints.

G cluster_mid Mid Differentiation cluster_late Late Differentiation Start hPSC Maintenance Pluripotent Culture Pre1 Cell Seeding Optimize Density Start->Pre1 Pre2 Matrix Selection FN, LN111, LN521 Pre1->Pre2 Day0 Day 0: CHIR99021 Wnt Activation Pre2->Day0 Day1 Day 1: this compound Wnt Inhibition Day0->Day1 QC1 QC: Metabolic Imaging NAD(P)H/FAD Autofluorescence Day1->QC1 Day3 Day 3: Medium Change Monitor Morphology QC1->Day3 QC2 QC: ROR1/CD13 Flow Cytometry Day3->QC2 Day7 Day 7: Beating Onset Functional Assessment QC2->Day7 QC3 QC: Machine Learning Process Prediction Day7->QC3 Harvest Day 10-15: Analysis cTnT Flow Cytometry QC3->Harvest

Applications and Future Directions

This compound-based cardiac differentiation protocols have enabled numerous advances in cardiovascular research and regenerative medicine. The high efficiency and scalability of these methods support applications in:

  • Disease Modeling: Patient-specific hiPSC-CMs for inherited cardiac conditions
  • Drug Screening: High-throughput toxicity and efficacy testing
  • Regenerative Therapy: Clinical trials for myocardial repair (e.g., ongoing first-in-human studies)
  • Tissue Engineering: Biofabrication of cardiac patches and constructs

Future protocol enhancements focus on further reducing variability through complete chemical definition, improving CM maturation, and enabling cost-effective large-scale production. The integration of continuous process monitoring and advanced quality control methods will be essential for clinical translation and regulatory approval.

References

Comprehensive Application Notes and Protocols for IWP-2: A Potent Wnt Pathway Inhibitor for In Vitro Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IWP-2 and Its Mechanism of Action

This compound (Chemical Abstracts Service No. 686770-61-6) is a potent and selective small molecule inhibitor that targets the Wnt signaling pathway at the level of protein processing and secretion. With a molecular weight of 466.60 g/mol and chemical formula C₂₂H₁₈N₄O₂S₃, this cell-permeant benzothiazole compound specifically inhibits porcupine (PORCN), a membrane-bound O-acyltransferase (MBOAT) that mediates Wnt protein palmitoylation [1] [2] [3]. This post-translational modification is essential for Wnt ligand secretion and signaling capability, positioning this compound as a valuable research tool for interrogating Wnt-dependent biological processes.

The compound exhibits a dual inhibitory mechanism, primarily functioning as a PORCN inhibitor with an IC₅₀ of 27 nM in cell-free assays, while also demonstrating activity as an ATP-competitive casein kinase 1 delta (CK1δ) inhibitor with an IC₅₀ of 40 nM for the gatekeeper mutant M82FCK1δ [1] [2]. By preventing PORCN-mediated palmitoylation of Wnt proteins, this compound effectively blocks Wnt ligand secretion from producing cells, thereby inhibiting autocrine and paracrine Wnt signaling activation in receiving cells without generally affecting downstream Wnt/β-catenin signaling components once activated [3]. This unique mechanism distinguishes this compound from other Wnt pathway inhibitors that target receptor-level interactions or downstream intracellular signaling events.

Quantitative Profiling of this compound Activity

Key Biochemical and Cellular Parameters

Table 1: Comprehensive Summary of this compound Biochemical and Cellular Activity Profiles

Parameter Type Specific Target/Context Value Experimental System Citation
Biochemical IC₅₀ PORCN inhibition 27 nM Cell-free assay [1] [2] [4]
Biochemical IC₅₀ CK1δ (M82F mutant) inhibition 40 nM Cell-free assay [1]
Functional EC₅₀ Porcupine-mediated Wnt signaling 30 nM Mouse L cells, Topflash reporter (24h) [2]
Functional IC₅₀ Wnt/β-catenin signaling suppression 0.157 μM HEK293T, Super-top flash reporter (22h) [2]
Antiproliferative EC₅₀ MIAPaCa2 pancreatic cancer cells 1.9 μM MTT assay (48h) [1] [2]
Antiproliferative EC₅₀ SW620 colon cancer cells 1.9 μM MTT assay (48h) [1] [2]
Antiproliferative EC₅₀ PANC1 pancreatic cancer cells 2.33 μM MTT assay (48h) [1] [2]
Antiproliferative EC₅₀ HEK293 embryonic kidney cells 2.76 μM MTT assay (48h) [1] [2]
Antiproliferative EC₅₀ HT-29 colon cancer cells 4.67 μM MTT assay (48h) [1] [2]
Working Concentration Gastric cancer (MKN28) proliferation 10-50 μM Cell proliferation assay (4 days) [5] [4]
Working Concentration Neural crest cell induction Not specified hPSC aggregate culture [6]
Working Concentration Somatic cell nuclear transfer embryos 5.0 μM Porcine embryo culture [7]
Physical Chemical Properties and Solubility

Table 2: Physicochemical Properties and Solubility Profile of this compound

Property Specification Details/Conditions
Physical Appearance Solid White to off-white powder [1] [3]
Purity ≥97% (HPLC) Determined by analytical HPLC [3]
Solubility in DMSO 2-2.5 mg/mL (4.29-5.36 mM) Hygroscopic DMSO affects solubility; use newly opened aliquots [1] [3]
Solubility in DMF 12.5 mg/mL (26.79 mM) Requires ultrasonic treatment and warming to 60°C [1]
Aqueous Solubility Insoluble in H₂O or EtOH Requires appropriate solvent systems for cellular applications [4]
Storage Conditions -20°C (powder) Protect from light; stable for at least 3 years as powder [1] [3]
Stability in Solution 6 months at -80°C, 1 month at -20°C Aliquot stock solutions to avoid freeze-thaw cycles [1]

Research Applications and Experimental Findings

Stem Cell Biology and Differentiation

This compound has emerged as a critical regulator of stem cell fate decisions and differentiation processes, particularly in the context of modulating Wnt signaling pathways that control pluripotency and lineage specification. In human pluripotent stem cell (hPSC) systems, this compound has been employed to investigate the role of Wnt signaling in neural crest cell (NCC) induction, where treatment with this inhibitor demonstrated the essential nature of aggregate-intrinsic WNT signals for the spontaneous induction of NCC-like cells from hPSC-derived aggregates [6]. This application highlights how this compound serves as a valuable tool for dissecting the temporal requirements for Wnt signaling in developmental processes.

The compound has also proven instrumental in directing differentiation toward specific lineages, particularly in cardiovascular research. Multiple studies have documented the effectiveness of this compound in promoting cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt signaling at critical developmental timepoints [8]. Furthermore, this compound has been shown to suppress self-renewal of mouse embryonic stem cells and support their conversion to epiblast-like stem cells, while also inhibiting the maintenance and proliferation of mouse Lgr5+ intestinal and cochlear epithelial stem cells, demonstrating the fundamental importance of Wnt signaling in these stem cell populations [8].

Cancer Research and Therapeutic Exploration

In oncological research, this compound has been extensively utilized to investigate the functional contributions of Wnt signaling to cancer pathogenesis, particularly in malignancies driven by autocrine or paracrine Wnt activation. In gastric cancer research, treatment of MKN28 cells with this compound (10-50 μM for four days) significantly suppressed proliferation, migration, and invasion while elevating caspase 3/7 activity, indicating induction of apoptosis [5] [4]. These phenotypic effects were mechanistically linked to downregulation of Wnt/β-catenin pathway transcriptional activity and reduced expression of downstream target genes, including C-MYC, CCND1 (cyclin D1), and BIRC5 (survivin) [5].

The antiproliferative efficacy of this compound has been demonstrated across diverse cancer cell lineages, with particular potency in pancreatic cancer models (EC₅₀ values of 1.9-2.33 μM in MIAPaCa2 and PANC1 cells) and colon cancer systems (EC₅₀ of 1.9-4.67 μM in SW620 and HT-29 cells) [1] [2]. These findings underscore the therapeutic relevance of PORCN inhibition as a strategy for targeting Wnt-driven malignancies and position this compound as a valuable tool compound for preclinical validation of Wnt pathway dependencies in cancer models.

Embryonic Development and Model Systems

The critical role of Wnt signaling in embryonic development has been extensively probed using this compound as an experimental tool. In porcine somatic cell nuclear transfer (SCNT) embryos, this compound treatment at 5.0 μM effectively inactivated the Wnt signaling pathway in blastocysts, reflected by reduced expression of key downstream targets including c-Myc and peroxisome proliferator-activated receptor δ [7]. Importantly, this study demonstrated that blastocyst hatching was impaired by this compound treatment, highlighting the essential nature of Wnt signaling for proper embryonic development [7]. These findings provide insights into the molecular constraints on developmental competence in SCNT embryos and underscore the value of this compound for interrogating pathway requirements in embryonic systems.

Detailed Experimental Protocols

Compound Preparation and Storage

Stock Solution Preparation:

  • Dissolve this compound in high-quality, freshly opened DMSO to a concentration of 2-2.5 mg/mL (4.29-5.36 mM) [1] [3]. For higher concentration stock solutions (up to 12.5 mg/mL), DMF may be used with ultrasonic treatment and warming to 60°C [1].
  • Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles and maintain compound stability.
  • Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month) [1].

Working Solution Preparation:

  • Dilute stock solution into pre-warmed cell culture medium to achieve desired final concentration, typically ranging from nanomolar to low micromolar levels depending on application.
  • For cellular assays, maintain DMSO concentration below 0.1-0.5% to avoid solvent toxicity effects.
  • For in vivo applications in animal models, this compound has been formulated in liposome preparations for improved delivery [4].
Protocol 1: Inhibition of Wnt-Driven Cancer Cell Proliferation

Purpose: To assess the anti-proliferative effects of this compound on Wnt-dependent cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MKN28 gastric cancer, MIAPaCa2 pancreatic cancer, SW620 colon cancer)
  • Cell culture medium appropriate for specific cell line
  • This compound stock solution (2 mg/mL in DMSO)
  • DMSO vehicle control
  • 96-well tissue culture plates
  • MTT reagent or alternative cell viability assay components

Procedure:

  • Seed cells in 96-well plates at optimized densities (typically 2,000-5,000 cells/well) and allow to adhere overnight [1] [2].
  • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations spanning 0.1-50 μM.
  • Replace culture medium with treatment medium containing this compound or vehicle control (DMSO).
  • Incubate cells for 48-96 hours at 37°C in a humidified 5% CO₂ atmosphere [5] [4].
  • Assess cell viability using MTT assay according to manufacturer's instructions.
  • Measure absorbance at appropriate wavelength and calculate EC₅₀ values using nonlinear regression analysis.

Key Considerations:

  • Include appropriate controls (vehicle-only, positive controls for cytotoxicity).
  • Perform experiments in triplicate with multiple biological replicates.
  • Monitor potential solvent effects by matching DMSO concentrations across all treatment conditions.
Protocol 2: Modulation of Wnt Signaling in Stem Cell Differentiation

Purpose: To inhibit Wnt signaling during stem cell differentiation to direct lineage specification.

Materials:

  • Human pluripotent stem cells (embryonic or induced pluripotent stem cells)
  • Appropriate stem cell culture medium
  • Differentiation medium (NCCind medium or specified differentiation medium)
  • This compound stock solution (2 mg/mL in DMSO)
  • Cell culture plates for aggregate formation

Procedure:

  • Culture hPSCs as aggregates in defined medium (NCCind medium) to promote spontaneous differentiation [6].
  • At specified timepoints (e.g., day 1-3 of differentiation), add this compound at optimized concentration.
  • For neural crest cell induction studies, treat aggregates from days 1-3 with this compound at concentrations determined by empirical optimization [6].
  • Continue culture for 5 or more days, with medium changes every 2-3 days.
  • Assess differentiation efficiency through immunocytochemistry for markers such as SOX10, PAX7, and FOXD3, or through flow cytometry for surface markers such as p75 [6].
  • For extended differentiation protocols, analyze subsequent lineage specification potential.

Key Considerations:

  • Timing of this compound addition is critical, as Wnt signaling often has stage-specific effects in differentiation processes.
  • Optimize concentration and duration empirically for specific cell lines and applications.
  • Include control conditions with vehicle-only treatment and potentially with other Wnt pathway modulators.

Mechanism and Experimental Planning Tools

Wnt Signaling Pathway and this compound Inhibition Mechanism

G WNT Wnt Ligand Production PORCN PORCN Enzyme WNT->PORCN Palmitoylation Palmitoylation PORCN->Palmitoylation Secretion Wnt Secretion Palmitoylation->Secretion Signaling Wnt Pathway Activation Secretion->Signaling TargetGenes Target Gene Expression Signaling->TargetGenes IWP2 This compound Inhibitor IWP2->PORCN Inhibits

Figure 1: Molecular Mechanism of this compound Action in the Wnt Signaling Pathway. This compound specifically inhibits PORCN, a membrane-bound O-acyltransferase that mediates Wnt protein palmitoylation. This inhibition prevents proper Wnt ligand processing and secretion, thereby blocking autocrine and paracrine Wnt pathway activation in receiving cells [1] [2] [3].

Experimental Workflow for this compound Applications

G cluster_1 Application-Specific Endpoints Start Experimental Planning StockPrep Stock Solution Preparation Start->StockPrep CellPrep Cell Culture Preparation StockPrep->CellPrep ConcOptimization Concentration Optimization CellPrep->ConcOptimization Treatment This compound Treatment Analysis Downstream Analysis Treatment->Analysis Viability Viability/Proliferation (MTT assay) Analysis->Viability GeneExpr Gene Expression (qPCR) Analysis->GeneExpr ProteinExpr Protein Analysis (Western blot) Analysis->ProteinExpr Differentiation Differentiation (Immunostaining) Analysis->Differentiation TimingOptimization Timing Optimization ConcOptimization->TimingOptimization Critical Parameters TimingOptimization->Treatment

Figure 2: Experimental Workflow for this compound Applications. This flowchart outlines key steps in designing experiments with this compound, highlighting critical optimization parameters and application-specific endpoints commonly assessed in Wnt pathway inhibition studies.

Technical Considerations and Troubleshooting

Optimization and Validation Strategies
  • Concentration Optimization: While this compound exhibits potent biochemical activity at nanomolar concentrations (IC₅₀ = 27 nM), functional cellular assays typically require higher concentrations (low micromolar range) to achieve effective pathway inhibition [1] [2]. This discrepancy may reflect cellular uptake limitations or compensatory mechanisms. We recommend conducting dose-response studies for each new application, with initial testing spanning 0.1-50 μM concentrations.

  • Temporal Considerations: The timing of this compound application is critical for achieving desired biological effects, particularly in differentiation protocols where Wnt signaling may have stage-specific functions [6]. In neural crest cell induction from hPSCs, for example, early application (day 1) potently suppressed NCC marker expression, while later application had diminished effects [6]. Similarly, in cardiomyocyte differentiation protocols, precise temporal windows for Wnt inhibition are essential for efficient lineage specification [8].

  • Validation of Pathway Inhibition: Appropriate validation of Wnt pathway inhibition should include assessment of downstream targets such as AXIN2 expression (a canonical Wnt target gene), phosphorylation status of LRP6 coreceptor, and nuclear localization of β-catenin [5] [2]. For PORCN-specific effects, monitoring of Wnt ligand secretion or palmitoylation status provides direct confirmation of target engagement.

Troubleshooting Common Issues
  • Limited Efficacy: If this compound demonstrates limited biological activity despite appropriate concentrations, consider whether the biological system depends primarily on Wnt ligand production versus downstream pathway activation. This compound specifically targets Wnt-producing cells and may have limited efficacy in systems with constitutive downstream Wnt pathway activation [3].

  • Solubility Limitations: For applications requiring higher working concentrations, consider using DMF as a solvent alternative (up to 12.5 mg/mL with warming and sonication) [1]. Always include vehicle controls matched for solvent concentration.

  • Cell Line Variability: Response to this compound may vary significantly between cell lines due to differences in Wnt pathway dependency, expression of drug transporters, or metabolic activity. Always establish cell line-specific dose-response relationships rather than extrapolating from previously tested lines.

Conclusion

This compound represents a valuable research tool for specifically inhibiting Wnt ligand production and secretion through its targeted action on the PORCN acyltransferase. Its well-characterized mechanism, reproducible activity profile, and versatility across diverse experimental systems make it particularly useful for investigating Wnt pathway functions in development, stem cell biology, and disease pathogenesis. The protocols and guidelines presented here provide researchers with a framework for implementing this compound in their experimental systems, with appropriate considerations for compound handling, assay optimization, and validation of pathway modulation. As research into Wnt signaling continues to expand, this compound remains a critical component of the chemical biology toolkit for dissecting this fundamental signaling pathway.

References

IWP-2 solubility and storage

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of IWP-2

The table below outlines the key chemical and physical properties of this compound for laboratory use.

Property Details
CAS Number 686770-61-6 [1] [2] [3]
Molecular Formula C₂₂H₁₈N₄O₂S₃ [2] [3] [4]
Molecular Weight 466.6 g/mol [2] [3] [4]
Purity ≥97% to ≥99% (HPLC) [1] [3] [5]
Physical Form Off-white to white powder [1] [3] [5]

Mechanism of Action

This compound works by selectively inhibiting the processing and secretion of Wnt proteins, which are crucial for cell signaling.

G Porcn Porcn (MBOAT Enzyme) Palmitoylation Palmitoylation Porcn->Palmitoylation Catalyzes Wnt Wnt Protein Secretion Wnt Secretion Wnt->Secretion Palmitoylation->Wnt Signaling Active Wnt Signaling Secretion->Signaling IWP2 This compound Inhibitor IWP2->Porcn Inactivates

As shown in the diagram, this compound directly targets and inactivates Porcn, a membrane-bound O-acyltransferase (MBOAT) [1] [2] [6]. Porcn is responsible for adding a essential palmitoyl group to Wnt proteins (a process called palmitoylation) [1] [7]. By inhibiting Porcn, this compound prevents this crucial lipid modification, which subsequently blocks the secretion of mature Wnt proteins from the cell [1] [6] [8]. Consequently, Wnt signaling is effectively suppressed.

Biological Activity and Applications

This compound is a powerful tool for manipulating Wnt signaling in research, with an IC₅₀ (half-maximal inhibitory concentration) of 27 nM for inhibiting Wnt processing and secretion [2] [6] [4]. Its key applications include:

  • Direct PORCN Inhibition: It inactivates the Porcn enzyme, preventing Wnt palmitoylation and subsequent secretion without generally affecting the downstream Wnt/β-catenin signaling pathway itself [1] [2] [8].
  • Stem Cell Differentiation: this compound is widely used to promote cardiomyocyte differentiation from human pluripotent stem cells (hPSCs) [2] [4]. It is commonly applied after an initial activation of the Wnt pathway using another molecule, CHIR99021, in a sequential protocol to generate heart cells and even complex 3D heart-forming organoids [2] [4].
  • Cancer Research: By inhibiting Wnt secretion, this compound can suppress proliferation, migration, and invasion in various cancer cell lines, such as gastric cancer MKN28 cells [7]. It also exhibits antiproliferative activity against other cell lines including pancreatic (MIA PaCa-2, PANC-1), colorectal (SW-620, HT-29), and kidney (HEK293) cells, with EC₅₀ values in the low micromolar range (1.9 - 8.96 µM) [6] [8].
  • Additional Target: this compound also acts as an ATP-competitive inhibitor of the kinase CK1δ (casein kinase 1 delta), with an IC₅₀ of 40 nM for a specific mutant form of the enzyme [6] [8].

Solubility and Storage Guidelines

Proper handling is crucial for maintaining the stability and efficacy of this compound.

Solubility
  • Primary Solvent: this compound is soluble in DMSO [1] [3] [5]. Typical stock concentrations are prepared at 2-5 mg/mL, which equals approximately 4-10 mM [3] [4] [5].
  • Other Solvents: It is also soluble in DMF at ~12.5 mg/mL [6] but is generally considered insoluble in water or ethanol [7].
  • Practical Tip: If precipitate is observed when preparing stock solutions, gently warm the solution to 37°C for 2-5 minutes [3].
Storage
  • Powder Form: Store the lyophilized powder at 2-8°C (refrigerated) or -20°C, protected from light and desiccated [1] [2] [3].
  • Stock Solutions: For long-term storage, aliquot stock solutions in DMSO and store at -20°C or lower (-80°C). Stock solutions are typically stable for up to 3-6 months when protected from light and moisture [1] [3] [6].

Experimental Protocols

Here are detailed methodologies for two common applications of this compound.

Protocol for Cardiomyocyte Differentiation from hPSCs

This protocol promotes the generation of cardiomyocytes by temporally modulating the Wnt/β-catenin pathway [2] [4].

Key Steps:

  • Activation of Wnt Signaling: Begin by adding CHIR 99021 (a GSK-3β inhibitor) to the hPSC culture medium to activate the Wnt pathway and initiate the differentiation process.
  • Inhibition of Wnt Secretion: After a specific duration (e.g., 24-48 hours), remove the medium containing CHIR 99021.
  • Add this compound: Replace with a fresh medium supplemented with This compound (typically at a concentration of 2-5 µM). This inhibits the secretion of new Wnt proteins, which is crucial for driving cardiac differentiation.
  • Incubation: Continue the culture with this compound for about 2 days.
  • Continued Culture: After removing this compound, continue to culture the cells in a basal medium, which will allow for the maturation of cardiomyocytes. Spontaneously beating cells are usually observed after 7-10 days.
Protocol for In Vitro Proliferation Assay in Cancer Cells

This protocol is used to assess the anti-proliferative effects of this compound, for example, in gastric cancer MKN28 cells [7].

Key Steps:

  • Cell Seeding: Plate the cancer cells (e.g., MKN28) in culture plates at an appropriate density.
  • Compound Treatment: Prepare a dilution series of this compound in culture medium (e.g., 10-50 µM). The final concentration of DMSO from the stock solution should not exceed the tolerance level of the cells (typically <0.5%).
  • Incubation: Incubate the cells with this compound for a defined period (e.g., 48 to 96 hours).
  • Viability Assessment: Perform a cell viability assay such as the MTT assay to quantify the number of metabolically active cells remaining after treatment.
  • Downstream Analysis: The experiment can be followed by Western blotting or RT-qPCR to analyze the downregulation of Wnt/β-catenin target genes.

Precautions and Important Notes

  • Research Use Only: this compound is intended for research purposes only and not for diagnostic or therapeutic use in humans [2] [6] [7].
  • Toxicity: The compound is classified as harmful [1]. Always refer to the Safety Data Sheet (SDS) before use and handle it with appropriate personal protective equipment (PPE) in a controlled environment.
  • DMSO Sensitivity: When adding stock solutions to cell culture, be aware that high concentrations of DMSO can be toxic to cells. Pre-warming the culture medium before adding the compound can help prevent precipitation [3].
  • Batch-Specific Data: Always consult the Certificate of Analysis (CoA) for your specific product batch to confirm the exact purity, molecular weight, and other specifications [2] [4].

Summary of Quantitative Data

The table below consolidates key quantitative information for this compound.

Parameter Value / Condition Context / Notes
IC₅₀ (Wnt Secretion) 27 nM Cell-free assay [2] [6] [8]
IC₅₀ (CK1δ) 40 nM Gatekeeper mutant M82FCK1δ [6] [8]

| Solubility in DMSO | 2 - 5 mg/mL ~4 - 10 mM | May require gentle warming to 37°C [1] [3] [4] | | Working Concentration (Cardiomyocyte Differentiation) | 2 - 5 µM | In cell culture medium [2] [4] | | Working Concentration (Anti-proliferation in Cancer Cells) | 1.9 - 50 µM | Varies by cell line; 48-96 hour treatment [6] [8] [7] | | Storage (Powder) | 2-8°C or -20°C | Desiccated, protected from light [1] [2] [3] | | Storage (Stock Solution) | -20°C | Stable for up to 3-6 months; avoid repeated freeze-thaw cycles [1] [3] [6] |

References

IWP-2 Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the standard protocol for preparing a 5 mM IWP-2 stock solution, based on a detailed 2025 protocol [1].

Parameter Specification
Solvent Anhydrous DMSO [1]
Target Concentration 5 mM [1]
Recommended Mass 10 mg [1]
Volume of Solvent 8.573 mL [1]
Storage Temperature -20°C [1]
Shelf Life Up to 1 year [1]
Aliquot Advice 20 µL portions to avoid freeze-thaw cycles [1]

Critical Notes for Preparation

  • DMSO Handling: Use personal protective equipment and fresh, anhydrous DMSO in a biosafety cabinet, as it is hygroscopic and can reduce compound solubility if it absorbs moisture [1].
  • Dissolving the Powder: Centrifuge the vial of this compound powder briefly before opening to ensure the contents are at the bottom [1].
  • Storage: For longer-term storage, aliquoting is crucial to maintain stability and prevent repeated freeze-thaw cycles [1].

This compound Mechanism of Action and Applications

This compound is a potent small-molecule inhibitor that targets the Wnt signaling pathway by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase in the endoplasmic reticulum [2] [3] [4]. PORCN is essential for the palmitoylation of Wnt proteins, a key post-translational modification required for their secretion and activity [2] [4]. By inhibiting PORCN, this compound effectively blocks the production and secretion of all Wnt ligands, thereby disrupting Wnt signaling [3].

This mechanism is leveraged in diverse research areas, from promoting stem cell differentiation to inhibiting cancer cell growth.

G IWP2 This compound PORCN Porcupine (PORCN) IWP2->PORCN Inhibits WntPalmitoylation Wnt Protein Palmitoylation PORCN->WntPalmitoylation WntSecretion Wnt Ligand Secretion WntPalmitoylation->WntSecretion WntSignaling Active Wnt/β-catenin Signaling Pathway WntSecretion->WntSignaling BiologicalOutcome Altered Cell Behavior WntSignaling->BiologicalOutcome

Detailed Experimental Protocols

Protocol 1: Cardiomyocyte Differentiation from Pluripotent Stem Cells

This protocol outlines the use of this compound in a key step to generate cardiomyocytes, adapted from a 2025 method for producing engineered heart tissues [1].

Workflow Overview:

G PSCs Human Pluripotent Stem Cells (ESCs/iPSCs) Mesoderm Mesoderm Commitment PSCs->Mesoderm CHIR-99021 (GSK-3β Inhibitor) CPC Cardiac Progenitor Cells (CPCs) Mesoderm->CPC This compound (Wnt Inhibitor) CMs Cardiomyocytes (CMs) CPC->CMs Basal Medium EHT Engineered Heart Tissue (EHT) CMs->EHT 3D Culture in Fibrin-based Hydrogel

Materials

  • Cell Source: Human ESCs or iPSCs [1].
  • Small Molecules: CHIR-99021 (GSK-3β inhibitor), this compound, Y-27632 (ROCK inhibitor) [1].
  • Key Medium: RPMI 1640 medium supplemented with B-27 supplement (without insulin) [1].

Procedure

  • Mesoderm Induction: Differentiate pluripotent stem cells into mesodermal progenitors by adding CHIR-99021 to the basal medium for a precise duration (e.g., 2-3 days) [1].
  • Cardiac Progenitor Specification: On the day of CHIR-99021 withdrawal, add This compound at a final concentration of 5 µM to the culture medium. The typical treatment period is 48 hours [1]. This critical step inhibits Wnt signaling to steer the mesoderm cells toward a cardiac progenitor fate.
  • Cardiomyocyte Maturation: After removing this compound, continue culture in basal medium without small molecules. Spontaneously contracting cardiomyocytes typically appear within 10-15 days post-differentiation initiation [1].
Protocol 2: Inhibiting Proliferation and Migration in Gastric Cancer Cells

This protocol is adapted from a 2013 study investigating this compound in gastric cancer [2] [4].

Materials

  • Cell Line: Human gastric cancer MKN28 cells [2] [4].
  • This compound Working Concentration: 10 to 50 µM, prepared by diluting the stock solution in culture medium [2] [4].
  • Assay Kits: Cell proliferation assay (e.g., MTT), caspase-Glo 3/7 assay, Transwell migration and invasion assays [2].

Procedure

  • Cell Treatment: Seed MKN28 cells and allow them to adhere. The next day, replace the medium with fresh medium containing This compound (10-50 µM). A DMSO vehicle control must be included. Refresh the medium with this compound every 2 days, and treat the cells for up to 4 days [2] [4].
  • Proliferation Assay: After 48-96 hours of treatment, perform an MTT assay according to the manufacturer's instructions to quantify cell viability and proliferation [2].
  • Apoptosis Assay: Using a separate set of treated cells, measure caspase-3/7 activity after 4 days of treatment using the Caspase-Glo 3/7 assay to assess induction of apoptosis [2].
  • Migration & Invasion Assays: Seed this compound-treated and control cells into Transwell chambers (uncoated for migration; Matrigel-coated for invasion). After 24-48 hours, fix, stain, and count the cells that have migrated through the membrane to quantify invasive and migratory potential [2].

Troubleshooting and Best Practices

Issue Possible Cause Suggested Solution
Precipitate in stock solution Water absorption from air by DMSO; cold temperature. Warm vial at 37°C and vortex; use fresh, anhydrous DMSO for new stocks [4].
Loss of activity in cell assays Repeated freeze-thaw cycles; degraded stock. Use single-use aliquots; do not use if storage time exceeds 1 year [1].
High cytotoxicity Contaminated stock; incorrect concentration. Ensure sterile technique; verify concentration calculations and dilution accuracy.
Inconsistent experimental results Variable cell seeding density; improper timing of addition. Standardize cell culture protocols; adhere strictly to differentiation timelines.

References

Comprehensive Research Application Notes: IWP-2 Treatment Protocols and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IWP-2 and Its Mechanism of Action

This compound is a potent small molecule inhibitor that targets the Wnt signaling pathway, a crucial system regulating embryonic development, tissue homeostasis, and cellular processes. As a selective porcupine (Porcn) inhibitor, this compound specifically blocks Wnt protein palmitoylation, an essential post-translational modification required for Wnt secretion and activity. With an IC₅₀ of 27 nM in cell-free assays, this compound demonstrates high potency in disrupting Wnt processing and secretion without generally affecting downstream Wnt/β-catenin signaling components [1]. This molecular specificity makes this compound an invaluable research tool for investigating Wnt-dependent biological processes and developing potential therapeutic strategies for cancers and regenerative medicine applications.

The molecular structure of this compound (C₂₂H₁₈N₄O₂S₃) confers its biological activity, with a molecular weight of 466.6 daltons [1]. Chemically identified as N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, this compound appears as a powder with limited solubility in aqueous solutions but good solubility in DMSO (2 mg/mL, equivalent to 4.29 mM) [2]. Proper storage at -20°C in desiccated conditions is recommended to maintain stability over extended periods. Beyond its primary action on Porcn, this compound also specifically inhibits casein kinase 1δ (CK1δ) with an IC₅₀ of 40 nM, adding another dimension to its mechanism of Wnt pathway modulation [1].

This compound in Cardiomyocyte Differentiation

Protocol for Human iPSC-Derived Cardiomyocyte Differentiation

The differentiation of human induced pluripotent stem cells (hiPSCs) into functional cardiomyocytes represents one of the most significant applications of this compound in regenerative medicine. The established protocol follows a temporally precise regimen of Wnt pathway activation and inhibition to mimic developmental cardiacogenesis:

  • Day 0: Plate hiPSCs at optimal density (2.4×10⁴ cells/cm²) on Matrigel-coated surfaces in Essential 8 Medium [3]. Allow cells to reach 60-70% confluency within 2-3 days, as confluency significantly impacts differentiation efficiency.

  • Day 1: Initiate differentiation by replacing medium with RPMI 1640 containing B27 supplement (without insulin) and 8 µM CHIR99021 (a GSK-3β inhibitor that activates Wnt signaling) for 24 hours [4].

  • Day 2: Replace with fresh RPMI/B27 without insulin for 48 hours. During this period, mesodermal commitment occurs with characteristic upregulation of MESP1, MIXL1, and T brachyury transcription factors [3].

  • Day 4: Add 5 µM this compound in RPMI/B27 without insulin for 48 hours to inhibit Wnt signaling precisely during cardiac progenitor specification [4]. This temporal switch from Wnt activation to inhibition is critical for successful cardiomyocyte differentiation.

  • Day 6 onwards: Maintain cells in RPMI/B27 with insulin, replacing medium every 2-3 days. Spontaneous contractions typically appear by days 7-9, with mature cardiomyocytes evident by day 12 [3].

This protocol consistently generates cultures with >90% cardiac troponin T (TNNT2)-positive cells containing highly organized sarcomeres, demonstrating its remarkable efficiency [4]. The resulting cardiomyocytes express characteristic markers including TNNT2, MYH6, MYL7, TBX5, and exhibit functional properties such as calcium cycling and electrophysiological responses.

Scalable Production in 3D Bioreactor Systems

For large-scale therapeutic applications, researchers have adapted the 2D monolayer protocol to 3D suspension bioreactor cultures with minimal batch-to-batch variations. The combinatorial use of this compound with XAV939 (a tankyrase inhibitor that also modulates Wnt signaling) and continuous ascorbate supplementation throughout differentiation significantly enhances protocol robustness [4]. This optimized approach yields approximately 0.5 million cardiomyocytes per cm² in 2D cultures and an average of 72 million cells per 100 mL bioreactor suspension culture without continuous perfusion [4]. The reduced sensitivity to initial seeding density variations makes this protocol particularly valuable for standardized production of clinical-grade cardiomyocytes.

Table 1: this compound Treatment in Cardiomyocyte Differentiation

Parameter Specifications Experimental Outcomes
Optimal concentration 5 µM High purity TNNT2+ cells (>90%)
Treatment timing Days 4-6 of differentiation (48 hours) Proper cardiac progenitor specification
Key markers MESP1, ISL1, NKX2-5, TNNT2 Stage-specific progression
Functional results Spontaneous contractions by day 7-9 Electrophysiological competence
Scalability Adaptable to 3D bioreactors 72 million cells/100 mL average yield

This compound in Trophoblast Stem Cell Differentiation

Protocol for Deriving Trophoblast Stem Cells from Pluripotent Stem Cells

This compound plays a pivotal role in differentiating human pluripotent stem cells (PSCs) into trophoblast stem cells (TSCs), which can subsequently give rise to syncytiotrophoblasts (STB) and extravillous trophoblasts (EVT). This application provides valuable models for studying human placental development and pregnancy disorders:

  • Day 0: Begin with primed human PSCs (either embryonic or induced pluripotent stem cells) adapted to StemFlex media or mTeSR Plus on Geltrex-coated plates [5].

  • Induction: Treat PSCs with a combination of Bone Morphogenetic Protein-4 (BMP4) and This compound to induce trophectoderm (TE) lineage specification. The concentration of this compound typically ranges from 2-5 µM, based on similar applications [5].

  • Duration: The differentiation to TE-like cells requires 5 days of continuous treatment, resulting in a pure population of cells with characteristic "cobblestone" morphology and over 80% EGFR positivity [5].

  • Conversion to TSCs: Transfer the TE-like cells to "iCTB Complete Medium" (containing growth factors and additional inhibitors) to establish self-renewing TSC-like cells [5].

  • Terminal differentiation: Differentiate TSCs into either STB or EVT lineages using specific differentiation protocols, with EVT differentiation requiring fibronectin-coated surfaces and specialized medium [5].

This protocol successfully generates trophoblast cells capable of terminal differentiation into both STB and EVT lineages, enabling studies of lineage-specific defects in pregnancy disorders. The use of patient-derived iPSCs with this protocol offers unique opportunities to investigate mutation-associated imprinting disorders and epigenetic abnormalities linked to adverse pregnancy outcomes [5].

Table 2: this compound in Stem Cell Differentiation Protocols

Application Concentration Treatment Duration Key Outcomes
Cardiomyocyte differentiation 5 µM 48 hours >90% TNNT2+ cells with sarcomeric organization
Trophoblast differentiation 2-5 µM (estimated) 5 days >80% EGFR+ TE-like cells
Cancer studies (Tamoxifen resistance) 1-10 µM 48-144 hours (dose-dependent inhibition) Suppressed proliferation & EMT marker expression

This compound in Cancer Research Applications

Targeting Wnt Signaling in Tamoxifen-Resistant Breast Cancer

In cancer research, this compound has demonstrated significant potential for targeting Wnt pathway dysregulation associated with therapeutic resistance. Studies using tamoxifen-resistant (TamR) breast cancer cells have revealed upregulated Wnt signaling as a key mechanism of drug resistance:

  • Experimental Model: TamR cells were generated by exposing ER-positive MCF7 breast cancer cells to gradually increasing tamoxifen concentrations (0.1 μM to 5.0 μM) over six months [6].

  • Wnt Pathway Activation: TamR cells exhibit significantly increased Wnt pathway activity compared to parental cells, with upregulated expression of β-catenin-dependent genes (AXIN2, MYC, CSNK1A1) and β-catenin-independent genes (ROR2, JUN), as well as enhanced PORCN expression [6].

  • This compound Treatment: Application of this compound at varying concentrations (1-10 µM) for 48-144 hours effectively inhibits proliferation of TamR cells and suppresses epithelial-to-mesenchymal transition (EMT) markers [6].

  • Combinatorial Approaches: The combination of this compound with tamoxifen demonstrates enhanced anti-proliferative effects compared to single-agent treatments, suggesting potential therapeutic strategies for overcoming endocrine resistance [6].

This application highlights this compound's utility not only as a research tool for investigating resistance mechanisms but also as a potential therapeutic agent for treatment-resistant cancers. The ability of this compound to reverse EMT markers (increased VIM, TWIST1, SNAI2; decreased CDH1) further supports its role in targeting the plasticity associated with aggressive cancer phenotypes [6].

This compound in Embryonic Development Studies

Effects on Porcine Somatic Cell Nuclear Transfer Embryos

Research investigating the role of Wnt signaling in embryonic development has utilized this compound to specifically inhibit pathway activity during critical developmental windows:

  • Experimental System: Porcine somatic cell nuclear transfer (SCNT) embryos were cultured with this compound to assess the functional importance of Wnt signaling during preimplantation development [7].

  • Treatment Protocol: Embryos were exposed to this compound throughout in vitro culture from zygote to blastocyst stages [7].

  • Developmental Impact: this compound treatment significantly impaired blastocyst hatching and downregulated key Wnt target genes including c-Myc and peroxisome proliferator-activated receptor δ (PPARδ) [7].

  • Developmental Rates: While this compound exposure allowed progression to blastocyst stage, the resulting blastocysts exhibited reduced developmental competence and compromised implantation potential [7].

These findings demonstrate the critical requirement for Wnt signaling during embryonic development and highlight the stage-specific effects of pathway inhibition. The research also provides insights into molecular limitations of SCNT efficiency, with aberrant Wnt signaling potentially contributing to faulty reprogramming [7].

Technical Considerations for this compound Applications

Preparation and Storage Guidelines

Proper handling and preparation of this compound are essential for experimental reproducibility:

  • Stock Solution Preparation: Prepare stock solutions in DMSO at 2-10 mM concentration [2]. For higher solubility, warm the tube at 37°C and use brief sonication.

  • Storage Conditions: Store stock solutions below -20°C in sealed containers for several months. Avoid freeze-thaw cycles by aliquoting stock solutions [2].

  • Working Solution: Dilute in appropriate culture medium immediately before use. Note that this compound has limited aqueous solubility, so final DMSO concentrations should typically not exceed 0.1-0.5% [2].

  • Quality Control: Verify compound activity and purity through regular quality control checks. Commercial this compound typically has purity >99% [1].

Experimental Optimization and Troubleshooting
  • Dose Titration: While standard concentrations range from 2-10 µM, optimal doses may vary between cell systems. Perform preliminary dose-response experiments for new applications [1] [6].

  • Temporal Specificity: The timing of this compound administration is critical in differentiation protocols. Small temporal shifts of 12-24 hours can significantly alter outcomes [4] [3].

  • Cell Density Effects: Differentiation efficiency can be influenced by initial cell density, particularly in stem cell applications. Optimize seeding density for specific cell lines [3].

  • Validation Methods: Confirm this compound activity through downstream markers such as decreased AXIN2 expression, reduced phospho-LRP6, or inhibition of Wnt-responsive reporter genes [1] [6].

Visual Overviews

Molecular Mechanism of this compound Action

G WntProtein Wnt Protein Production Porcn Porcupine (PORCN) Membrane-bound O-acyltransferase WntProtein->Porcn Synthesized Palmitoylation Wnt Palmitoylation Porcn->Palmitoylation Catalyzes WntSecretion Wnt Secretion Palmitoylation->WntSecretion Enables SignalingActivation Wnt Pathway Activation WntSecretion->SignalingActivation Activates IWP2 This compound Inhibition IWP2->Porcn Blocks

Cardiomyocyte Differentiation Workflow

G hiPSCs Human iPSCs CHIR CHIR99021 (8 µM) Days 1-2 hiPSCs->CHIR Mesoderm Mesodermal Cells IWP2_step This compound (5 µM) Days 4-6 Mesoderm->IWP2_step CardiacProgenitors Cardiac Progenitors Maturation Maturation Days 6-12 CardiacProgenitors->Maturation Cardiomyocytes Functional Cardiomyocytes CHIR->Mesoderm IWP2_step->CardiacProgenitors Maturation->Cardiomyocytes

Conclusion

This compound serves as a versatile and potent inhibitor of Wnt signaling through its specific action on porcupine-mediated Wnt palmitoylation. Its applications span directed differentiation of stem cells into cardiomyocytes and trophoblasts, investigation of cancer resistance mechanisms, and study of embryonic development processes. The consistent effectiveness of this compound across these diverse biological systems underscores the fundamental importance of tightly regulated Wnt signaling in cellular homeostasis and disease pathogenesis.

The standardized protocols presented herein provide researchers with robust methodologies for implementing this compound in their experimental systems, with particular attention to critical parameters such as concentration, treatment duration, and temporal specificity. As research advances, this compound continues to offer valuable insights into Wnt-mediated processes and holds promise for developing novel therapeutic approaches for regenerative medicine and oncology.

References

Comprehensive Application Notes and Protocols for IWP-2 and CHIR99021 in Wnt Signaling Pathway Modulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Wnt Signaling Modulation

The Wnt signaling pathway represents one of the most evolutionarily conserved developmental pathways, playing crucial roles in cell fate determination, tissue homeostasis, and regeneration. The strategic combination of IWP-2 (Inhibitor of Wnt Production-2) and CHIR99021 has emerged as a powerful experimental approach for precise temporal control of Wnt signaling in various biological systems. This compound acts as a potent inhibitor of porcupine (PORCN), an enzyme essential for Wnt ligand processing and secretion, thereby blocking both autocrine and paracrine Wnt signaling. In contrast, CHIR99021 functions as a highly selective inhibitor of glycogen synthase kinase-3 (GSK-3), leading to stabilization and nuclear accumulation of β-catenin, effectively activating canonical Wnt signaling. The complementary mechanisms of these small molecules enable researchers to precisely manipulate the Wnt pathway both spatially and temporally, making them invaluable tools for directed differentiation of stem cells, tissue engineering, and regenerative medicine applications.

The therapeutic and experimental relevance of these compounds spans multiple disciplines, from developmental biology to drug discovery. By understanding their specific mechanisms and optimal application contexts, researchers can design more robust experiments with improved reproducibility. These application notes provide comprehensive protocols and data analysis frameworks for implementing this compound and CHIR99021 in various experimental systems, with particular emphasis on their coordinated use in complex differentiation paradigms and tissue regeneration models.

Biological Mechanisms and Signaling Pathways

Molecular Mechanisms of Action

The canonical Wnt pathway operates through a sophisticated regulatory mechanism centered on β-catenin stability and nuclear translocation. Under basal conditions, cytoplasmic β-catenin is constantly phosphorylated by a destruction complex that includes GSK-3β, AXIN, and APC, targeting it for proteasomal degradation. When Wnt ligands bind to Frizzled receptors and LRP co-receptors, they initiate a signaling cascade that disrupts this destruction complex, allowing β-catenin to accumulate and translocate to the nucleus where it partners with TCF/LEF transcription factors to activate target gene expression.

  • CHIR99021 mechanism: As a highly selective GSK-3α/β inhibitor, CHIR99021 binds to the ATP-binding pocket of GSK-3, preventing phosphorylation of β-catenin and subsequent degradation. This results in stabilized β-catenin that translocates to the nucleus and activates Wnt-responsive genes, mimicking canonical Wnt activation without requiring exogenous Wnt ligands. CHIR99021 exhibits exceptional selectivity for GSK-3 over other kinases, with an IC50 of approximately 10 nM for GSK-3β and 6.7 nM for GSK-3α, making it significantly more specific than earlier generation inhibitors like BIO.

  • This compound mechanism: This small molecule inhibitor targets PORCN, a membrane-bound O-acyltransferase located in the endoplasmic reticulum that mediates palmitoylation of Wnt ligands—a critical post-translational modification necessary for Wnt secretion and activity. With an IC50 of 27 nM against PORCN, this compound effectively blocks Wnt ligand secretion, preventing both autocrine and paracrine Wnt signaling. This makes it particularly valuable for studying endogenous Wnt signaling or creating Wnt-free environments during specific differentiation stages.

Signaling Pathway Visualization

Figure 1: Wnt Signaling Pathway and Mechanism of CHIR99021 and this compound. CHIR99021 (green) activates Wnt signaling by inhibiting GSK-3β, preventing β-catenin degradation. This compound (blue) blocks Wnt secretion by inhibiting PORCN, reducing autocrine/paracrine Wnt signaling.

Applications in Stem Cell Differentiation and Tissue Engineering

Cardiac Differentiation from Pluripotent Stem Cells

The sequential application of CHIR99021 followed by this compound has become a cornerstone methodology for efficient cardiac differentiation of human pluripotent stem cells (hPSCs). This approach leverages the fundamental role of Wnt signaling in cardiac development, where initial activation promotes mesoderm formation followed by inhibition that drives cardiac specification.

  • Protocol optimization: Multiple studies have demonstrated that the temporal dynamics of Wnt modulation significantly impact both differentiation efficiency and cardiomyocyte maturation [1]. The "2 + 2 + 2" protocol (2 days CHIR99021 → 2 days media only → 2 days this compound) has proven particularly effective, generating >80% cardiomyocytes with enhanced structural and functional maturation compared to other timing regimens. The specific WNT inhibitors used (this compound alone or in combination with IWR-1-endo or XAV939) showed negligible effects on efficiency, emphasizing that timing rather than inhibitor selection is the critical determinant [1].

  • Maturation outcomes: Cardiomyocytes derived using optimized sequential CHIR99021/IWP-2 treatment exhibit improved sarcomeric organization, enhanced mitochondrial function, more mature calcium handling properties, and increased expression of genes associated with cardiac maturation compared to those generated with suboptimal timing [1]. This has important implications for applications in disease modeling, drug screening, and potential therapeutic use where adult-like cardiac phenotypes are desirable.

Neural Patterning and Regional Specification

In neural differentiation systems, endogenous Wnt signaling has been identified as a primary source of heterogeneity in human pluripotent stem cell-derived neural progenitor cells (NPCs) and neuronal cultures [2]. The presence of varying Wnt signaling levels within NPC populations correlates with distinct anterior-posterior identities, with high-Wnt-signaling cells adopting posterior fates (hindbrain/spinal cord) and low-Wnt-signaling cells adopting anterior fates (forebrain).

  • Neural patterning control: Application of this compound during neural differentiation reduces endogenous Wnt signaling heterogeneity, promoting uniform anterior neural fates (forebrain identities) [2]. Conversely, CHIR99021 treatment promotes posterior fates, enabling the generation of regionally specific neuronal populations. This patterning approach allows for the production of more homogeneous neuronal cultures suitable for region-specific disease modeling and developmental studies.

  • Transcriptional profiling: RNA sequencing of NPCs with high versus low Wnt signaling activity revealed distinct transcriptional profiles, with Wnt-active cells showing elevated expression of posterior markers (HOX genes, GBX2, IRX3) while Wnt-inactive cells expressed anterior markers (FOXG1, DLX2, LHX2) [2]. This molecular characterization provides a foundation for understanding how Wnt modulation directs regional identity in neural cultures.

Limbal Epithelial Stem Cell Culture

The effects of Wnt modulation using CHIR99021 and this compound demonstrate striking context-dependent outcomes in limbal epithelial stem cell cultures, with opposite effects observed in explant versus isolated cell culture systems [3]. This highlights the importance of considering cellular context and culture environment when applying these compounds.

  • Explant culture systems: In limbal explant cultures, this compound treatment increased stem/progenitor cell markers (p63α and ABCG2) and clonogenic capacity, while CHIR99021 reduced growth rate and stemness markers [3]. This suggests that Wnt inhibition preserves progenitor characteristics in niche-supported dense cultures, making this compound valuable for expanding transplantable limbal epithelial sheets for treating limbal stem cell deficiency.

  • Isolated cell cultures: In contrast, isolated limbal epithelial cells grown in low-calcium medium showed opposite responses, with CHIR99021 enhancing and this compound reducing stem/progenitor characteristics [3]. These divergent outcomes underscore how the same signaling pathway can have context-dependent effects, possibly due to differences in cell density, cell-cell contacts, or niche interactions.

Tissue Regeneration Models
3.4.1 Digit Tip Regeneration

The Wnt pathway plays a pivotal role in mammalian limb development and regeneration, with CHIR99021 demonstrating promising effects in promoting digit tip regeneration in ex vivo organ culture systems [4] [5]. Amputated mouse digit tips from E18.5 embryos treated with CHIR99021 (25-30 μg/ml) showed significant tissue regrowth with formation of cartilage-like tissue in the blastema-like mass, while this compound treatment inhibited regeneration.

  • Molecular analysis: Regenerated tissue in CHIR99021-treated digits showed upregulated expression of β-catenin and Tcf1 genes, along with positive immunohistochemical staining for β-catenin, ACN, Keratin-14, and P63 proteins [4]. Alcian blue staining confirmed the presence of cartilage-like matrix in the regenerated tissue, demonstrating the potential of Wnt activation to promote regenerative outcomes in mammalian systems.

  • Developmental considerations: The regenerative capacity showed strong developmental stage dependence, with E14.5 and E16.5 digits failing to maintain viability in the organ culture system, while E18.5 digits remained viable and responsive to Wnt modulation [4]. This highlights the importance of developmental stage in regenerative potential.

3.4.2 Liver Regeneration and Hepatotoxicity

Wnt signaling plays complex roles in liver homeostasis and injury response, with CHIR99021 and this compound modulating drug-induced liver injury (DILI) through regulation of cytochrome P450 2E1 (CYP2E1) expression [6]. Activation of Wnt signaling with CHIR99021 increased CYP2E1 expression in rat liver epithelial cells, exacerbating acetaminophen-induced cytotoxicity, while this compound treatment reduced CYP2E1 expression and protected against hepatotoxicity.

  • Mechanistic insights: The Wnt/β-catenin pathway directly regulates Cyp2e1 promoter activity through β-catenin/TCF binding, establishing a direct molecular link between Wnt signaling and drug metabolism pathways that influence hepatotoxicity [6]. This has important implications for understanding individual susceptibility to DILI and potential protective strategies.

Detailed Experimental Protocols

Cardiac Differentiation Protocol

Table 1: Cardiac Differentiation Protocols Using CHIR99021 and this compound

Protocol CHIR99021 Duration Washout Period This compound Duration Differentiation Efficiency Maturation Characteristics
1 + 2 + 2 Day 0-1 (24 hours) Day 1-3 (48 hours) Day 3-5 (48 hours) Variable across cell lines Less mature phenotypes
2 + 2 Day 0-2 (48 hours) None Day 2-4 (48 hours) High efficiency (>85%) Intermediate maturity
2 + 2 + 2 Day 0-2 (48 hours) Day 2-4 (48 hours) Day 4-6 (48 hours) High efficiency (>80%) Enhanced maturation
4.1.1 Materials and Reagents
  • Human pluripotent stem cells (H7 ESC or MD1-C16 iPSC)
  • CDM3 medium: RPMI 1640 supplemented with 500 μg/mL human recombinant albumin, 213 μg/mL L-ascorbic acid 2-phosphate
  • Small molecules: CHIR99021 (6 μM in DMSO), this compound (5 μM in DMSO)
  • Matrigel-coated tissue culture plates
  • Flow cytometry antibodies: Cardiac troponin T (TNNT2) antibody for efficiency assessment
4.1.2 Step-by-Step Procedure
  • Culture hPSCs to 70-90% confluency in E8 medium on Matrigel-coated plates.
  • Initiate differentiation (Day 0) by adding 6 μM CHIR99021 in CDM3 medium.
  • After 48 hours, remove CHIR99021-containing medium and wash with CDM3.
  • Culture in CDM3 only for 48 hours (critical for mesoderm patterning).
  • Add this compound (5 μM) in CDM3 on Day 4 and culture for 48 hours.
  • Replace with fresh CDM3 on Day 6 and continue feeding every 2 days until analysis.
  • Assess differentiation efficiency on Day 15-18 using flow cytometry for TNNT2.
4.1.3 Protocol Optimization Notes
  • The 2 + 2 + 2 protocol generally yields optimal results across multiple hPSC lines [1].
  • Cell density at differentiation initiation critically impacts efficiency—optimize for each cell line.
  • CHIR99021 concentration may require titration (typically 4-8 μM) based on cell line sensitivity.
  • For enhanced maturation, consider extended culture (>30 days) with metabolic substrates (fatty acids) after differentiation.
Neural Differentiation Protocol
4.2.1 Wnt Modulation for Regional Patterning
  • For anterior neural fates: Add this compound (2-5 μM) during neural induction and early patterning stages to suppress endogenous Wnt signaling and promote forebrain identities [2].
  • For posterior neural fates: Include CHIR99021 (3-6 μM) during neural patterning stages to promote hindbrain/spinal cord identities.
  • Monitoring Wnt activity: Utilize Wnt reporter lines (TOP-GFP) to monitor endogenous Wnt signaling heterogeneity and optimize inhibitor timing.
Limb Organ Culture and Regeneration Assay
4.3.1 Materials and Reagents
  • Timed-pregnant C57BL/6J mice at E18.5
  • Organ culture medium: DMEM supplemented with 15% FBS, penicillin (100 U/mL), streptomycin (100 μg/mL)
  • Small molecules: CHIR99021 (25-30 μg/mL), this compound (5-10 μg/mL)
  • 70 μm filter insert meshes for organ support
4.3.2 Step-by-Step Procedure
  • Amputate distal phalanges from E18.5 mouse forelimbs under dissection microscope.
  • Place amputated digits on filter inserts in organ culture plates.
  • Culture for 7 days with treatment conditions:
    • Experimental group 1: CHIR99021 (25 μg/mL)
    • Experimental group 2: CHIR99021 (30 μg/mL)
    • Experimental group 3: this compound (5-10 μg/mL)
    • Control group: DMSO vehicle only
  • Refresh medium with treatments every 2 days.
  • Assess regeneration after 7 days by:
    • Morphological analysis of tissue regrowth
    • Histological staining (Alcian blue for cartilage)
    • Immunohistochemistry for β-catenin, K14, P63
    • qRT-PCR for β-catenin and Tcf1 expression

Data Analysis and Interpretation

Quantitative Results Across Applications

Table 2: Comparative Effects of CHIR99021 and this compound Across Biological Systems

Application CHIR99021 Effects This compound Effects Key Readouts References
Cardiac Differentiation Promotes mesoderm formation, increases efficiency Enhances cardiac specification, improves purity TNNT2+ cells (>80%), sarcomeric organization [1]
Neural Patterning Promotes posterior fates (hindbrain/spinal cord) Promotes anterior fates (forebrain) Regional marker expression (HOX, FOXG1) [2]
Limbal Epithelial Cells Context-dependent: reduces stemness in explants but enhances in isolated cells Context-dependent: enhances stemness in explants but reduces in isolated cells p63α, ABCG2, clonogenic capacity [3]
Digit Tip Regeneration Promotes blastema formation and cartilage regeneration (25-30 μg/mL) Inhibits regeneration Tissue regrowth, cartilage formation, β-catenin expression [4] [5]
Hepatotoxicity Increases CYP2E1 expression, exacerbates injury Decreases CYP2E1, protects against injury ALT/AST levels, apoptosis, CYP2E1 expression [6]
Experimental Workflow Visualization

G cluster_culture Culture System Selection cluster_treatment Treatment Strategy cluster_analysis Analysis Methods cluster_example1 cluster_example2 Start Experimental Design Culture1 Pluripotent Stem Cells Start->Culture1 Culture2 Primary Tissue Culture Start->Culture2 Culture3 Organ Culture System Start->Culture3 Sequential Sequential Treatment Culture1->Sequential e.g., Cardiac Differentiation Mono Single Compound Treatment Culture2->Mono e.g., Limbal Epithelial Cells Culture3->Mono e.g., Digit Tip Regeneration Functional Functional Assays Mono->Functional Morphological Morphological Assessment Mono->Morphological NeuralPatt Neural Patterning: This compound for Anterior Fates Molecular Molecular Analysis Sequential->Molecular CardDiff Cardiac Differentiation: CHIR99021 → Washout → this compound Combination Combination Treatment Results Interpretation & Optimization Molecular->Results Functional->Results Morphological->Results

Figure 2: Experimental Workflow for this compound and CHIR99021 Applications. The flowchart illustrates key decision points in experimental design, including culture system selection, treatment strategy, and appropriate analysis methods for different applications.

Troubleshooting and Technical Considerations

Common Experimental Challenges
  • Variable differentiation efficiency: This often results from suboptimal cell density at differentiation initiation. Perform preliminary optimization to determine ideal seeding density for each cell line.
  • Inconsistent compound activity: Ensure proper storage conditions (-20°C in desiccator for both compounds) and avoid repeated freeze-thaw cycles by preparing single-use aliquots.
  • Context-dependent effects: As demonstrated in limbal epithelial cultures [3], cellular context dramatically influences outcomes. Conduct pilot experiments to determine optimal conditions for specific experimental systems.
  • Developmental stage effects: Regenerative responses show strong developmental dependence [4]. Carefully consider developmental timing when designing experiments.
Safety and Toxicity Considerations

Both CHIR99021 and this compound demonstrate concentration-dependent effects with potential toxicity at higher concentrations. CHIR99021 treatment in limb organ culture systems showed optimal effects at 25-30 μg/mL, with potential adverse effects outside this range [4]. In hepatotoxicity models, CHIR99021 exacerbated acetaminophen-induced injury through CYP2E1 upregulation [6], highlighting the importance of considering pathway crosstalk in experimental systems.

Conclusion and Future Perspectives

The strategic application of this compound and CHIR99021 provides a powerful approach for modulating Wnt signaling across diverse biological contexts. The sequential application of these compounds has proven particularly valuable in directed differentiation protocols, enabling high-efficiency generation of cardiomyocytes and regionally specific neural populations. The context-dependent effects observed in systems like limbal epithelial cultures highlight the importance of careful experimental design and system-specific optimization.

Future applications of these compounds may expand to include tissue engineering and regenerative medicine approaches, building on promising results in digit tip regeneration models. Additionally, the temporal control afforded by these small molecules makes them ideal tools for studying signaling dynamics in development and disease. As our understanding of Wnt signaling complexity grows, so too will the sophisticated application of these modulation strategies in both basic research and therapeutic development.

References

Introduction to IWP-2 in Cardiomyocyte Differentiation

Author: Smolecule Technical Support Team. Date: February 2026

IWP-2 is a small molecule inhibitor of the Wnt signaling pathway that specifically targets Porcupine, an enzyme essential for Wnt ligand secretion [1]. In the context of differentiating human induced pluripotent stem cells (hiPSCs) into cardiomyocytes (CMs), it is critically used during the middle stage of a typical "GiWi" protocol to suppress Wnt signaling after its initial activation. This timed inhibition is crucial for steering mesodermal progenitor cells toward a cardiac fate [2] [3]. The transition from laboratory-scale monolayer cultures to scalable, controlled stirred-tank bioreactors (STBRs) introduces complexities such as variability in aggregate size, dissolved oxygen, and nutrient gradients. Utilizing this compound effectively in this dynamic environment is key to achieving high-purity, batch-to-batch consistent cardiomyocytes for therapeutic and drug screening applications [4] [2].


Key Signaling Pathway & Experimental Workflow

The following diagrams illustrate the core biological process and the corresponding experimental protocol.

Diagram 1: Wnt Signaling Pathway in Cardiac Differentiation

This diagram outlines the key stages of the GiWi protocol where small molecules modulate the Wnt pathway to direct cell fate.

WntSignalingPathway Start Pluripotent Stem Cell Mesoderm Mesoderm Progenitor Start->Mesoderm WNT Activation CHIR99021 (GSK3β Inhibitor) CardiacProgenitor Cardiac Progenitor Mesoderm->CardiacProgenitor WNT Inhibition this compound (Porcupine Inhibitor) Cardiomyocyte Cardiomyocyte CardiacProgenitor->Cardiomyocyte Maturation

Diagram 2: Bioreactor Differentiation Workflow with this compound

This flowchart details the sequential steps for a complete bioreactor differentiation run, highlighting the timing of this compound addition.

BioreactorWorkflow A hPSC Expansion as Aggregates in Bioreactor B Day 0: Initiate Differentiation Add CHIR99021 A->B C Day 1-3: Medium Exchange Remove CHIR99021 B->C D Day 3-5: Add this compound (48-hour treatment) C->D E Day 5+: Medium Exchange & Continued Maturation D->E F Day 10+: Harvest Functional Cardiomyocytes E->F


Summary of this compound Application in Published Protocols

The table below consolidates key parameters from established bioreactor differentiation protocols that successfully employ this compound.

Parameter Protocol 1 (Theranostics 2019) [2] Protocol 2 (Stem Cell Reports 2014) [5] Protocol 3 (Frontiers 2020) [4]
This compound Concentration 5 µM 5 µM (or IWR1) Not specified
Timing of Addition 72 hours post-CHIR Day 3 of differentiation Part of a multifactorial process
Treatment Duration 48 hours 48 hours Modeled as a key factor
Basal Medium RPMI 1640 + B27 (minus insulin) Differentiation medium (not specified) Chemically defined conditions
Concurrent Factors Combined with XAV939 & ascorbate CHIR concentration critical Aggregate size, cell density, pH, DO patterns
Reported CM Purity >90% (cTnT+) Up to 85% (NKX2-5GFP+) Model predicts >90% purity
Bioreactor Scale 100 mL (non-perfused) 100 mL stirred tank Advanced stirred tank

Detailed Step-by-Step Protocol for a 100 mL Bioreactor

This protocol is adapted from multiple sources, with critical steps emphasized for robustness [5] [2].

Pre-differentiation: hPSC Aggregate Expansion
  • Culture hPSCs as matrix-free aggregates in a stirred-tank bioreactor (e.g., 100 mL working volume) using mTeSR1 or E8 medium [5] [6].
  • Control Agitation between 50-150 rpm to control aggregate size and minimize shear stress. Aim for an average aggregate diameter of 150-400 µm [4] [5] [6].
  • Monitor Environment: Maintain standard conditions (37°C, 5% CO₂). Continuously monitor dissolved oxygen (DO) and pH [4].
  • Harvest & Count: Once aggregates reach the desired size and cell density, determine the total cell count. The quality of the expansion phase has a dominant impact on subsequent differentiation [5].
Cardiac Differentiation Phase
  • Day 0: Initiate Mesoderm Specification
    • Exchange the expansion medium for differentiation medium (e.g., RPMI 1640 supplemented with B27 minus insulin).
    • Add the GSK3β inhibitor CHIR99021. The optimal concentration (typically 6-8 µM) must be determined for each cell line [5] [2].
  • Day 1: Medium Exchange
    • After 24 hours, perform a complete medium exchange to remove CHIR99021. Use fresh differentiation medium (RPMI 1640 + B27 minus insulin) [2].
  • Day 3: Add this compound to Induce Cardiac Progenitors
    • 72 hours after the initial CHIR99021 addition, perform another medium exchange.
    • Supplement the fresh differentiation medium with This compound at a final concentration of 5 µM [2].
  • Day 5: Conclude this compound Treatment
    • After a 48-hour exposure, perform a medium exchange to remove this compound.
    • Continue culture in differentiation medium (RPMI 1640 + B27 minus insulin) [2].
  • Day 7 Onwards: Maturation
    • On day 7, switch to a maturation medium, such as RPMI 1640 supplemented with B27 with insulin.
    • Feed the cultures every 2-3 days thereafter. Spontaneous contractions are typically observed between days 8-12 [2].

Critical Factors for Success & Troubleshooting

Achieving consistent, high-purity cardiomyocyte differentiation in bioreactors requires careful attention to several interdependent parameters.

Factor Consideration & Impact Recommendation
CHIR99021 Concentration Highly cell-line dependent; suboptimal concentration is a major source of variability [5]. Perform a dose-response screen (e.g., 4-12 µM) in small-scale static cultures before bioreactor runs [5].
Initial Cell Density (BCD) Impacts autocrine/paracrine signaling (e.g., TGFβ, NODAL); critical during first 24h [4]. Standardize inoculation density. Data-driven models can predict outcome based on early process features [4].
Aggregate Size Affects nutrient/waste gradient and differentiation homogeneity [4]. Control via inoculation density and agitation speed. Aim for a uniform size distribution below 400 µm [5].
Process Monitoring Online (pH, DO) and offline (glucose, lactate, aggregate size) data are invaluable [4]. Use multivariate data analysis or machine learning to identify patterns correlating with successful differentiations (>90% CM content) [4].
Protocol Robustness To reduce batch-to-batch variations, consider combinatorial molecule use. Co-supplementation with XAV939 (tankyrase inhibitor) and ascorbate throughout differentiation has been shown to enhance robustness and purity to >90% cTnT+ [2].

Conclusion

The application of this compound in bioreactor differentiation protocols is a well-established and powerful method for generating human cardiomyocytes at scales relevant for research and therapy. Success hinges on the precise temporal control of the Wnt pathway, moving beyond simple protocol execution to integrated process control. By paying close attention to critical parameters like CHIR99021 concentration, cell density, and aggregate size, and by leveraging advanced monitoring and data modeling, researchers can significantly improve the yield, purity, and consistency of hiPSC-derived cardiomyocytes production.

References

Comprehensive Application Notes and Protocols for IWP-2 in Pluripotent Stem Cell Reprogramming and Differentiation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IWP-2 and Its Role in Stem Cell Biology

This compound (Inhibitor of Wnt Production-2) is a selective small molecule inhibitor that targets the membrane-bound O-acyltransferase porcupine (Porcn), effectively preventing a crucial palmitoylation step required for Wnt ligand secretion and activity [1]. This mechanism positions this compound as a powerful chemical tool for modulating Wnt signaling pathways, which play paradoxical yet essential roles in pluripotent stem cell maintenance, reprogramming, and differentiation. Since its discovery, this compound has become an integral component in numerous stem cell protocols, particularly those involving the directed differentiation of pluripotent stem cells toward cardiovascular lineages and the maintenance of primed pluripotent states across various species [2] [3].

The Wnt signaling pathway represents one of the key regulatory systems in stem cell biology, with complex temporal requirements throughout differentiation processes. During cellular reprogramming and differentiation, Wnt inhibition or activation must be precisely timed to achieve desired cellular outcomes. This compound has proven particularly valuable in protocols requiring specific inhibition of Wnt secretion, enabling researchers to precisely control this critical signaling pathway at defined developmental stages [2] [3] [4]. The ability to selectively block Wnt production without affecting other pathways has made this compound superior to alternative Wnt inhibitors in certain applications, especially in the derivation and maintenance of primed pluripotent stem cells and in cardiac differentiation protocols where specific inhibition of Wnt signaling is required after initial mesoderm induction [2].

Mechanism of Action and Molecular Targets

Primary Mechanism: Porcupine Inhibition

This compound functions primarily through potent inhibition of porcupine (Porcn), an endoplasmic reticulum-resident membrane-bound O-acyltransferase that catalyzes the palmitoylation of Wnt ligands [1] [3]. This post-translational modification is essential for Wnt ligand secretion and subsequent signaling activity. By preventing Wnt ligand palmitoylation, this compound effectively blocks the secretion of all Wnt proteins from producing cells, thereby inhibiting both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways in a cell-non-autonomous manner. This broad-spectrum inhibition of Wnt secretion distinguishes this compound from other Wnt pathway inhibitors that target intracellular components of the signaling cascade [2] [3].

Secondary Target: CK1δ/ε Inhibition

Recent research has revealed that this compound possesses an additional mechanism of action as a selective ATP-competitive inhibitor of casein kinase 1 delta and epsilon (CK1δ/ε) [1]. Structural analyses through molecular modeling and X-ray crystallography have confirmed that this compound binds directly to the ATP binding pocket of CK1δ. This dual activity suggests that the cellular effects of this compound may result from a combination of Wnt pathway inhibition and CK1δ/ε suppression, both of which can influence stem cell fate and pluripotency [1]. This promiscuity should be considered when interpreting results obtained with this compound, as observed phenotypes may not solely result from Wnt pathway inhibition.

Table 1: Molecular Targets and Mechanisms of this compound

Target Mechanism of Inhibition Effect on Signaling Pathways Cellular Consequences
Porcupine (Porcn) Prevents Wnt ligand palmitoylation Blocks secretion of all Wnt ligands Inhibition of canonical and non-canonical Wnt signaling
Casein Kinase 1δ/ε (CK1δ/ε) ATP-competitive inhibition at catalytic site Modulates multiple CK1-dependent pathways Potential effects on Wnt, Hippo, and circadian rhythms

Applications in Pluripotent Stem Cell Reprogramming and Maintenance

Chemical Reprogramming Systems

The field of cellular reprogramming has evolved significantly since Yamanaka's initial discovery that somatic cells can be reprogrammed into induced pluripotent stem cells (iPSCs) using defined transcription factors [5] [6]. More recently, chemical reprogramming approaches have emerged that utilize small molecules instead of genetic factors to induce pluripotency, potentially offering enhanced safety profiles for clinical applications [5] [7]. While newer chemical reprogramming systems have been developed that can generate human pluripotent stem cells in as few as 10 days with 100% success rates across multiple donors [7], this compound continues to play important roles in specialized applications where precise control of Wnt signaling is required.

Maintenance of Primed Pluripotency

This compound has demonstrated particular utility in supporting the derivation and maintenance of primed pluripotent stem cells across multiple species. In bovine embryonic stem cells (bESCs), this compound successfully replaced IWR-1 in culture systems to maintain pluripotency, with effectiveness comparable to the original protocol [2]. Similarly, in human pluripotent stem cell cultures, this compound has been employed to suppress spontaneous differentiation and maintain pluripotent states by inhibiting endogenous Wnt signaling, which can drive heterogeneous differentiation propensity in culture [3]. The AIC culture system (Activin-A, this compound, and CHIR99021) represents a sophisticated application where this compound is used in combination with both Wnt activation (CHIR99021) and Activin/Nodal signaling (Activin-A) to maintain human pluripotent stem cells through precise pathway modulation [3]. This system supports efficient single-cell cloning and suspension expansion of high-quality hPSCs, demonstrating the value of balanced pathway regulation in stem cell maintenance.

Table 2: Applications of this compound in Stem Cell Biology

Application Area Specific Protocol Concentration Range Key Effects
Cardiac differentiation GiWi protocol (CHIR99021 + this compound) 2-5 µM for 48 hours Promotes cardiac mesoderm specification from multipotent progenitors
Pluripotent stem cell maintenance AIC medium system Varies by cell line Suppresses spontaneous differentiation, maintains primed pluripotency
Bovine ESC derivation Replacement for IWR-1 Comparable to IWR-1 in original protocol Enables stable primed pluripotent stem cell establishment
Human iPSC suspension culture Combined with Activin-A and CHIR99021 Component-optimized Supports efficient single-cell survival and expansion

Detailed Experimental Protocols

Cardiac Differentiation of Human Pluripotent Stem Cells

The following protocol adapts established methods for efficient cardiac differentiation of human pluripotent stem cells (hPSCs) in 96-well microplate format, enabling higher throughput screening applications while maintaining differentiation efficiency [4] [8]. This approach utilizes this compound during the cardiac specification phase following mesoderm induction.

4.1.1 Materials and Reagents

  • hPSC lines: Human embryonic stem cells (e.g., H1, H9) or human induced pluripotent stem cells (e.g., Detroit 551-A, AG05836B-15)
  • Culture medium: Essential 8 Medium (E8) or equivalent defined, feeder-free maintenance medium
  • Extracellular matrix: Geltrex or similar recombinant basement membrane matrix
  • Small molecule inhibitors: CHIR99021 (GSK-3β inhibitor, 6-8 µM), this compound (2-5 µM)
  • Differentiation medium: RPMI 1640 medium supplemented with B-27 supplements (with and without insulin)
  • ROCK inhibitor: Y-27632 (10 µM) for enhanced single-cell survival

4.1.2 Procedure

  • Day -3: Cell seeding - Seed hPSCs as single cells in E8 medium supplemented with 10 µM Y-27632 onto Geltrex-coated 96-well plates at a density of 2.4 × 10^4 cells/cm². Incubate at 37°C, 5% CO₂.
  • Day -1: Medium refresh - After 24 hours, replace medium with fresh E8 medium without Y-27632. Continue incubation until cells reach 60-70% confluency (typically 2-3 days total after seeding).
  • Day 0: Mesoderm induction - Initiate differentiation by adding RPMI/B-27 medium without insulin containing CHIR99021 at optimized concentration (6 µM for hiPSCs, 8 µM for hESCs). Incubate for 72 hours.
  • Day 3: Cardiac specification - Replace medium with RPMI/B-27 without insulin containing This compound (2-5 µM, optimized for specific cell line). Incubate for 48 hours.
  • Day 5: Medium transition - Replace medium with fresh RPMI/B-27 without insulin.
  • Day 7: Insulin introduction - Begin feeding cells every 2-3 days with RPMI/B-27 with insulin.
  • Day 7-10: Functional assessment - Observe emerging beating cardiomyocytes, with widespread contractions typically evident by day 9-10.

4.1.3 Quality Control and Characterization

  • Flow cytometry: On day 12-19, assess cardiac differentiation efficiency by analyzing expression of cardiac troponin T (TNNT2) and myosin light chain 7 (MYL7). Expected efficiency: 80-90% TNNT2+ cells for most lines [8].
  • Gene expression analysis: Monitor stage-specific markers via qRT-PCR: pluripotency markers (NANOG, POU5F1) decrease by day 3; mesodermal markers (MESP1, T/Brachyury) peak at day 3; cardiac progenitors (ISL1, TEMEM88) appear by day 5; committed cardiomyocyte markers (TBX5, TNNT2, MYH6) dominate by day 15 [8].
  • Immunocytochemistry: Confirm expression of cardiac transcription factors (NKX2-5, ISL1) and structural proteins (TNNT2, MYL7, GJA1/connexin 43) at appropriate differentiation stages.
Pluripotent Stem Cell Derivation and Culture Using AIC Medium

The AIC medium system leverages synergistic interactions between Activin-A, this compound, and CHIR99021 to maintain pluripotency while supporting single-cell survival and suspension expansion [3].

4.2.1 AIC Medium Formulation

  • Basal medium: 1:1 mixture of DMEM/F12 and Neurobasal medium
  • Supplements: N2 supplement (1×), B27 supplement (1×), L-ascorbic acid (50 µg/mL), sodium bicarbonate (1.6 g/L), glucose (450 µg/mL), sodium chloride (200 µg/mL), GlutaMAX (1×)
  • Key components:
    • Recombinant human Activin-A (10-100 ng/mL)
    • This compound (0.5-5 µM, requires optimization for specific cell lines)
    • CHIR99021 (0.5-3 µM, requires optimization for specific cell lines)
  • Additional factors: Human recombinant insulin (10 µg/mL), transferrin (10.7 µg/mL), sodium selenite (100 µM), 2-mercaptoethanol (100 µM)

4.2.2 Culture Maintenance Protocol

  • Feeder-free adherent culture: Plate hPSCs as single cells in AIC medium supplemented with 10 µM Y-27632. Change medium daily without Y-27632. Cells maintain compact colony morphology with defined borders and high nucleus-to-cytoplasm ratio.
  • Suspension culture: For large-scale expansion, adapt cells to suspension culture in low-attachment plates with AIC medium. Agitate cultures on orbital shakers (90-110 rpm) to prevent aggregation and improve nutrient exchange.
  • Passaging: Dissociate with enzyme-free cell dissociation buffer at 37°C for 5-10 minutes. Passage at ratios between 1:3 and 1:6 every 4-5 days.

Technical Considerations and Optimization

Critical Parameters for Protocol Success

Several factors require careful optimization when implementing this compound in stem cell protocols. Cell density and confluency at differentiation induction profoundly impact efficiency, with 60-70% confluency identified as optimal for cardiac differentiation [8]. Significant deviations from this range typically reduce efficiency and increase heterogeneity. The concentration of CHIR99021 used during mesoderm induction must be carefully calibrated for each cell line, as insufficient Wnt activation compromises mesendoderm induction while excessive activation promotes non-cardiac mesoderm fates [4] [8].

The timing of this compound application represents another critical parameter. In cardiac differentiation, this compound must be applied during the appropriate developmental window—typically after mesoderm induction but before cardiac progenitor specification—to effectively promote cardiac mesoderm fate. Application outside this window may yield suboptimal results or promote alternative lineages. Similarly, in pluripotency maintenance protocols, the ratio of this compound to CHIR99021 requires optimization to balance the opposing effects on Wnt signaling while maintaining pluripotency [3].

Troubleshooting Common Issues
  • Low differentiation efficiency: Optimize CHIR99021 concentration using dose-response testing (typically 2-12 µM range). Verify cell confluency at induction and ensure this compound is prepared correctly from DMSO stock solutions.
  • High cell death during differentiation: Include ROCK inhibitor (Y-27632) during cell seeding and medium changes. Ensure gradual adaptation to single-cell passaging before differentiation.
  • Inconsistent results between cell lines: Account for line-to-line variability by performing initial optimization for each new line. Consider differences in reprogramming method (e.g., retroviral vs. Sendai virus) that may affect differentiation competence [8].
  • Spontaneous differentiation in maintenance cultures: Increase this compound concentration gradually while monitoring effects on pluripotency markers. Ensure fresh preparation of small molecules to maintain activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows involving this compound in stem cell applications.

iwp2_mechanism WntLigand Wnt Ligand Production Porcn Porcupine (Porcn) WntLigand->Porcn Palmitoylation Palmitoylation Porcn->Palmitoylation WntSecretion Wnt Secretion Palmitoylation->WntSecretion PathwayActivation Wnt Pathway Activation WntSecretion->PathwayActivation IWP2 This compound IWP2->Porcn Inhibits

Diagram 1: Molecular mechanism of this compound action. This compound inhibits porcupine (Porcn), preventing Wnt ligand palmitoylation and subsequent secretion, thereby blocking Wnt pathway activation.

cardiac_differentiation PSC Pluripotent Stem Cells Mesoderm Mesoderm PSC->Mesoderm Day 0-3 CardiacProgenitor Cardiac Progenitor Mesoderm->CardiacProgenitor Day 3-5 Cardiomyocyte Functional Cardiomyocytes CardiacProgenitor->Cardiomyocyte Day 5-15 CHIR CHIR99021 (GSK-3β inhibitor) CHIR->PSC Activates Wnt IWP2 This compound (Porcn inhibitor) IWP2->Mesoderm Inhibits Wnt

Diagram 2: Cardiac differentiation workflow using this compound. The protocol employs sequential Wnt activation (CHIR99021) followed by inhibition (this compound) to direct cells through mesoderm and cardiac progenitor stages to functional cardiomyocytes.

Conclusion and Future Perspectives

This compound remains a valuable tool in the stem cell researcher's arsenal, particularly for applications requiring precise temporal control of Wnt signaling during differentiation and for maintaining primed pluripotent states. Its well-characterized mechanism as a Porcn inhibitor, combined with its recently identified activity against CK1δ/ε, provides both utility and complexity in experimental design. As the field advances toward more defined, xeno-free culture systems and clinical applications, the role of small molecules like this compound in ensuring reproducible, efficient stem cell manipulation will continue to grow.

Future developments may include more selective Porcn inhibitors with reduced off-target effects, improved formulation for enhanced stability in culture media, and combination approaches with other small molecules to achieve more robust differentiation outcomes. The continued refinement of protocols using this compound and similar molecules will undoubtedly contribute to the advancement of regenerative medicine, disease modeling, and drug discovery platforms.

References

Mechanism of Action and Key Parameters

Author: Smolecule Technical Support Team. Date: February 2026

IWP-2 (C₂₂H₁₈N₄O₂S₃, MW: 466.6 g/mol) works by inhibiting Porcupine (Porcn), a membrane-bound O-acyltransferase. This inhibition prevents the palmitoylation of Wnt proteins, a crucial step for their secretion and activity. By blocking Wnt ligand secretion, this compound effectively suppresses autocrine and paracrine Wnt/β-catenin signaling [1] [2].

The table below summarizes its key biochemical properties:

Parameter Value Details / Assay
IC₅₀ (vs. Porcn) 27 nM Cell-free assay [1] [2]
IC₅₀ (vs. CK1δ) 40 nM (listed as 317 nM in another source) Cell-free assay [1] [2]
IC₅₀ (Cellular) 157 nM (0.157 μM) Suppression of Wnt/β-catenin in HEK293T cells [1]
Solubility Soluble in DMSO [2]
Common Working Concentration 5.0 μM Used in porcine SCNT embryo culture [3]

Documented In Vitro Application Protocols

Protocol 1: Inhibition of Wnt Signaling in Porcine SCNT Embryos

This protocol, derived from a 2017 study, details the use of this compound in embryo culture to study the role of canonical Wnt signaling [3].

  • Application Context: Culture of porcine somatic cell nuclear transfer (SCNT) embryos after electrical activation.
  • Working Concentration: 5.0 μM this compound [3].
  • Vehicle: DMSO.
  • Preparation: this compound was added to the pre-warmed embryo culture medium, PZM-3 [3].
  • Treatment Procedure:
    • Following electrical activation, reconstructed embryos were transferred into PZM-3 medium supplemented with 5.0 μM this compound.
    • Control SCNT embryos were cultured in PZM-3 without this compound or with vehicle only.
    • Embryos were cultured at 38.5°C in a humidified atmosphere of 5% CO₂.
    • Embryos at various stages (2-cell, 4-cell, morula, early blastocyst, and hatching blastocyst) were collected at 24, 36, 96, 132, and 156 hours post-activation, respectively, for downstream analysis [3].
  • Key Findings: Treatment with this compound inactivated the Wnt pathway in SCNT blastocysts, reflected by low expression levels of downstream targets c-Myc and PPARδ. Furthermore, the treatment impaired blastocyst hatching, indicating the importance of canonical Wnt signaling for embryo development [3].
Protocol 2: General Guidance for Cell Culture

While specific protocols for human pluripotent stem cell (hPSC) differentiation were not fully detailed in the search results, the following guidance can be inferred from common practices and related literature.

  • Application Context: Differentiation of human pluripotent stem cells (hPSCs) into various lineages, such as cardiomyocytes [1] or in models of ectodermal patterning where Wnt inhibition is required [4] [5].
  • Working Concentration: A range of 1 to 10 μM is commonly used for in vitro cell culture, often starting at 5 μM based on the embryo model and other Wnt inhibition studies [3] [1].
  • Vehicle: DMSO. A stock solution of this compound is typically prepared in DMSO at a high concentration (e.g., 5-50 mM) and stored at -20°C. This stock is then diluted into cell culture medium, ensuring the final DMSO concentration is low enough to be non-toxic to cells (commonly <0.1%).
  • Treatment Procedure:
    • Prepare a stock solution of this compound in DMSO.
    • Add the stock solution directly to the pre-warmed cell culture medium to achieve the desired final concentration.
    • The timing of this compound addition is critical and depends on the specific differentiation protocol. It is often used in the early phases of differentiation to steer cell fate decisions by inhibiting endogenous Wnt signaling [4] [5].
  • Key Considerations:
    • Empirical Optimization: The optimal concentration and treatment window should be determined empirically for each specific cell type and application.
    • Combination with Other Factors: In complex differentiation protocols, this compound is frequently used in combination with other small molecules and growth factors (e.g., ACTIVIN, FGF2, PKC inhibitors) to achieve a desired signaling environment [4].

Experimental Workflow and Wnt Signaling Pathway

The following diagrams summarize the logical relationship of this compound's mechanism and a general experimental workflow for its use.

This compound Inhibits Wnt Secretion WntGene Wnt Gene WntProtein Immature Wnt Protein WntGene->WntProtein Porcn Porcupine (Porcn) WntProtein->Porcn Palmitoylation MatureWnt Mature Wnt Secreted Signaling Wnt/β-catenin Signaling OFF MatureWnt->Signaling Binds Receptor Porcn->MatureWnt IWP2 This compound IWP2->Porcn Inhibits

General this compound Experimental Workflow Start Prepare this compound Stock in DMSO A Add to Culture Medium (Common: 1-10 μM, e.g., 5 μM) Start->A B Apply to Cells (e.g., SCNT embryos, hPSCs) A->B C Culture & Monitor B->C D Analyze Outcome (e.g., Gene Expression, Cell Fate) C->D

Critical Considerations for Users

  • Vehicle Control: Always include a vehicle control group (e.g., DMSO at the same final concentration as used in the treatment group) to account for any potential effects of the solvent itself [3].
  • Stable Conditions: this compound is a stable compound under recommended storage conditions. Protect from light and avoid repeated freeze-thaw cycles of the stock solution.
  • Validation: Confirm the efficacy of this compound treatment in your specific system by assessing the downregulation of Wnt pathway target genes (e.g., AXIN2, c-MYC) using methods like RT-qPCR or Western blot [3] [1].

References

Comprehensive Application Notes and Protocols for IWP-2 in Cardiac Patch Generation and Cardiomyocyte Differentiation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IWP-2 in Cardiac Differentiation

This compound (Inhibitor of Wnt Production-2) is a small molecule that potently and selectively inhibits the palmitoylation of Wnt proteins by targeting the membrane-bound O-acyltransferase Porcupine (PORCN), thereby blocking the secretion and subsequent activation of Wnt signaling pathways. In cardiac differentiation protocols, this compound is strategically employed during specific temporal windows to precisely modulate the Wnt/β-catenin signaling pathway, which plays a crucial role in cardiomyocyte specification and maturation. The controlled inhibition of Wnt signaling with this compound has become a fundamental component in numerous established protocols for generating cardiomyocytes from human pluripotent stem cells (hPSCs), including both embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), as well as in direct cardiac reprogramming approaches [1] [2] [3].

The importance of this compound extends beyond conventional differentiation systems to emerging cardiac regeneration strategies, particularly in the generation of engineered heart tissues (EHTs) and cardiac patches. Recent advances demonstrate its utility in minimized transdifferentiation cocktails for converting fibroblasts into cardiomyocyte-like cells, offering promising avenues for addressing fibrotic scars post-myocardial infarction [4]. The precise temporal application and concentration optimization of this compound are critical factors determining the efficiency, purity, and functional maturity of the resulting cardiomyocyte populations, making comprehensive protocol documentation essential for research reproducibility and therapeutic development.

Quantitative Data Summary of this compound Applications

Table 1: Quantitative Data on this compound Applications in Cardiac Differentiation and Reprogramming

Application Context Concentration Range Treatment Duration Key Outcomes Reference
hPSC-CM Differentiation 2-5 µM 48 hours (Days 3-5) Efficient CM differentiation, >80% cTnT+ cells [3]
Fibroblast Transdifferentiation Component of 4-factor cocktail Varies by protocol 56-83% cells expressing α-actinin [4]
Extended Pluripotent Stem Cell CM Differentiation 5 µM stock solution Protocol-dependent High-efficiency CM generation [3]
Gastruloid Patterning 2-5 µM 48-96 hours Mesodermal specification, primitive streak patterning [2]

Table 2: this compound Stock Solution Preparation and Storage

Parameter Specification Critical Notes
Solvent DMSO Use freshly opened DMSO whenever possible
Stock Concentration 5 mM Dissolve 10 mg in 8.573 mL DMSO
Aliquot Volume 20 µL Avoid repeated freeze-thaw cycles
Storage Conditions -20°C Stable for up to 1 year
Handling Precautions Use biosafety cabinet with protective clothing DMSO absorbs moisture and can reduce compound solubility

Experimental Protocols

This compound Stock Solution Preparation Protocol

Objective: To prepare and characterize a stable, high-concentration this compound stock solution for use in cardiac differentiation protocols.

Materials:

  • This compound powder (CAS 686770-61-6)
  • Anhydrous DMSO (cell culture grade)
  • Sterile polypropylene tubes (1.5 mL or 15 mL)
  • Analytical balance (capable of weighing 0.1 mg)
  • Benchtop centrifuge
  • Biosafety cabinet
  • Personal protective equipment (gloves, lab coat, safety glasses)

Procedure:

  • Centrifuge the original this compound powder container briefly to ensure all material is at the bottom of the vial.
  • Weigh out 10 mg of this compound powder using an analytical balance.
  • Add 8.573 mL of anhydrous DMSO directly to the 10 mg of this compound powder to achieve a final concentration of 5 mM.
  • Vortex the mixture thoroughly for 2-3 minutes until the powder is completely dissolved.
  • Aliquot the stock solution into 20 µL portions in sterile polypropylene tubes.
  • Store aliquots at -20°C for long-term storage (up to 1 year).

Critical Notes:

  • DMSO is a low-toxicity organic solvent that readily penetrates skin barriers. Always wear appropriate gloves and protective clothing while handling.
  • DMSO is hygroscopic and absorbs moisture from the atmosphere, which can reduce compound solubility over time. Use freshly opened DMSO whenever possible.
  • Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to compound degradation and variable experimental results.
  • For traceability, clearly label each aliquot with the compound name, concentration, date of preparation, and preparer's initials [3].
Cardiac Differentiation Protocol Using this compound

Objective: To efficiently differentiate human pluripotent stem cells (hPSCs) into cardiomyocytes using a standardized Wnt modulation protocol featuring this compound.

Materials:

  • High-quality hPSCs (ESC or iPSC) at 80-90% confluence
  • Appropriate hPSC culture medium (e.g., mTeSR1 or E8)
  • RPMI 1640 medium
  • B-27 supplement (with and without insulin)
  • CHIR99021 (GSK-3 inhibitor)
  • This compound stock solution (5 mM in DMSO)
  • Matrigel-coated plates or culture vessels
  • Phosphate-buffered saline (PBS) without calcium and magnesium

Procedure:

Day 0: Seeding and Preparation

  • Ensure hPSCs are in a state of optimal growth and pluripotency, typically 3-4 days after passage.
  • Accurately detach cells using EDTA or gentle enzyme treatment to generate a single-cell suspension.
  • Seed cells at an optimized density of 1.5-2.0 × 10^5 cells per cm² on Matrigel-coated plates in complete hPSC medium supplemented with 10 µM Y-27632 (ROCK inhibitor) to enhance survival.
  • Incubate at 37°C with 5% CO₂ for 24 hours to allow for cell attachment and recovery.

Day 1: Mesoderm Induction

  • Prepare RPMI 1640 medium supplemented with B-27 minus insulin.
  • Add CHIR99021 to a final concentration of 6-12 µM (exact concentration may require optimization for specific cell lines).
  • Replace the existing hPSC culture medium with the CHIR99021-containing medium.
  • Record this time point as the official start of differentiation (T=0).
  • Incubate cells for precisely 48 hours.

Day 3: Cardiac Progenitor Specification

  • After 48 hours of CHIR99021 treatment, carefully remove the medium.
  • Wash cells once with PBS to remove residual CHIR99021.
  • Prepare RPMI 1640 medium supplemented with B-27 minus insulin and add this compound to a final concentration of 2-5 µM.
  • Add the this compound-containing medium to the cells.
  • Incubate cells for exactly 48 hours.

Day 5: Lineage Commitment and Maturation

  • Remove the this compound-containing medium.
  • Wash cells once with PBS.
  • Replace with RPMI 1640 medium supplemented with B-27 minus insulin (without any small molecules).
  • Continue culture for 3-5 days, monitoring for the emergence of spontaneously contracting areas, typically appearing between days 8-10.

Day 10-14: Metabolic Selection and Maintenance

  • Once contracting areas are consistently observed, transition to RPMI 1640 medium supplemented with B-27 complete (with insulin).
  • Maintain cells in this medium, changing every 2-3 days.
  • For increased purity, consider implementing metabolic selection by replacing glucose with lactate-containing medium if necessary.

Critical Notes:

  • The optimal concentration of CHIR99021 may vary between cell lines (6-12 µM) and should be determined empirically for each stem cell line.
  • The timing of this compound addition is critical—adding too early or too late can significantly reduce differentiation efficiency.
  • Monitor cells daily for morphological changes, particularly the emergence of spindle-shaped cells and the appearance of contracting areas.
  • The entire process from hPSC to functional cardiomyocytes typically requires 12-16 days [1] [2] [3].

Signaling Pathways and Experimental Workflows

This compound in Wnt Signaling and Cardiac Differentiation

G cluster_wnt This compound Molecular Mechanism Start hPSC Culture (Pluripotent State) CHIR CHIR99021 Treatment (WNT Activation) Start->CHIR Day 0-1 Mesoderm Mesoderm Progenitors CHIR->Mesoderm 48h Treatment IWP2 This compound Treatment (WNT Inhibition) Mesoderm->IWP2 Day 3 CPC Cardiac Progenitor Cells (CPCs) IWP2->CPC 48h Treatment CM Cardiomyocytes (Contractile, cTnT+) CPC->CM Days 5-14 Spontaneous Maturation Wnt Wnt Ligands Porcupine Porcupine (PORCN) Palmitoyltransferase Wnt->Porcupine Binds Secretion Wnt Secretion Porcupine->Secretion Palmitoylation Signaling Wnt/β-catenin Pathway Activation Secretion->Signaling IWP2_mech This compound Inhibition IWP2_mech->Porcupine Blocks

Diagram 1: Experimental workflow of cardiac differentiation protocol using this compound and its mechanism in Wnt signaling pathway

The sequential application of Wnt activation followed by Wnt inhibition using this compound mimics the natural developmental signaling cascade observed during embryonic heart formation. In this tightly regulated process, this compound functions by specifically inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase essential for Wnt ligand palmitoylation. This post-translational modification is required for Wnt secretion and activity. By blocking this process, this compound effectively terminates Wnt/β-catenin signaling at a precise developmental window, directing mesodermal progenitors toward cardiac lineage commitment rather than alternative cell fates [2].

The molecular mechanism involves disruption of the auto-regulatory loop between BMP, WNT, and NODAL signaling pathways that pattern cardiac mesoderm during gastrulation. Studies in human gastruloid models have demonstrated that this compound treatment after initial Wnt activation promotes the differentiation of BRACHYURY+ mesodermal cells into NKX2-5+ cardiac progenitors, which subsequently mature into beating cardiomyocytes expressing structural markers such as cardiac Troponin T (cTnT) and α-actinin [2]. This precise temporal control over Wnt signaling is essential for achieving high-purity cardiomyocyte populations suitable for cardiac patch generation and tissue engineering applications.

Technical Applications in Cardiac Patch Generation

Integration with Engineered Heart Tissue Protocols

The application of this compound extends beyond 2D monolayer differentiation to three-dimensional engineered heart tissue (EHT) generation for cardiac patch development. Recent protocols have demonstrated the successful incorporation of this compound-derived cardiomyocytes into 3D tissue constructs that exhibit advanced functional properties, including coordinated contractions, force generation, and physiological calcium handling [3].

In these advanced applications, cardiomyocytes generated using this compound-based differentiation protocols are combined with fibrin-based hydrogels and cultured under tension to promote structural alignment and maturation. The resulting EHTs demonstrate significant promise for cardiac regeneration therapies, with documented capabilities for contraction force measurement and optical mapping of action potential propagation. These functional assessments provide critical quality control metrics for evaluating the therapeutic potential of cardiac patches before implantation [3].

Emerging Applications in Direct Cardiac Reprogramming

Beyond conventional hPSC differentiation, this compound has emerged as a valuable component in minimally-complexity transdifferentiation cocktails for direct fibroblast reprogramming. Recent innovative approaches have incorporated this compound into a simplified 4-component cocktail (CHIR99021/BMP4/Activin A/IWP-2) that efficiently converts fibroblasts into functional cardiomyocyte-like cells. This strategy has demonstrated particular promise for addressing post-infarction cardiac fibrosis, where partial transdifferentiation of scar-resident fibroblasts can restore electrical conductivity across otherwise non-conductive fibrotic tissue [4].

The therapeutic rationale for this approach centers on achieving the "percolation threshold" where sufficient fibroblasts are reprogrammed to establish interconnected conductive pathways through the scar tissue. Remarkably, studies report that 56-83% of treated cells express the cardiomyocyte marker α-actinin, with the specific protocol variant utilizing higher concentrations of CHIR99021 yielding the most favorable outcomes (83 ± 8% α-actinin positive cells) [4]. This application represents a promising avenue for in situ cardiac regeneration without requiring cell transplantation.

Troubleshooting and Optimization Guidelines

Common Technical Challenges and Solutions

Table 3: Troubleshooting Guide for this compound Based Cardiac Differentiation

Problem Potential Causes Recommended Solutions
Low Differentiation Efficiency Suboptimal CHIR99021 concentration Titrate CHIR99021 (6-12 µM) for each cell line
Poor Cardiomyocyte Purity Incorrect timing of this compound addition Ensure precise addition 48h after CHIR99021 initiation
No Spontaneous Contraction Cell line-specific variations Extend culture period to 16 days; consider metabolic selection
High Cell Death During Differentiation Inadequate cell quality at start Use healthy, actively growing hPSCs at optimal density
Inconsistent Batch Results Variations in this compound stock solution quality Prepare fresh aliquots; verify stock concentration
Quality Assessment and Characterization

Rigorous quality control measures are essential for validating successful cardiac differentiation using this compound-containing protocols. The following assessment methods provide comprehensive evaluation of the resulting cardiomyocyte populations:

Functional Assessment:

  • Monitor spontaneous contraction patterns visually, typically emerging between days 8-10 of differentiation.
  • Perform patch-clamp electrophysiology to document characteristic cardiac action potentials.
  • Measure calcium flux using indicators such as Rhod-2 AM to evaluate calcium handling properties.
  • For 3D constructs, quantify contractile force generation and conduction velocity using optical mapping techniques [3].

Molecular and Structural Characterization:

  • Immunostaining for cardiac-specific structural proteins including cardiac Troponin T (cTnT), α-actinin, and MYH7.
  • Flow cytometry quantification of cTnT-positive cells to determine differentiation efficiency and purity.
  • Assessment of sarcomeric organization through structured illumination microscopy.
  • Transcriptional analysis of key cardiac markers (NKX2-5, TNNT2, MYL7) via qPCR or RNA sequencing [4] [5].

Conclusion and Future Perspectives

This compound has established itself as a critical component in robust cardiac differentiation protocols, enabling the generation of functionally competent cardiomyocytes for both basic research and therapeutic applications. The precise temporal inhibition of Wnt signaling facilitated by this compound mirrors developmental patterning events and consistently yields high-purity cardiomyocyte populations suitable for cardiac patch generation and tissue engineering.

Future methodological developments will likely focus on further optimizing this compound application timing and concentration for specific therapeutic applications, particularly in the context of direct cardiac reprogramming for in situ regeneration. Additionally, combination strategies integrating this compound-derived cardiomyocytes with advanced biomaterial scaffolds and tissue engineering approaches hold significant promise for creating the next generation of clinical-grade cardiac patches for treating heart failure and ischemic heart disease.

References

IWP-2 Mechanism of Action and Expected Effects

Author: Smolecule Technical Support Team. Date: February 2026

IWP-2 is a small molecule inhibitor that targets the membrane-bound O-acyltransferase Porcupine (Porcn) [1]. By inhibiting Porcn, this compound prevents a crucial palmitoylation step that is essential for Wnt protein processing and secretion [1]. This action effectively reduces Wnt ligand availability and downstream signaling.

The table below summarizes the expected anti-proliferative effects of this compound across various cell lines, which provides a baseline for your experimental results [1].

Cell Line Cell Line Type EC₅₀ (μM)
SW-620 Human Colorectal Carcinoma 1.90
MIA PaCa-2 Human Pancreatic Carcinoma 1.90
CAPAN-1 Human Pancreatic Adenocarcinoma 2.05
PANC-1 Human Pancreatic Carcinoma 2.33
HEK293 Human Embryonic Kidney 2.76
HT-29 Human Colorectal Adenocarcinoma 4.67

This mechanism is a defined feature of this compound. One study on acute myeloid leukemia (AML) noted that, unlike other Wnt inhibitors tested, This compound did not significantly reduce proliferation or improve drug sensitivity in their specific models, suggesting its effects can be highly context-dependent [2].

Troubleshooting Guide

Use the following questions to diagnose your experimental outcomes.

  • Is the observed effect on-target? A reduction in viability in Wnt-dependent cells is the intended pharmacological outcome. Confirm whether your cell model relies on autocrine Wnt signaling for survival.
  • What is your concentration and timing? The effective concentration can vary. Use the table above as a reference and perform a dose-response curve (e.g., from 1 μM to 10 μM) over 48-72 hours to establish the correct conditions for your specific cell type [1].
  • Are your cells healthy and pluripotent at the start? When working with stem cells, successful differentiation into target cells (like cardiomyocytes) requires high-quality cultures. Ensure your cells express key pluripotency markers (e.g., OCT3/4, NANOG, SOX2) to at least 70-95% before beginning experiments [3].
  • Have you included the correct controls? Always include both embryotoxic positive (e.g., 5-Fluorouracil) and non-embryotoxic negative (e.g., Penicillin G) controls to validate your assay system [3].
  • Are you measuring the right endpoints? Cell viability is just one metric. Also consider using qPCR for lineage-specific markers, video analyses for functional endpoints (like cardiomyocyte beating area and frequency), and flow cytometry for apoptosis/necrosis (Annexin V/PI staining) to get a complete picture [3] [2].

Experimental Workflow for Assessing this compound Effects

The diagram below outlines a general workflow for setting up and analyzing an experiment involving this compound.

Start Culture and Quality Control of Cells (e.g., hiPSCs) A Treat Cells with this compound (Include DMSO vehicle control) Start->A B Harvest Cells for Analysis (48-72 hours post-treatment) A->B C Perform Multi-Parameter Analysis B->C D1 Cell Viability Assay (e.g., MTS, MTT) C->D1 D2 Downstream Pathway Analysis (Western Blot, qPCR) C->D2 D3 Functional Assays (e.g., Beating analysis, Migration) C->D3 E Interpret Data: Is viability loss correlated with successful pathway inhibition? D1->E D2->E D3->E

Key Experimental Protocols

Here are concise methodologies for key assays relevant to investigating this compound effects.

Cell Viability and Proliferation (MTS Assay) [2]

  • Principle: Metabolically active cells convert MTS into a colored formazan product.
  • Procedure:
    • Plate cells in a 96-well plate.
    • After this compound treatment (e.g., 48 hours), add MTS reagent directly to the culture medium.
    • Incubate for 1-4 hours at 37°C.
    • Measure the absorbance at 492 nm using a plate reader. Cell viability is calculated relative to the control.

Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining) [2]

  • Principle: Distinguishes viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
  • Procedure:
    • Harvest this compound treated and control cells.
    • Wash cells with cold PBS and resuspend in Annexin V binding buffer.
    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
    • Incubate for 15 minutes at room temperature in the dark.
    • Analyze by flow cytometry within 1 hour.

Western Blotting for Wnt/β-Catenin Pathway Components [2]

  • Principle: Confirms on-target activity of this compound by detecting reduced levels of active β-catenin.
  • Procedure:
    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
    • Block membrane with 5% BSA or non-fat milk.
    • Probe with primary antibodies (e.g., anti-β-catenin, anti-non-phospho-β-catenin, anti-GSK-3β).
    • Incubate with HRP-conjugated secondary antibodies.
    • Detect using enhanced chemiluminescence (ECL) substrate.

References

Understanding IWP-2 and Its Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

IWP-2 is a small molecule inhibitor that targets the Wnt signaling pathway. Its primary mechanism of action is the inhibition of Porcupine (Porcn), a membrane-bound O-acyltransferase in the endoplasmic reticulum [1] [2] [3]. Porcn is essential for the palmitoylation of Wnt proteins, a key post-translational modification required for their secretion and activity [1] [2]. By inhibiting Porcn, this compound effectively blocks the processing and secretion of Wnt ligands, thereby preventing the activation of Wnt signaling pathways in receiving cells [1] [3]. This compound is also known to inhibit Casein Kinase 1 delta (CK1δ) [1] [3].

The diagram below illustrates the molecular mechanism of this compound.

G WntGene Wnt Gene ImmatureWnt Immature Wnt Protein WntGene->ImmatureWnt Porcn Porcupine (Porcn) ImmatureWnt->Porcn MatureWnt Palmitoylated Mature Wnt Porcn->MatureWnt Secretion Wnt Secretion MatureWnt->Secretion Signaling Wnt Pathway Activation Secretion->Signaling Inhibitor This compound Inhibitor->Porcn

Navigating Treatment Timing in Differentiation Protocols

The timing of this compound application is a critical variable, especially in stem cell differentiation protocols aimed at generating specific neural progenitor cells. Research indicates that there is no single "correct" timing; the optimal window depends on the desired cell type and the specific differentiation method used [4].

A comparative study investigated adding this compound during two different stages of human pluripotent stem cell (hESC) differentiation towards medial ganglionic eminence (MGE) progenitors [4]:

  • Stage 1 (NSC stage): Inhibition during early neural stem cell (NSC) formation to enhance rostralization (forebrain identity).
  • Stage 2 (NPC stage): Inhibition during later neural progenitor cell (NPC) patterning to aid ventralization.

The table below summarizes the findings from this study using different differentiation protocols [4]:

Differentiation Protocol Timing of this compound Inhibition Key Outcomes & Considerations
EB-based Rosette-Derived (RD) Stage 1 (NSC) Promotes MGE fate but markedly reduces progenitor numbers due to early inhibition of proliferation.
EB-based Rosette-Derived (RD) Stage 2 (NPC) Promotes MGE progenitor differentiation.
Adherent Differentiation (AdD) Stage 1 (NSC) Enhances rostral/forebrain identity.
Adherent Differentiation (AdD) Stage 2 (NPC) Comparable to EB-based methods in generating MGE progenitors; offers a technically less challenging alternative.
Non-Adherent Differentiation (NAdD) Stage 1 (NSC) Reduces the yield of MGE progenitors available for downstream applications.

The following workflow diagram synthesizes the experimental design from this research to help users visualize the timing options.

G Start hPSCs (hESC/iPSC) NSC Neural Stem Cell (NSC) (Stage 1: Neural Induction) Start->NSC NPC Neural Progenitor Cell (NPC) (Stage 2: Patterning) NSC->NPC End MGE Progenitors NPC->End IWP2_Stage1 This compound Treatment (Enhances Rostralization) IWP2_Stage1->NSC IWP2_Stage2 This compound Treatment (Promotes Ventralization) IWP2_Stage2->NPC

Working with this compound: Concentration and Data

Here is a summary of key quantitative data for this compound to assist in experimental planning.

Table 1: this compound Inhibitory Concentrations (IC₅₀)

Target IC₅₀ Assay Type
Porcupine (Porcn) 27 nM Cell-free assay [1] [3]
CK1δ (M82F mutant) 40 nM Cell-free assay [1] [3]

Table 2: this compound Antiproliferative Activity (EC₅₀) Data from a 48-hour incubation MTT assay across various human cell lines [1] [3].

Cell Line Tissue Origin EC₅₀ (μM)
MIA PaCa-2 Pancreatic Carcinoma 1.9
SW620 Colorectal Carcinoma 1.9
CAPAN-1 Pancreatic Ductal Adenocarcinoma 2.05
PANC-1 Pancreatic Carcinoma 2.33
HEK293 Embryonic Kidney 2.76
Panc89 Pancreatic Carcinoma 3.86
HT-29 Colorectal Adenocarcinoma 4.67
A818-6 Pancreatic Ductal Adenocarcinoma 8.96

Frequently Asked Questions

What is the typical working concentration for this compound in cell culture? The effective concentration varies by experiment. In stem cell differentiation, studies have used 2 μg/mL (approximately 4.3 μM) [4]. For anti-proliferative effects in cancer cell lines, the EC₅₀ values are typically in the low micromolar range (1.9 - 8.96 μM) [1] [3]. A dose-response curve is recommended to determine the optimal concentration for your specific system.

My differentiation protocol isn't yielding the expected progenitor cells. Could timing be the issue? Yes. If you are not getting the desired ventral forebrain identity (like MGE progenitors), consider switching this compound treatment from the NSC stage (Stage 1) to the NPC stage (Stage 2). Early inhibition can sometimes overshoot forebrain identity and impair the necessary progenitor expansion, while later inhibition during patterning can be more effective for ventralization [4].

Does this compound affect all Wnt signaling? this compound specifically blocks the secretion of all Wnt ligands that require Porcn-mediated palmitoylation. It does not affect downstream β-catenin signaling that has already been activated in receiving cells [1]. This makes it particularly useful for studying the specific contributions of Wnt-producing cells.

References

IWP-2: Mechanism & Key Applications

Author: Smolecule Technical Support Team. Date: February 2026

IWP-2 is a small molecule that potently and selectively inhibits Porcupine (Porcn), an enzyme essential for the palmitoylation and subsequent secretion of all Wnt ligands [1]. By blocking Wnt ligand secretion, this compound functions as a pan-inhibitor of Wnt signaling, which is crucial for controlling cell fate in many differentiation protocols [2].

The table below summarizes its primary uses in differentiating various cell types from human pluripotent stem cells (hPSCs).

Target Cell Type Role of this compound Key Signaling Pathways Modulated
Cardiomyocytes [3] [4] [5] Inhibits Wnt signaling after initial activation; crucial for directing mesoderm progenitors to a cardiac fate. Wnt/β-catenin (Inhibition)
Calretinin Interneurons [6] Used alongside SHH/purmorphamine to drive neuroepithelial stem cells (NESCs) toward a ventral telencephalic (interneuron) lineage. Wnt (Inhibition), Shh (Activation)
Trophoblast [7] Combined with BMP4 to suppress mesoderm induction, promoting uniform differentiation into cytotrophoblast-like cells. Wnt (Inhibition), BMP (Activation)

Detailed Experimental Protocols

Here are detailed methodologies for using this compound in two common differentiation paradigms.

Protocol 1: Directed Differentiation to Cardiomyocytes (GiWi Protocol)

This is a widely used, serum-free monolayer protocol for generating functional cardiomyocytes [4] [5].

GiWi_Protocol D0 Day 0 hPSCs at 60-70% confluency D1 Day 1 Add CHIR99021 (6-8 µM) Wnt Activation D0->D1 D3 Day 3 Add this compound (2-5 µM) Wnt Inhibition D1->D3 48-72 hours D5 Day 5 Change to RPMI/B-27 without insulin D3->D5 48 hours D7 Day 7 onwards Feed with RPMI/B-27 with insulin D5->D7 D10 Day 10-12 Functional Cardiomyocytes D7->D10 Spontaneous beating observed

Key Reagents and Media:

  • hPSC Culture Medium: Essential 8 (E8) Medium [4].
  • Differentiation Basal Medium: RPMI 1640 supplemented with B-27 supplement (with or without insulin) [4].
  • Small Molecules: CHIR99021 (GSK-3β inhibitor, for Wnt activation) and this compound (Porcn inhibitor, for Wnt inhibition).
Protocol 2: Efficient Generation of Calretinin Interneurons

This 2024 protocol generates a high purity (~80%) of calretinin-expressing interneurons, which are relevant for studying neurological disorders [6].

Neural_Protocol Start Neuroepithelial Stem Cells (NESCs) Step1 Induction with SHH (15 ng/mL) & Purmorphamine (1.5 µM) Start->Step1 Step2 Co-treatment with This compound (1 µM) Step1->Step2 Day 1 to Day 8 Result Functional Calretinin Interneurons Step2->Result

Key Reagents and Media:

  • Basal Medium: Neurobasal medium supplemented with N2, B27, NEAA, and Glutamax [6].
  • Key Signaling Molecules: Sonic Hedgehog (SHH), Purmorphamine (a Smoothened agonist that activates Shh signaling), and this compound (to inhibit Wnt signaling) [6].

Optimization & Troubleshooting Data

Efficiency is highly dependent on protocol parameters. The following table consolidates critical optimization data from research findings.

Factor Optimal Range / Observation Impact of Deviation

| Cell Seeding Density | Cardiomyocytes: 60-70% confluency at induction (e.g., 2.4x10^4 cells/cm² for 96-well format) [4]. Progenitor Reseeding: Reseeding cardiac progenitors at a 1:2.5 to 1:5 surface area ratio can increase CM purity by 10-20% [5]. | Low density: Poor efficiency, cell death. High density: Over-confluency, heterogeneous differentiation [4]. | | CHIR99021 Concentration | Cardiomyocytes: Cell-line dependent (e.g., 6 µM for some hiPSCs, 8 µM for some hESCs) [4]. Requires titration. | Too low: Insufficient mesoderm induction. Too high: Non-cardiac mesoderm or cell death [8]. | | This compound Concentration & Timing | Cardiomyocytes: Typically 2-5 µM, added 48-72 hours after CHIR99021 [4] [5]. Interneurons: 1 µM, co-treated with Shh agonists from day 1 [6]. | Adding too early: Inhibits essential mesoderm formation. Adding too late: Failure to efficiently specify cardiac/neural progenitors [4]. | | Reagent Quality & Lot | B-27 supplement lot variation significantly impacts efficiency [8]. | Low differentiation efficiency (<1% cTnT+ reported) even with observed beating clusters [8]. |

Troubleshooting Common Differentiation Issues

Based on the search results, here are answers to frequently asked questions.

  • Q: I see beating clusters in my cardiomyocyte differentiation, but flow cytometry shows very low cTnT+ percentage (<1%). What could be wrong?

    • A: This specific issue was reported by a user on the Allen Cell Forum. A primary suspect is lot-to-lot variability of the B-27 supplement without insulin. It is highly recommended to "lot test" this reagent or use a commercial cardiotropic differentiation supplement. Also, verify that the timing of media changes (especially switching from CHIR to IWP2 media) is as close to the recommended 48 hours as possible [8].
  • Q: The outcome of my differentiation is variable between cell lines. Is this normal?

    • A: Yes, significant inter- and intra-clonal variation in hPSC lines is a well-documented challenge. Different lines often require optimization of key parameters like seeding density and CHIR99021 concentration [4]. Always validate and optimize protocols for each new cell line.
  • Q: Does Wnt inhibition always promote stemness in culture?

    • A: No. The effect of Wnt/β-catenin modifiers like this compound can be context-dependent. For example, in limbal epithelial cells, this compound helped maintain stem/progenitor markers in explant cultures but had the opposite effect in isolated cell cultures [2]. The cellular context and microenvironment are critical.

References

IWP-2 Solubility and Storage

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental data for handling IWP-2, gathered from manufacturer specifications and a research publication [1] [2].

Property Specification
Recommended Solvent Dimethyl Sulfoxide (DMSO) [1] [2]
Max Concentration in DMSO 2.33 - 23.35 mg/mL (5 - 50 mM) with gentle warming [1] [2]
Solubility in Water Insoluble [2]
Solubility in Ethanol Insoluble [2]
Long-Term Storage Store as a solid at -20°C or +4°C [1] [2]
Stock Solution Stability Can be stored below -20°C for several months; use up solutions soon after preparation [2]

Experimental Protocol for In Vitro Use

The following workflow details a standard protocol for using this compound in cell culture experiments, based on its application in a gastric cancer study [3] [2].

Start Prepare this compound Stock Solution Step1 1. Weigh this compound powder Start->Step1 Step2 2. Dissolve in DMSO to 10-50 mM concentration Step1->Step2 Step3 3. Warm tube at 37°C and/or sonicate to aid dissolution Step2->Step3 Step4 4. Aliquot and store at -20°C Step3->Step4 Step5 5. Dilute stock solution in cell culture medium Step4->Step5 Step6 6. Treat cells at final concentration of 10-50 µM for up to 4 days Step5->Step6 End Proceed to Assays Step6->End

Key Steps Explained:

  • Stock Solution Preparation: A stock solution is prepared at a high concentration (e.g., 10-50 mM) in DMSO. Gentle warming to 37°C for about 10 minutes and brief sonication are recommended to ensure the compound is fully dissolved [2].
  • Cell Treatment: The stock solution is diluted thousands of times in the cell culture medium to achieve the desired final working concentration, which typically ranges from 10 to 50 µM [3] [2]. At this level, the concentration of DMSO is sufficiently low to be non-toxic to most cell types.
  • Treatment Duration: Treatments can be prolonged, as demonstrated in a study on gastric cancer cells where this compound was effective over a four-day period [3].

Troubleshooting Guide

Here are solutions to common problems you might encounter when working with this compound.

Problem Possible Cause Solution
Compound won't dissolve Solvent or method is incorrect. Use pure, anhydrous DMSO and apply gentle warming (37°C) and brief sonication [2].
Precipitation in stock Stock solution is unstable or was stored incorrectly. Ensure proper storage at -20°C, avoid repeated freeze-thaw cycles by aliquoting, and confirm the solution is clear after warming [2].
No biological effect Low bioavailability; target not conserved. Verify activity in your specific cell model. Note that low in vivo bioavailability has been reported in some models like zebrafish [2].

Background & Mechanism of Action

This compound is a potent small-molecule inhibitor that targets the Wnt signaling pathway. Its specific target is Porcupine (PORCN), a membrane-bound O-acyltransferase located in the endoplasmic reticulum [3] [2].

PORCN is essential for the post-translational modification of Wnt proteins; it adds a palmitoyl group to Wnts in a process known as palmitoylation. This modification is critical for Wnt protein activity, secretion, and its ability to bind to receptors on receiving cells. By inhibiting PORCN, this compound disrupts the production and release of active Wnt ligands, thereby suppressing the entire downstream Wnt/β-catenin signaling cascade [3] [2]. This mechanism is illustrated below.

Normal Normal Wnt Signaling PORCN PORCN Enzyme (Endoplasmic Reticulum) Normal->PORCN Palmitoylation Wnt Protein Palmitoylation PORCN->Palmitoylation Secretion Wnt Secretion Palmitoylation->Secretion PathwayOn Wnt/β-catenin Pathway ACTIVE Secretion->PathwayOn Inhibited This compound Inhibited Signaling IWP2 This compound Inhibited->IWP2 IWP2->PORCN Inhibits NoModification No Wnt Palmitoylation IWP2->NoModification NoSecretion No Wnt Secretion NoModification->NoSecretion PathwayOff Wnt/β-catenin Pathway INACTIVE NoSecretion->PathwayOff

References

IWP-2: Mechanism and Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

IWP-2 is a small molecule inhibitor that blocks Wnt protein processing and secretion by selectively inhibiting Porcupine (Porcn), a membrane-bound O-acyltransferase essential for Wnt palmitoylation [1]. It does not generally affect the Wnt/β-catenin pathway downstream [1].

The table below summarizes its primary targets and inhibitory concentrations from cell-free assays.

Target IC₅₀ (nM) Assay Type
Wnt (Porcn-mediated) [1] 27 Cell-free assay
CK1δ [1] 40 Cell-free assay

Experimental Protocols Using this compound

This compound is commonly used in directed differentiation protocols for human pluripotent stem cells (hPSCs), where timely inhibition of Wnt signaling is crucial for generating specific cell types.

Cardiomyocyte Differentiation (GiWi Protocol)

This is a defined, serum-free monolayer protocol that modulates Wnt signaling in a biphasic manner [2].

  • hPSC Culture: Maintain hPSCs in mTeSR1 medium on Matrigel-coated or Synthemax plates. The quality of the undifferentiated cells is critical for efficiency.
  • Mesendoderm Induction (Day 0): Replace medium with RPMI/B27 medium lacking insulin, supplemented with a Gsk3 inhibitor (e.g., CHIR99021). Culture for 24 hours. This activates Wnt signaling and should generate >95% brachyury-expressing mesendoderm cells.
  • Wnt Inhibition & Cardiac Induction (Day 1-3): Between days 1 and 3, add This compound to the medium to inhibit Wnt signaling. The protocol from Nature Protocols uses a concentration of 2-5 µM for this step [2].
  • Cardiomyocyte Maturation (Day 3 onwards): Continue culture in RPMI/B27 medium (with insulin). Spontaneously contracting cardiomyocytes typically appear between days 8-12.
Neural Differentiation (Medial Ganglionic Eminence Progenitors)

This compound is used to pattern neural progenitor cells toward a ventral forebrain fate [3].

  • Timing is Critical: Inhibition can be applied during different stages, with varying outcomes.
  • Application: Treatment with This compound at 2 µg/mL during the neural progenitor cell (NPC) stage, in combination with Sonic hedgehog (SHH) signaling, promotes the differentiation of medial ganglionic eminence (MGE) progenitors [3].

Troubleshooting Guide

The table below addresses common issues that can arise when using this compound in co-immunoprecipitation (Co-IP) experiments to study its effects on protein interactions, based on general immunoprecipitation principles [4].

Problem Possible Cause Recommendation
Low/No Signal Stringent lysis buffer (e.g., RIPA) disrupting protein-protein interactions. Use a milder lysis buffer (e.g., Cell Lysis Buffer #9803) and include sonication to shear DNA and aid protein extraction [4].
Low expression level of the target or interacting protein. Check protein expression levels in input lysate. Use literature and databases (e.g., BioGPS, The Human Protein Atlas) to confirm expression in your cell line [4].
Multiple Bands Non-specific binding of proteins to the beads or antibody. Include a bead-only control and an isotype control to identify non-specific binding. Pre-clearing the lysate may be necessary [4].
Masked Target Signal Detection antibody reacting with denatured IgG from the IP antibody. Use primary antibodies from different species for the IP and western blot. Alternatively, use a biotinylated detection antibody with Streptavidin-HRP [4].

Frequently Asked Questions

What is the primary mechanism of this compound?

This compound is an inhibitor of Wnt processing and secretion. It specifically blocks Porcupine (Porcn), the enzyme responsible for Wnt palmitoylation. This post-translational modification is essential for Wnt ligand activity and secretion. By inhibiting Porcn, this compound prevents the release of active Wnt proteins from the cell [1].

How does this compound differ from other Wnt inhibitors like IWR-1?

This compound acts upstream by preventing the production and secretion of active Wnt ligands. In contrast, IWR-1 (and similar compounds like XAV939) acts downstream by stabilizing the Axin destruction complex to promote the degradation of β-catenin within the cell [2]. Both ultimately inhibit canonical Wnt signaling but through distinct mechanisms.

Experimental Workflow for this compound Preparation and Use

The following diagram outlines the general workflow for reconstituting this compound and using it in a differentiation experiment.

Start Start this compound Experiment Recon Reconstitute Lyophilized Powder Start->Recon Conc Determine Final Working Concentration? Recon->Conc Cardio 2 - 5 µM Conc->Cardio Cardiomyocyte Differentiation Neural ~2 µg/mL Conc->Neural Neural Differentiation Storage Storage Conditions & Stability? Cardio->Storage Neural->Storage Temp Aliquot & Store at Recommended Temperature Storage->Temp Critical Data Gap Use Use in Differentiation Protocol (e.g., GiWi) Temp->Use

Finding this compound Stability Information

Since the stability data is not available in the search results I obtained, here are practical steps you can take to find it:

  • Consult the Manufacturer's Datasheet: The most reliable source for specific stability data, recommended storage conditions, and shelf-life is the technical data sheet provided by the chemical supplier (e.g., Selleckchem, Tocris).
  • Search Specialized Scientific Forums: Platforms like ResearchGate or LabWrench often have discussions where scientists share their hands-on experience with reagent stability.
  • Review Foundational Literature: Look for the original research papers that first described and characterized this compound. These often contain detailed methods and supplementary information regarding compound handling.

References

IWP-2 Mechanism of Action and Specificity

Author: Smolecule Technical Support Team. Date: February 2026

IWP-2 inhibits the membrane-bound O-acyltransferase Porcupine (Porcn), preventing palmitoylation of Wnt ligands which is essential for their secretion and activity [1]. This results in the inhibition of all Wnt signaling that depends on Porcn-processed ligands.

The compound was identified from a high-throughput screen and subsequent structure-activity relationship (SAR) studies have shown it binds to Porcn with high affinity, leading to the development of inhibitors with sub-nanomolar potency [1]. Evidence suggests this compound is highly specific to the Wnt pathway, as it does not affect other signaling pathways during early reprogramming [2].

Reported Experimental Effects of this compound

The primary effect of this compound is decreased Wnt signaling, but the phenotypic outcome can vary depending on the biological system. The table below summarizes key findings from different model systems.

Biological System / Cell Type Reported Effect of this compound Key Observations / Potential Confounding Factors
Rat Chronic Constriction Injury (CCI) Model [3] Amelioration of neuropathic pain. Reduced pain behavior; decreased activation of Wnt/β-catenin pathway in dorsal root ganglia.
Mouse Embryonic Fibroblast (MEF) Reprogramming [2] Inhibition of iPSC formation when applied continuously. Endogenous Wnt signaling is essential for the late stage of reprogramming.

| Human Limbal Epithelial Progenitor Cells [4] | Divergent Effects:Explant Cultures: Increased stem/progenitor cell markers (p63α, ABCG2) and clonogenic capacity. • Isolated Cell Cultures: Decreased stem/progenitor cell markers and clonogenic capacity. | The cellular context (dense explant vs. isolated cells) critically determines the outcome. | | Macrophage Infection Models [5] | Impairment of bacterial clearance (e.g., Pseudomonas aeruginosa, Streptococcus pneumoniae). | Suppression of Wnt5A signaling, which is part of a non-canonical Wnt pathway. |

Troubleshooting Guide: Off-Target Concerns & FAQs

Many effects that might be misinterpreted as "off-target" are actually context-dependent consequences of on-target Porcn inhibition.

My experimental results with this compound are the opposite of what was published in a similar system. What could be wrong?

  • Likely Cause: The biological context of your experiment is different. The most direct evidence comes from a study on limbal epithelial cells, where this compound had opposite effects on stem/progenitor cell markers depending on whether cells were cultured as explants or as isolated cells [4]. This suggests that cell-cell contacts, niche-derived factors, or culture conditions can dramatically alter the phenotypic outcome of Wnt inhibition.
  • Action:
    • Carefully compare your methodology (e.g., cell culture conditions, cell density, timing of treatment) to the literature.
    • Consider running a small pilot experiment to test the effect of this compound in your specific system using multiple concentrations and time points.

I am not seeing any effect from this compound in my assay. What should I check?

  • Likely Cause: Inactive compound, insufficient concentration, or incorrect timing.
  • Action:
    • Verify Compound Activity: Obtain this compound from a reputable supplier and ensure proper storage.
    • Dose Optimization: Perform a dose-response curve. Effective concentrations in cell-based assays are typically in the nanomolar to low micromolar range (e.g., 0.05 - 10 µM) [5] [4].
    • Check Treatment Timing: The stage of the biological process is critical. In iPSC reprogramming, this compound inhibits the early stage, but Wnt signaling is required for the late stage [2]. Treating at the wrong time could mask the effect.

The effect I see with this compound differs from other Wnt inhibitors (e.g., LGK974). Does this mean this compound has off-target effects?

  • Likely Cause: Not necessarily. Different inhibitors target distinct nodes of the complex Wnt network. This compound blocks the secretion of all Porcn-dependent Wnts. Other inhibitors, like LGK974 (also a Porcn inhibitor), may have different pharmacologic properties. Inhibitors targeting downstream components (e.g., tankyrase) will have different effects. The observed difference likely reflects the specific point of pathway intervention.
  • Action: Use a combination of Wnt pathway inhibitors and activators to validate your findings. For example, the effect of this compound should be rescued by adding a purified, palmitoylated Wnt ligand (e.g., Wnt3a) that does not require Porcn for activity.

Could the effect be due to species-specific differences?

  • Likely Cause: Potentially, yes. While not a direct off-target effect, a study on IWP-L6 (a more potent analog of this compound) reported species-dependent metabolic stability. The compound was stable in human plasma but rapidly metabolized in mouse and rat plasma [1]. This could lead to a lack of effect or require higher dosing in rodent models.
  • Action: If working with rodent models, consult available literature on the pharmacokinetics of IWP compounds and consider the dosing regimen carefully.

Best Practices for Experimental Use

To ensure reliable results and correctly interpret the role of Wnt signaling in your system, adhere to these protocols:

  • Confirm On-Target Effect: Always include a positive control to demonstrate that this compound is working in your system. This can be done by measuring the levels of a key Wnt pathway component (e.g., a reduction in total β-catenin or dephosphorylation of Dvl2 via western blot) [3] [1].
  • Use a Validated Dosing Range: A typical working concentration is between 1 and 10 µM for most in vitro applications, but you should always establish a dose-response curve for your specific model [5] [4].
  • Employ Multiple Pathway Modulators: Use other Wnt pathway inhibitors (e.g., IWR-1, which targets tankyrase and stabilizes Axin) and activators (e.g., recombinant Wnt3a, CHIR99021) to corroborate findings. If multiple distinct modulators produce congruent phenotypes, it strengthens the conclusion that the effect is due to Wnt pathway modulation.

Wnt Signaling Pathway and Experimental Workflow

To visualize the mechanism of this compound and a logical approach to troubleshooting, refer to the following diagrams.

G Start Unexpected Result with this compound Q1 Is the compound active and used correctly? Start->Q1 Q2 Is the experimental context influencing the outcome? Q1->Q2 Yes A1 Check concentration, storage, and supplier. Include a positive control (e.g., monitor β-catenin/Dvl2). Q1->A1 No Q3 Is the observed effect specific to Wnt pathway inhibition? Q2->Q3 Unlikely A2 Compare culture conditions (cell density, 2D vs 3D, explant vs isolated). Test different time points. Q2->A2 Possibly Q4 Could species-specific metabolism be a factor? Q3->Q4 Effect is weak/absent A3 Use alternative Wnt inhibitors (e.g., IWR-1, LGK974) and activators (e.g., CHIR99021, Wnt3a). Q3->A3 Needs confirmation A4 Review pharmacokinetic literature. Consider dosage frequency for in vivo studies. Q4->A4 In rodent models

References

IWP-2 CK1δ inhibition concerns

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary mechanism of action of IWP-2? this compound is a well-characterized dual-purpose inhibitor. Its primary and original identified function is to block the Wnt signaling pathway by inhibiting Porcupine (Porcn), a membrane-bound O-acyltransferase. This inhibition prevents a crucial palmitoylation step that is essential for Wnt ligand processing and secretion [1] [2] [3]. Additionally, this compound has been identified as a potent ATP-competitive inhibitor of Casein Kinase 1 Delta (CK1δ) [1] [4] [3].

  • What are the documented IC₅₀ values for this compound against its targets? The inhibitory strength of this compound varies between its two primary targets. The table below summarizes its key quantitative measures:

Target IC₅₀ Value Notes Source
Porcupine (Porcn) 27 nM Inhibits Wnt ligand processing and secretion [1] [2] [3].
CK1δ 40 nM Value reported for the gatekeeper mutant M82F CK1δ [1] [3].
CK1δ 317 nM Value reported for the specific inhibition of CK1δ [2].
  • How does the dual inhibition of this compound affect my experimental results? This is a critical consideration for experimental design. The effects of inhibiting Wnt signaling (via Porcn) and cellular processes regulated by CK1δ (such as TDP-43 phosphorylation in neurodegenerative disease models) can be intertwined or occur independently [5] [4]. Researchers must include appropriate controls, such as other Porcn-specific inhibitors (e.g., Wnt-C59) or CK1δ-specific inhibitors, to deconvolve the mechanism behind any observed phenotypic change [2] [4].

  • Does this compound inhibit hyperactive CK1δ mutants? Yes, evidence suggests that certain hyperactive CK1δ mutants may be more sensitive to this compound. One study found that the CK1δ R299Q mutant was more strongly inhibited by this compound compared to the wild-type enzyme [4].

Troubleshooting Experimental Issues

  • Unexpected cell proliferation or Wnt pathway activity is observed after this compound treatment.

    • Potential Cause: The inhibitor concentration may be insufficient, or the cell line might have downstream mutations (e.g., in APC or β-catenin) that render the pathway independent of Wnt ligand secretion.
    • Solution:
      • Confirm the working concentration using the provided IC₅₀ values as a starting point and perform a dose-response curve.
      • Verify the activity of your this compound stock solution and ensure it is stored correctly (e.g., at -20°C in a dry, dark place).
      • Use a TOP/FOP flash reporter assay to directly measure the pathway activity in your model system.
      • Check the genetic background of your cell line for common mutations in the Wnt/β-catenin pathway.
  • This compound shows efficacy, but I cannot determine if it is due to Wnt or CK1δ inhibition.

    • Potential Cause: The observed phenotype is a combined result of dual inhibition or is specific to one pathway.
    • Solution: Implement a control experiment using a more selective inhibitor.
      • To isolate Wnt-specific effects, use a Porcn inhibitor that does not target CK1δ, such as IWP-L6 or Wnt-C59 [2].
      • To isolate CK1δ-specific effects, use a CK1δ inhibitor that does not target Porcn, such as PF-670462 or other benzimidazole-based inhibitors [4] [6].
      • Measuring downstream biomarkers, such as the accumulation of non-phosphorylated β-catenin for Wnt inhibition or the phosphorylation status of TDP-43 for CK1δ activity, can provide direct evidence for target engagement [5] [7].

Experimental Protocols & Workflow

For studies aiming to validate the CK1δ inhibition by this compound in a cellular context, you can adapt the following methodology from the literature [1]:

Title: Protocol for Assessing CK1δ Kinase Activity in Panc-1 Cells After this compound Treatment

Objective: To determine the residual cellular CK1δ kinase activity following inhibitor treatment.

Workflow:

The following diagram outlines the key experimental steps.

Start Start Experiment Culture Culture Panc-1 cells Start->Culture Treat Treat with this compound (2.33 µM for 48h) Culture->Treat Harvest Harvest cells and lyse to extract protein Treat->Harvest Measure Measure CK1δ kinase activity in lysates Harvest->Measure Compare Compare residual activity to untreated control Measure->Compare End Analyze Data Compare->End

Key Steps Explained:

  • Cell Culture & Treatment: Human pancreatic cancer PANC-1 cells are cultured and treated with this compound at its experimentally determined EC₅₀ concentration of 2.33 µM for 48 hours [1].
  • Kinase Activity Assay: Following treatment, cells are lysed, and the residual CK1δ kinase activity in the lysates is measured. In the referenced study, this was performed using a specific kinase activity assay.
  • Expected Outcome: In this protocol, treatment with this compound reduced the peak CK1δ kinase activity to approximately 66% of the activity measured in untreated control cells [1].

Signaling Pathways Visualized

To better understand the dual role of this compound, the following diagrams illustrate its targets within two key signaling pathways.

1. This compound in the Wnt/β-catenin Signaling Pathway

This compound acts at the very start of the canonical Wnt pathway by inhibiting Porcupine in the endoplasmic reticulum.

Porcn Porcupine (Porcn) WntLigand Wnt Ligand Palmitoylation Porcn->WntLigand WntSecretion Wnt Ligand Secretion WntLigand->WntSecretion Pathway Downstream Wnt/β-catenin Pathway Activation WntSecretion->Pathway Inhibitor This compound Inhibition Inhibitor->Porcn Blocks

2. This compound's Direct Inhibition of CK1δ

Beyond the Wnt pathway, this compound directly binds and inhibits the kinase CK1δ, which is implicated in various cellular processes.

CK1d CK1δ Kinase Substrate Substrate (e.g., TDP-43) CK1d->Substrate Phosphorylates PhosphoSub Phosphorylated Substrate Inhibitor2 This compound Inhibition Inhibitor2->CK1d ATP-competitive

References

IWP-2 Overview and Cytotoxicity Profile

Author: Smolecule Technical Support Team. Date: February 2026

IWP-2 is a potent small-molecule inhibitor that targets the Wnt signaling pathway. It specifically inhibits Porcupine (Porcn), a membrane-bound O-acyltransferase, thereby preventing the palmitoylation of Wnt ligands, which is a crucial step for their secretion and activity [1] [2] [3]. While its primary IC50 for Wnt pathway inhibition is 27 nM, it also exhibits anti-proliferative effects at higher concentrations [3].

The table below summarizes key anti-proliferative data (EC50) from various cell lines to help you assess potential cytotoxicity in your experimental models [3].

Cell Line Type EC50 (μM) Assay & Duration
SW-620 Human Colorectal Carcinoma 1.90 MTT, 48 hrs
MIA PaCa-2 Human Pancreatic Carcinoma 1.90 MTT, 48 hrs
PANC-1 Human Pancreatic Carcinoma 2.33 MTT, 48 hrs
CAPAN-1 Human Pancreatic Adenocarcinoma 2.05 MTT, 48 hrs
HEK293 Human Embryonic Kidney 2.76 MTT, 48 hrs
HT-29 Human Colorectal Adenocarcinoma 4.67 MTT, 48 hrs

This compound's mechanism of action and its effect on the Wnt signaling pathway can be visualized as follows:

G WNT Wnt Ligand FZD Frizzled Receptor WNT->FZD Secretion & Binding PORCN Porcupine (PORCN) PORCN->WNT Palmitoylation LRP LRP5/6 Co-receptor FZD->LRP BetaCatenin β-catenin (Degradation) FZD->BetaCatenin Prevents LRP->BetaCatenin Prevents TargetGenes Target Gene Transcription BetaCatenin->TargetGenes IWP2 This compound Inhibitor IWP2->PORCN Inhibits

Experimental Protocol for In Vitro Use

Here is a detailed methodology for preparing and using this compound in cell-based assays, based on published protocols [2] [3].

Stock Solution Preparation
  • Solubilization: Dissolve this compound in high-quality, sterile DMSO.
    • Recommended Stock Concentration: 10-50 mM.
    • Technique: Gently warm the tube to 37°C for 10 minutes and/or briefly sonicate in a water bath to ensure complete dissolution [2] [3].
  • Storage:
    • Powder: Store desiccated at -20°C. It is stable for at least 2 years at 4°C and 3 years at -20°C [3].
    • Stock Solution: Aliquot and store at -20°C or preferably -80°C. For short-term use (up to one month), storage at -20°C is acceptable. Avoid multiple freeze-thaw cycles [4] [3].
Cell Treatment and Viability Assessment

A representative protocol for a gastric cancer cell line (MKN28) is provided [2]:

  • Cell Seeding: Plate cells in standard culture medium and allow them to adhere.
  • Treatment:
    • Prepare working concentrations by diluting the DMSO stock directly into the cell culture medium. The final DMSO concentration should not exceed 0.1-0.5% (v/v).
    • Typical Treatment Range: 10 - 50 μM [2].
    • Treatment Duration: Up to 4 days, with medium and compound refreshed every 48 hours if needed.
  • Viability Assay: After treatment, assess cell viability using standard assays like MTT. Compare results to vehicle (DMSO)-treated control cells.

Troubleshooting Common Issues

Q1: My this compound is not dissolving properly in DMSO. What should I do?

  • Answer: this compound has a solubility of >10 mM in DMSO, but may require assistance.
    • Warm the vial to 37°C for 10 minutes.
    • Sonicate the mixture in a lukewarm water bath for several minutes.
    • If problems persist, verify the compound's purity and check for precipitation upon storage. Always vortex stock solutions before use.

Q2: I observe high cytotoxicity at low concentrations (e.g., <1 μM). Is this expected?

  • Answer: The primary Wnt inhibitory effect (IC50 = 27 nM) occurs at low concentrations and is not necessarily cytotoxic. Significant anti-proliferative/cytotoxic effects are typically observed in the 1-10 μM range, as shown in the table above [3]. If unexpected cytotoxicity occurs, ensure your DMSO concentration is ≤0.5% and confirm your cell line's baseline sensitivity using the provided EC50 data as a reference.

Q3: What is a safe starting concentration for my experiments, and how can I optimize it?

  • Answer:
    • For Wnt Pathway Inhibition Only: Start with low concentrations, between 100 nM and 1 μM.
    • For Anti-proliferative Studies: Concentrations between 2-5 μM are a reasonable starting point.
    • Optimization is Critical: Always perform a dose-response curve across a range (e.g., 0.1 μM to 50 μM) in your specific cell model. Include a vehicle control (DMSO) to isolate the compound's effects.

Q4: Are there any considerations for in vivo administration of this compound?

  • Answer: Yes, based on a study in C57BL/6 mice [2] [3]:
    • Formulation: this compound can be formulated in liposomes for in vivo delivery.
    • Dosage: A dose of 200 μL of this compound-liposome complex administered intraperitoneally has been used.
    • Timing: Administration 2 hours prior to a challenge has been shown to be effective. Bioavailability can be a challenge, so formulation is key [2].

Key Recommendations Summary

To effectively manage this compound cytotoxicity:

  • Use the Lowest Effective Dose: Begin with low nanomolar concentrations for Wnt inhibition and titrate up.
  • Validate Your System: Always run a pilot experiment to establish a cytotoxicity curve for your specific cell line and conditions.
  • Handle with Care: Proper solubilization in DMSO and correct storage of stock solutions are fundamental to achieving reproducible results.

References

IWP-2 FAQ & Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer & Troubleshooting Steps
What is IWP-2 and its primary target? This compound is a small molecule inhibitor of Porcupine (Porcn), a membrane-bound O-acyltransferase essential for Wnt protein palmitoylation, secretion, and activity [1].
What are common signs of batch variability? Inconsistent experimental outcomes between batches, including fluctuating efficacy in functional assays (e.g., posterior axis formation in zebrafish), or changes in physical properties of the compound itself [1].

| How can I verify the potency of a new batch? | 1. In-Vitro Cell-Based Assay: Use a reporter cell line (e.g., L-Wnt-STF cells) to measure the half-maximal effective concentration (EC50). A potent batch should have an EC50 in the nanomolar to sub-nanomolar range [1]. 2. Functional Bioassay: Test the batch's ability to inhibit a Wnt/β-catenin dependent process, such as posterior axis formation in zebrafish or branching morphogenesis in mouse embryonic kidneys [1]. | | What should I do if I suspect a bad batch? | 1. Re-test Stock Solution: Confirm the concentration and purity of your stock solution. 2. Run a Positive Control: Use a previously validated batch of this compound or another Porcn inhibitor (e.g., IWP-L6) as a benchmark in your assay [1]. 3. Contact the Supplier: Inquire about quality control data and any reported issues with the specific lot number [2]. |

Experimental Protocol: Verifying this compound Batch Efficacy

This protocol outlines a method to verify the functionality of a new this compound batch using a cell-based Wnt signaling inhibition assay [1].

Objective: To determine the effectiveness of a new this compound batch in inhibiting Wnt signaling.

Materials:

  • Cell line with a Wnt/β-catenin reporter (e.g., L-Wnt-STF cells) [1].
  • Reference this compound batch (known good quality) and new this compound batch for testing.
  • Cell culture media and standard reagents.
  • Luciferase assay kit.

Method:

  • Cell Seeding: Seed reporter cells in multi-well plates and culture until they reach 60-80% confluence.
  • Compound Treatment: Treat cells with a concentration gradient (e.g., 1 nM to 1 µM) of both the reference and new this compound batches. Include a DMSO vehicle control.
  • Incubation: Incubate cells for 24-48 hours.
  • Luciferase Assay: Lyse cells and measure luciferase activity according to the assay kit instructions.
  • Data Analysis: Normalize luminescence readings to the DMSO control. Plot dose-response curves and calculate the EC50 for each batch. Compare the EC50 values; a significant shift suggests a difference in potency [1].

This compound Mechanism of Action

The following diagram illustrates how this compound inhibits the Wnt signaling pathway at the source, by targeting Porcupine (Porcn) inside the cell.

IWP2_Mechanism Wnt Wnt Porcn Porcn Wnt->Porcn Binds to ActiveWnt ActiveWnt Porcn->ActiveWnt  Palmitoylates   IWP2 IWP2 IWP2->Porcn Inhibits Signaling Signaling ActiveWnt->Signaling Secreted & Triggers

Key Mechanism: this compound directly binds to and inhibits Porcupine (Porcn) within the endoplasmic reticulum. This prevents the palmitoylation of Wnt proteins, a crucial post-translational modification. Without palmitoylation, Wnt proteins cannot be secreted, thereby blocking the activation of Wnt signaling pathways in both the producing and recipient cells [1].

Key Considerations for Handling this compound

  • Solubility and Storage: Always follow the manufacturer's instructions for reconstitution and storage. Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to perceived batch variability.
  • Documentation: Meticulously record the lot number for every experiment. This practice is crucial for tracing results back to a specific batch and identifying patterns over time [2].
  • Positive Controls: Consistently include a well-characterized positive control (like a prior good batch) in your key experiments. This provides an internal standard for comparing the performance of new batches [1].

References

IWP-2 alternative delivery methods

Author: Smolecule Technical Support Team. Date: February 2026

IWP-2 Technical Overview

The table below summarizes the key characteristics of this compound as a small molecule inhibitor.

Property Description
Primary Mechanism Inhibits Wnt protein processing and secretion by targeting Porcupine (Porcn), a membrane-bound O-acyltransferase [1].
Primary IC50 27 nM for Wnt pathway inhibition [1].
Secondary Target ATP-competitive CK1δ (Casein Kinase 1 delta) inhibitor (IC50 = 40 nM for M82F mutant) [1].
Solubility Soluble in DMSO (2 mg/mL) and DMF (12.5 mg/mL). Has a significant impact on solubility, use newly opened containers [1].
Research Use For research use only. Not intended for human or animal diagnostic or therapeutic uses [2].

Established Experimental Protocols

While alternative delivery methods are not detailed in the search results, this compound is a standard component in several published stem cell differentiation protocols. The following workflows illustrate its typical application.

G Start Start: hiPSC Aggregates A Day 0: Mesoderm Induction Media: RPMI 1640 + 2% B27 (-Insulin) Additives: 6 µM CHIR99021 (WNT activator) 1.875 ng/mL BMP4, 1.5 ng/mL Activin A Start->A B Day 1: Basic Medium 1 Media: RPMI 1640 + 2% B27 (-Insulin) A->B C Day 2-4: Cardiac Specification Media: RPMI 1640 + 2% B27 (-Insulin) Additive: 3 µM this compound (WNT inhibitor) B->C D Day 4-6: Basic Medium 1 C->D E Day 6+: Maturation & Maintenance Media: RPMI 1640 + 2% B27 (With Insulin) D->E End Outcome: Functional Cardiac Organoids E->End

Figure 1: this compound in Cardiac Organoid Differentiation. This protocol uses a classic WNT activation/inhibition sequence to direct differentiation [3].

G Start Start: Human iPSCs A BMWi Induction (4-6 days) Inhibitors: LDN193189 (BMPi) PD0325901 (MEKi) This compound (WNTi) Start->A B Outcome: Telencephalic Progenitor Cells A->B C iNGN2 Overexpression B->C D Final Cell Type: Functional Telencephalic Neurons C->D

Figure 2: this compound in Neuronal Differentiation. The "BMWi" protocol uses this compound for rapid induction of telencephalic neural progenitor cells [4] [5].

FAQs and Troubleshooting

Based on common experimental challenges, here is a preliminary FAQ.

Q1: What is the main challenge with this compound delivery and formulation? The primary challenge is its poor aqueous solubility. This compound is typically first dissolved in a pure DMSO stock solution before being diluted into the final cell culture medium [1]. The final DMSO concentration in the medium must be kept at a non-toxic level (usually below 0.1-1%).

Q2: Are there any known alternative delivery methods mentioned in recent literature? The search results did not reveal specific studies on novel delivery methods (e.g., nanoparticles, liposomes) for this compound. Its use in current research is dominated by direct dissolution in DMSO followed by dilution in culture medium, as shown in the protocols above.

Q3: What is a critical control experiment when using this compound? Given its secondary activity as a CK1δ inhibitor [1], it is crucial to design experiments with appropriate controls. These may include using other WNT pathway inhibitors with different mechanisms to confirm that the observed phenotypic effects are due to WNT inhibition and not off-target kinase activity.

References

IWP-2: Mechanism & Key Applications

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action IWP-2 is a cell-permeable small molecule that acts as a potent and selective inhibitor of Wnt protein production and secretion [1] [2] [3]. Its primary mechanism involves inactivating Porcupine (PORCN), a membrane-bound O-acyltransferase (MBOAT) [1] [4]. PORCN is responsible for the palmitoylation of Wnt proteins, a lipid modification that is essential for their activity, secretion, and ability to signal to neighboring cells [2] [5]. By inhibiting PORCN, this compound prevents this crucial palmitoylation step, thereby blocking the secretion and subsequent activity of all Wnt ligands [1] [6].

It is important to note that more recent research has identified an additional target: this compound is also a selective, ATP-competitive inhibitor of Casein Kinase 1 (CK1) δ/ε [7]. This suggests that the cellular effects of this compound may result from a combination of inhibiting Wnt production and influencing CK1δ/ε-related pathways.

Primary Research Applications

  • Cardiomyocyte Differentiation: this compound is widely used in protocols to direct the differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes, often used in sequence with a GSK-3β inhibitor like CHIR 99021 [1].
  • Maintenance of Pluripotency: It helps prevent the differentiation of embryonic stem cells by inhibiting spontaneous Wnt signaling [1].
  • Cancer Research: this compound is used to study Wnt-driven cancers and has shown anti-proliferative effects in various cancer cell lines [4] [5].
  • Cell Reprogramming: It has been utilized in protocols to reprogram human somatic cells into chemically-induced pluripotent stem cells (ciPSCs) [1].

Experimental Data & Working Concentrations

The table below summarizes the effective concentrations of this compound across various cell lines, as reported in the literature. This should serve as a starting point for your experiments.

Table 1: this compound Activity in Different Cell Lines

Cell Line Assay Type Concentration Incubation Time Reported Effect / IC₅₀ Source
In vitro enzyme assay PORCN inhibition 27 nM [4] [5]
In vitro kinase assay CK1δ inhibition 40 nM [4]
HEK293T Reporter Gene Assay 22 hrs IC₅₀ = 0.157 μM [4]
Gastric Cancer MKN28 Functional Assay 10 - 50 μM 4 days Suppressed proliferation, migration, invasion [5]
Mouse L cells Reporter Assay 5 μM 24 hrs Inhibition of PORCN-mediated signaling [4]
Various Cancer Lines (e.g., MIAPaCa2, SW620) Antiproliferative (MTT) 48 hrs EC₅₀ ~1.9 - 8.96 μM [4]
Human Pluripotent Stem Cells (hPSCs) Cardiomyocyte Diff. Typically 2-5 μM Varies by protocol (e.g., 2 days) Promotes cardiomyocyte specification [1]

Standard Experimental Protocols

General Protocol for Inhibiting Wnt Signaling in Cell Culture

This is a generalized protocol for using this compound to inhibit Wnt secretion in adherent cell cultures.

Reagent Preparation:

  • Stock Solution: Reconstitute this compound powder in DMSO to prepare a 5-10 mM concentrated stock solution [6]. Gently warm the solution to 37°C if precipitation is observed [1] [6].
  • Storage: Aliquot and store the stock solution at -20°C, protected from light. Avoid long-term storage of solutions and verify activity for critical applications [6].
  • Working Dilution: Dilute the stock solution directly into pre-warmed cell culture medium. For most cells, ensure the final DMSO concentration does not exceed 0.5% to avoid cytotoxicity [6].

Cell Treatment:

  • Replace the culture medium with the medium containing the desired final concentration of this compound.
  • The required incubation time varies significantly with the experimental goal, ranging from several hours to multiple days (see Table 1).
Specific Protocol for Cardiomyocyte Differentiation from hPSCs

This protocol is adapted from methods used to generate heart-forming organoids and cardiomyocytes [1].

G Start Human iPSCs Step1 Mesoderm Induction (GSK-3β inhibitor, e.g., CHIR 99021) Start->Step1 Step2 Cardiac Specification (Add this compound to inhibit Wnt) Step1->Step2 Step3 Cardiomyocyte Maturation (Basal culture medium) Step2->Step3 Result Functional Cardiomyocytes (CTnT+) Step3->Result

Workflow:

  • Mesoderm Induction: Start with human induced pluripotent stem cells (iPSCs). Begin differentiation by adding a GSK-3β inhibitor (like CHIR 99021) to activate Wnt signaling and direct cells toward the mesodermal lineage. The typical working concentration for CHIR 99021 is in the low micromolar range.
  • Cardiac Specification: After 24-48 hours, add This compound (typically 2-5 μM) to the culture. This critical step inhibits ongoing Wnt signaling, which promotes the specification of cardiac mesoderm and prevents differentiation into other cell types.
  • Maturation: Continue culture in basal medium or medium with growth factors to support the maturation of beating cardiomyocytes. Cells can be characterized by staining for cardiac markers like Cardiac Troponin T (CTnT) [1].

Troubleshooting Guide

Table 2: Common Experimental Issues & Solutions

Problem Potential Cause Recommended Solution
No biological effect observed Compound degraded; insufficient concentration. Use fresh stock solution; run a dose-response curve; include a positive control (e.g., a cell line with known Wnt activity).
Precipitation in culture media Low aqueous solubility of this compound. Ensure stock is fully dissolved in DMSO before adding to media. Pre-warm media to 37°C and mix thoroughly after addition [1] [6].
High cell death/toxicity Excessive DMSO concentration; cell-specific sensitivity. Ensure final DMSO concentration is ≤0.5% [6]. Titrate this compound to find the minimum effective concentration.
Inconsistent differentiation results Poor timing of this compound addition; batch-to-batch variability. Precisely optimize the timing of this compound addition relative to other factors (e.g., CHIR 99021). Validate new lots of this compound in a standard assay.
Unexpected effects on pathways Off-target inhibition of CK1δ/ε. Interpret results considering the dual inhibition of PORCN and CK1. Use genetic approaches (e.g., PORCN knockdown) to confirm Wnt-specific phenotypes [7].

Frequently Asked Questions (FAQs)

Q1: What is the solubility and recommended storage for this compound?

  • Solubility: this compound is soluble in DMSO at least up to 5 mM, though some sources report up to 23 mg/mL with gentle warming [1] [6] [5]. It is insoluble in water and ethanol [5].
  • Storage: Store the powder at -20°C or 4°C, protected from light [6] [2]. For stock solutions, aliquot and store at -20°C, and avoid multiple freeze-thaw cycles.

Q2: How does this compound differ from other Wnt inhibitors like IWR-1?

  • This compound acts upstream by preventing the secretion of Wnt ligands from the producing cells (inhibits PORCN) [2].
  • IWR-1 acts downstream by stabilizing the Axin2 destruction complex inside the receiving cells, making the cells resistant to Wnt stimulation [2]. They target different parts of the signaling pathway.

Q3: Is this compound suitable for in vivo studies? Evidence for in vivo efficacy is limited. One study in zebrafish found that adding this compound to aquarium water did not suppress fin regeneration, which could be due to poor bioavailability or lack of target conservation [5]. For in vivo work, other formulations or delivery methods may be required.

Q4: My experiment requires highly specific PORCN inhibition. What should I consider? Be aware that this compound also inhibits CK1δ/ε at similar nanomolar concentrations [7]. If your phenotype could be confounded by CK1 inhibition, you may need to use genetic controls (e.g., PORCN knockout) or consider more specific PORCN inhibitors if available.

References

improving IWP-2 reproducibility

Author: Smolecule Technical Support Team. Date: February 2026

IWP-2 Troubleshooting Guide

This guide addresses common challenges researchers face when using this compound in their experiments.

Problem & Possible Causes Recommended Solutions & Best Practices
Low Differentiation Efficiency [1] [2]

| • Incorrect timing of this compound addition • Suboptimal cell confluency at differentiation start • Variable quality of hiPSC lines | • Add this compound ~72 hours after initial GSK3 inhibitor (e.g., CHIR99021) [3] [2]. • Initiate differentiation at 60-70% confluency [2]. • Maintain high-quality hiPSCs with >95% Oct4 expression and uniform undifferentiated morphology [1]. | | High Batch-to-Batch Variation [3] | | | • Inherent protocol sensitivity • Fluctuations in initial cell seeding density | • Use this compound in combination with other small molecules (e.g., XAV939) and ascorbate [3]. • Combinatorial inhibition of Wnt pathways (Porcupine & Tankyrase) reduces sensitivity to seeding density [3]. | | Increased Cell Death [2] | | | • Toxic concentration of this compound • Incorrect CHIR99021 concentration for cell line | • Use established effective concentrations (e.g., 5 µM) [3]. • Titrate CHIR99021 concentration for your specific hiPSC line (e.g., 6 µM for some hiPSCs, 8 µM for hESCs) [2]. | | Low Purity of Cardiomyocytes | | | • Insufficient inhibition of Wnt signaling | • Ensure use of B27 supplement without insulin during the first 5-7 days of differentiation [1]. |

Key Experimental Protocol Parameters

The table below summarizes critical parameters from published protocols that use this compound for efficient cardiomyocyte differentiation, providing a baseline for your experiments [3] [2].

Parameter Specification
Primary Application Directed differentiation of human iPSCs (hiPSCs) to functional cardiomyocytes [1] [3] [2].
Typical Working Concentration 5 µM [3].
Standard Treatment Duration 48 hours [3] [2].
Timing of Addition Approximately 72 hours after initiation of differentiation with a GSK3 inhibitor (CHIR99021) [3] [2].
Key Combined Factors Used after Wnt activation (CHIR99021); often combined with other Wnt inhibitors (XAV939) and ascorbate for robustness [3].

Experimental Workflow and Mechanism

To visualize the typical workflow for cardiomyocyte differentiation using this compound, here is a process diagram:

G Start hiPSC Expansion Step1 Mesoderm Induction GSK3 Inhibitor (e.g., CHIR99021) Start->Step1 Day 0 Step2 Cardiac Mesoderm Specification Wnt Inhibitor this compound Step1->Step2 ~72 hours Step3 Cardiomyocyte Maturation Step2->Step3 Day 5 End Functional Cardiomyocytes Step3->End Day 10-15

The following diagram illustrates the biphasic role of Wnt signaling that this compound targets, which is crucial for understanding its timing:

G cluster_1 Early Differentiation (Day 0) cluster_2 Later Differentiation (Day ~3) Phase1 Phase 1: Activation Phase2 Phase 2: Inhibition GSK3i GSK3 Inhibitor (CHIR99021) WntOn Canonical Wnt/ β-catenin Signaling GSK3i->WntOn Activates Mesoderm Mesoderm Formation WntOn->Mesoderm Promotes IWP2 This compound WntOff Wnt Ligand Production IWP2->WntOff Inhibits CM Cardiomyocyte Progenitors WntOff->CM Directs Cardiac Specification

This compound is a small molecule that inhibits Porcupine, a membrane-bound acyltransferase essential for the secretion of all Wnt ligands [1] [4]. It is a key tool for the temporal inhibition of the canonical Wnt/β-catenin signaling pathway, which is critical for many differentiation protocols [5] [1].

Key Principles for Reproducibility

  • Timing is Critical: The Wnt pathway has a biphasic role; it must be activated early to induce mesendoderm and inhibited later to direct cardiac mesoderm formation. Adding this compound too early or too late will severely compromise efficiency [1].
  • Systematic Quality Control: Reproducibility starts with the quality of the stem cells. Consistently use defined media and substrates, and regularly check pluripotency markers (>95% Oct4 expression is recommended) to ensure cells are in an optimal state for differentiation [1].
  • Validate with Ground Truth: Always include a validation method. Quantitative Phase Imaging (QPI) is an excellent label-free method for live-cell analysis, but for endpoint validation, flow cytometry for cardiac Troponin T (TNNT2) is a standard quantitative metric [6] [3] [2].

References

IWP-2 Role & Mechanism in Cardiac Differentiation

Author: Smolecule Technical Support Team. Date: February 2026

What is the primary function of IWP-2 in cardiomyocyte differentiation protocols?

This compound is a small molecule inhibitor that selectively blocks Wnt ligand secretion by inhibiting the membrane-bound O-acyltransferase Porcupine [1] [2]. In cardiac differentiation, it is used after initial mesoderm induction to inhibit the Wnt/β-catenin signaling pathway, steering cells toward a cardiac fate [3] [2] [4].

The table below outlines its standard application:

Protocol Aspect Typical Specification
Primary Role Inhibition of Wnt production for cardiac specification [3] [2]
Mechanism of Action Inhibits Porcupine, preventing Wnt ligand secretion [1]
Standard Timing Day 3 of differentiation (after initial mesoderm induction with CHIR99021) [3] [2]
Common Duration 48 hours [3]
Differentiation Stage Specification of cardiac mesoderm/progenitors [4]

Optimizing Aggregate Size for Cardiac Differentiation

How does aggregate size impact cardiac differentiation efficiency and how can it be controlled?

The physical parameters of cell aggregates, particularly their size, are critical for efficient cardiac differentiation. Controlling aggregate size helps manage gradients of oxygen, nutrients, and signaling molecules, which is crucial for reproducible outcomes [1] [5].

Aspect Impact on Differentiation & Optimization Strategy
Impact of Size Influences spatial organization, paracrine signaling, and the ratio of cardiac-inducing endoderm to undifferentiated hPSCs [1].
Optimal Size Range ~200-400 μm in diameter is frequently reported for efficient cardiac induction [1] [3].
Control Methods Forced aggregation in microwells [1], use of microcarriers [2], and adjusting agitation speed in bioreactors [3].
Key Consideration The optimal aggregate size can be protocol- and cell line-dependent. While crucial in some 3D systems, one study found differentiation sensitivity to CHIR concentration was more dominant than aggregate size across platforms [3].

Experimental Protocol: Cardiac Differentiation with this compound

This is a generalized protocol for directed cardiac differentiation of hPSCs in aggregate suspension culture, adapted from multiple sources [3] [2].

Stage 1: hPSC Expansion as Aggregates

  • Culture Setup: Expand hPSCs as matrix-free aggregates in suspension using mTeSR1 medium.
  • Aggregate Formation: Use forced aggregation in microwells or controlled inoculation in stirred systems to form uniform aggregates with a target diameter of 200-400 μm [1] [3].
  • Pluripotency Check: Before differentiation, confirm that >95% of cells express pluripotency markers like TRA-1-60 [3].

Stage 2: Cardiac Differentiation

  • Day 0: Mesoderm Induction: Replace expansion medium with differentiation medium (e.g., RPMI 1640 supplemented with B27 minus insulin). Add the GSK3β inhibitor CHIR99021 (typical concentration range: 5-8 µM) to activate Wnt signaling [6] [3].
  • Day 3: Cardiac Specification: Replace medium with fresh differentiation medium containing This compound. A typical working concentration is in the range of 2-5 µM, applied for 48 hours [3] [2].
  • Day 5 onwards: Maturation: After 48 hours, replace the this compound-containing medium with a basal differentiation medium (e.g., RPMI/B27 with insulin). Refresh this medium every 2-3 days.
  • Endpoint Analysis: Beating aggregates and cardiomyocyte markers (e.g., cTNT, α-actinin, NKX2.5) can typically be observed from day 7-10 onwards [3].

Troubleshooting Common Issues

The table below addresses frequent challenges encountered during the differentiation process.

Problem Potential Causes Suggested Solutions
Low Cardiomyocyte Yield/Purity Suboptimal CHIR99021 concentration [3] [4], incorrect timing of this compound addition [4], excessive aggregate size leading to central necrosis [1]. Titrate CHIR99021 concentration (e.g., 5-10 µM) [3]; Ensure this compound is added ~72 hours after CHIR99021 [2]; Optimize aggregate size towards 200-400 μm [1].
High Variability Between Batches Inconsistent aggregate size and shape at differentiation start [1] [2], variations in cell density [4]. Implement forced aggregation (microwells) or microcarriers for uniform aggregate formation [1] [2]; Standardize inoculation cell density [4].
Cell Death/Aggregate Disintegration Overly small or fragile aggregates, toxic metabolite accumulation, inappropriate mechanical stress (in bioreactors) [3]. Optimize aggregation method to ensure robust aggregates; Monitor and control dissolved oxygen and pH; Adjust agitation speed in bioreactors to minimize shear stress [3] [4].

Workflow and Pathway Visualization

The following diagram illustrates the core protocol workflow and the role of this compound within the cardiac differentiation signaling pathway.

cardiac_differentiation Start hPSC Expansion as Uniform Aggregates (200-400 µm) MesodermInduction Mesoderm Induction (Day 0: Add CHIR99021) Start->MesodermInduction WntOn Wnt Pathway ON MesodermInduction->WntOn CardiacSpecification Cardiac Specification (Day 3: Add this compound) WntOn->CardiacSpecification WntOff Wnt Pathway OFF CardiacSpecification->WntOff Maturation CM Maturation (Day 5+: Basal Medium) WntOff->Maturation Endpoint Functional Cardiomyocytes (Day 7-10+) Maturation->Endpoint

References

Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Feature IWP-2 (IWP Compound) IWR-1 (IWR Compound)
Target Protein Porcupine (Porcn), a membrane-bound acyltransferase [1] Axin protein, a component of the β-catenin destruction complex [1]
Primary Pathway Affected Inhibits all Wnt ligand secretion (affects both canonical and non-canonical pathways) [2] [3] Specifically inhibits canonical Wnt/β-catenin signaling [2] [4]
Molecular Mechanism Binds to Porcn, preventing palmitoylation and subsequent secretion of all Wnt ligands [1] Stabilizes Axin proteins, leading to enhanced degradation of β-catenin and suppression of target genes [1]
Effect on β-catenin Reduces levels of active, non-phosphorylated β-catenin [5] Reduces levels of nuclear β-catenin [2]

Experimental Applications & Data

The table below summarizes how these inhibitors are used in various biological contexts, based on data from the search results.

Context / Protocol Role of this compound Role of IWR-1 Key Experimental Outcomes & Concentrations Used

| Cardiac Differentiation of hPSCs [2] [3] | Used in combination with other inhibitors (e.g., IWR-1-endo, XAV939) after mesoderm induction to promote cardiac specification. | Used to promote cardiomyocyte differentiation by inhibiting canonical Wnt signaling after initial mesoderm induction. | • 5 µM of both this compound and IWR-1-endo are commonly used from day 3-5 or day 4-6 of differentiation [3]. • Inhibition of Wnt signaling at this stage is crucial for efficient generation of cardiomyocytes [2]. | | Osteogenic Differentiation on Scaffolds [5] | Used to study overall Wnt pathway inhibition. Shown to reduce osteogenic differentiation. | Specifically, β-catenin knockdown (mimicking deep canonical pathway inhibition) paradoxically increased osteogenesis on stiffer scaffolds. | • Overall Wnt inhibition with this compound reduced osteogenic differentiation and mineralization [5]. • Isolated canonical Wnt/β-catenin inhibition (as with IWR-1's action) can, in a context-dependent manner, increase osteogenic output [5]. | | Maintaining Pluripotent Stem Cells [6] | Used to suppress spontaneous mesendodermal differentiation in hiPSCs during suspension culture. | Used as an alternative to this compound for the same purpose, suppressing differentiation. | • Adding Wnt signaling inhibitors like this compound or IWR-1-endo to the culture medium significantly reduced expression of mesendoderm markers (T, SOX17) to levels seen in adherent cultures [6]. |

Example Experimental Protocol

The following workflow is adapted from cardiac differentiation protocols detailed in the search results [3], providing a concrete example of how these inhibitors are applied.

Start Human Pluripotent Stem Cells (hPSCs) D0 Day 0: Activate Wnt (CHIR99021, 6 µM) Start->D0 D1_2 Days 1-2: Medium Refresh D0->D1_2 1+2+2 Protocol D3_5 Days 3-5: Inhibit Wnt (this compound + IWR-1-endo, 5 µM each) D1_2->D3_5 End Day 15+: Cardiomyocytes D3_5->End

Key Differentiating Factors

  • Specificity vs. Breadth: The most critical distinction is that IWR-1 is a more specific canonical pathway inhibitor, while this compound blocks all Wnt signaling. Your choice depends on whether your experimental question requires shutting down all Wnt signaling or selectively modulating the canonical arm.
  • Context-Dependent Effects: The biological outcome of inhibition is highly dependent on the cell type, differentiation stage, and even the physical microenvironment. The paradoxical pro-osteogenic effect of β-catenin inhibition is a prime example of this [5].
  • Temporal Control: In differentiation protocols, the timing of inhibitor application is paramount. Wnt activation is often needed for initial mesoderm induction, while precise inhibition is required later for cardiac specification [2] [3].

How to Choose for Your Research

  • Use this compound if your goal is to completely abolish the secretion and function of all Wnt ligands from cells, or if you are studying processes known to involve non-canonical Wnt pathways.
  • Use IWR-1 if you need to specifically target the canonical Wnt/β-catenin pathway without affecting β-catenin-independent signaling, or if you are working in a context where canonical pathway inhibition has been shown to promote your desired outcome.

References

IWP-2 vs. IWP-4: Direct Comparison

Author: Smolecule Technical Support Team. Date: February 2026

While a direct, comprehensive comparison of all parameters is not available in the search results, the table below summarizes the key quantitative and qualitative information I found.

Feature IWP-2 IWP-4
Primary Target Porcupine (Porcn), a membrane-bound O-acyltransferase essential for Wnt ligand palmitoylation and secretion [1] [2] [3]. Porcupine (Porcn) [4].
Primary Mechanism Inhibits the Wnt/β-catenin signaling pathway by preventing Wnt ligand production [1] [3]. Inhibits the Wnt/β-catenin signaling pathway by preventing Wnt ligand production [4].
Reported Potency (IC₅₀) Information missing from search results; potency is demonstrated via functional use in protocols. 25 nM [4].
Secondary Targets Also identified as a selective ATP-competitive inhibitor of Casein Kinase 1 (CK1) δ/ε [2]. Information missing from search results.
Key Applications Differentiation of human induced pluripotent stem cells (hiPSCs) into cardiomyocytes [1]. Differentiation of pluripotent stem cells (PSCs) into cardiomyocytes; differentiation of human mesenchymal stem cells (MSCs) into cardiac progenitor cells [5] [6] [4].
Example Protocol Concentration 5 µM used in hiPSC cardiac differentiation [1]. 5 µM used in MSC cardiac differentiation [5] [6].

Experimental Context and Workflows

The functional similarity of this compound and IWP-4 is clear from their use in closely related experimental protocols, primarily for generating heart muscle cells from stem cells.

Detailed Protocol Using this compound

A research paper detailed a robust method for generating human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) with high purity [1]. The following diagram illustrates the core workflow of this protocol.

IWP2_Protocol Start Culture hiPSCs A Day 0: Induce Mesoderm Medium: RPMI + B27 (no insulin) + 8µM CHIR99021 Start->A B Day 1-3: Rest Medium: RPMI + B27 (no insulin) A->B C Day 3-5: Inhibit Wnt Medium: RPMI + B27 (no insulin) + 5µM this compound B->C D Day 5+: Mature Cells Medium: RPMI + B27 (with insulin) C->D End Day 12: Beating Cardiomyocytes >90% TNNT2-positive cells D->End

  • Cell Culture: Human iPSC lines (NP0040-8, NP0141-31B, IMR90) were maintained in E8 medium on Matrigel-coated plates [1].
  • Key Reagents:
    • CHIR99021: A GSK-3 inhibitor that activates Wnt signaling to initiate mesoderm formation.
    • This compound: The Porcupine inhibitor used to suppress Wnt signaling at a later stage, which promotes cardiac specification.
    • Ascorbate: Continuously supplemented throughout the procedure to reduce batch-to-batch variations and improve robustness [1].
  • Outcome: This protocol consistently yielded over 90% cardiac troponin T (TNNT2)-positive cells and could be scaled in bioreactor suspension cultures [1].
Detailed Protocol Using IWP-4

Another study investigated the effect of IWP-4 on differentiating human umbilical cord-derived mesenchymal stem cells (MSCs) into cardiac progenitor cells, followed by in vivo testing [5] [6].

IWP4_Protocol Start Isolate & Characterize Human Umbilical Cord MSCs A Cytotoxicity Test Determine optimal IWP-4 concentration Start->A B Treat MSCs with 5µM IWP-4 For 14 days (in vitro) A->B C Differentiation Assessment Gene and protein expression analysis B->C D In Vivo Transplantation Inject treated MSCs into rat myocardial infarction (MI) model C->D End Evaluate Cardiac Function (Echocardiography, Histology) D->End

  • Cell Culture: MSCs were isolated from human umbilical cord tissue and characterized by their morphology, surface markers, and tri-lineage differentiation potential [5].
  • Key Steps:
    • Cytotoxicity Assay: Established that 5 µM IWP-4 was a non-cytotoxic concentration effective for differentiation [5] [6].
    • In Vivo Model: Treated MSCs were transplanted into a rat model of myocardial infarction. The IWP-4 pre-conditioned group showed significantly improved cardiac function, reduced fibrotic area, and better cell survival in the infarcted heart compared to the untreated group [5] [6].

Key Insights for Researchers

  • Protocol Dependence is Critical: The choice between this compound and IWP-4 is often dictated by the specific cell type and differentiation protocol. This compound is widely used in iPSC cardiac differentiation [1], while IWP-4 has shown efficacy in MSC cardiac differentiation [5] [6].
  • Consider this compound's Polypharmacology: Be aware that this compound has a documented off-target effect as an inhibitor of Casein Kinase 1 (CK1) δ/ε [2]. Depending on your research goals, this could be a confounding factor or an additional mechanism of action.
  • Ascorbate Enhances Robustness: Incorporating continuous ascorbate supplementation, as in the this compound protocol, can reduce batch-to-batch variation and improve the reliability of cardiomyocyte differentiation [1].

References

IWP-2 vs. LGK974 at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature IWP-2 LGK974 (WNT974)
Primary Target Porcupine (Porcn), CK1δ [1] Porcupine (Porcn) [2]
Mechanism of Action Inhibits Porcn-mediated Wnt palmitoylation, blocking Wnt secretion and activity [3] [1] [4] Potent and specific inhibition of Porcn, blocking Wnt ligand secretion [2]
Reported Potency (IC₅₀) 27 nM (cell-free assay) [1]; 30 nM (cellular reporter assay) [1] 1 nM (PORCN binding assay); 0.4 nM (Wnt signaling in coculture assay) [2]
Key Cellular Effects Decreases cancer cell proliferation, migration, and invasion; induces apoptosis; downregulates Wnt/β-catenin pathway activity [3] Inhibits Wnt signaling; reduces phosphorylation of LRP6; decreases expression of Wnt target genes (e.g., AXIN2); induces tumor regression in vivo [2] [5]
In Vivo Application Information limited in provided search results Well-established protocol for oral delivery in mice; shown to be effective and well-tolerated at 5 mg/kg for up to 3 months [6]

| Key Research Applications | - Study of Wnt ligand-dependent processes

  • Research on gastric cancer [3] | - Targeting Wnt-driven cancers in preclinical models (e.g., breast, head and neck, renal, GI cancers) [2] [5] [7]
  • In vivo studies requiring prolonged systemic Wnt inhibition [6] |

Mechanisms and Experimental Insights

To better understand how these molecules function, the following diagram illustrates the Wnt signaling pathway and the specific point at which PORCN inhibitors act.

G cluster_0 β-catenin Destruction Complex WntGene Wnt Gene WntProtein Immature Wnt Protein WntGene->WntProtein PalmitWnt Palmitoylated Wnt (Active) WntProtein->PalmitWnt SecretedWnt Secreted Wnt PalmitWnt->SecretedWnt PathwayOn β-catenin accumulates & enters nucleus Pathway ON SecretedWnt->PathwayOn Binds Frizzled & LRP PathwayOff β-catenin degraded Pathway OFF Porcn Porcupine (PORCN) Porcn->PalmitWnt Palmitoylation Inhibitor This compound / LGK974 Inhibitor->Porcn Inhibits DestructionComplex APC, AXIN, GSK3β, CK1α DestructionComplex->PathwayOff

Key Experimental Findings
  • This compound in Gastric Cancer: One study demonstrated that in the gastric cancer cell line MKN28, this compound treatment at 30 μM significantly decreased cell proliferation, migration, and invasion. It also elevated caspase 3/7 activity, indicating the induction of apoptosis. Further analysis confirmed that this compound downregulated the transcriptional activity of the Wnt/β-catenin pathway and the expression of its target genes [3].
  • LGK974 in Renal Cell Carcinoma: Research on clear cell renal cell carcinoma (ccRCC) showed that LGK974 could inhibit proliferation, colony formation, migration, and invasion of cancer cells while inducing apoptosis. Mechanistically, LGK974 treatment led to decreased levels of β-catenin and its downstream targets like cyclin D1 and c-Myc [5].
  • LGK974 in Breast Cancer Models: LGK974 has been shown to induce tumor regression at well-tolerated doses in a Wnt-driven murine breast tumor model (MMTV-Wnt1). This highlights its potential efficacy in treating cancers driven by Wnt ligand overexpression [2].

Suggested Experimental Protocols

The protocols below, derived from the literature, can serve as a starting point for your experiments.

In Vitro Cell Proliferation Assay (for both compounds)

This is a common method to assess the anti-proliferative effects of both this compound and LGK974.

  • Cell Lines Used: Various cancer cell lines, such as gastric MKN28 for this compound [3] or renal ACHN and 786-O for LGK974 [5].
  • Procedure:
    • Seed cells in 96-well plates.
    • Treat with a concentration gradient of the inhibitor (e.g., this compound at 30 μM [3] or LGK974 at varying doses [5]) for a set duration (e.g., 48-72 hours).
    • Add a cell viability reagent like MTT or CCK-8.
    • Measure the optical density (OD) at 450 nm using a microplate reader [3] [5].
  • Key Readout: Inhibition of cell proliferation, often reported as an EC₅₀ value.
In Vivo Administration of LGK974 in Mice

A detailed protocol is available for LGK974, which has been successfully used in preclinical models [6].

  • Formulation:
    • Weigh LGK974 powder and place it in a glass vial.
    • Dissolve it stepwise with 5% DMA, 9% Cremophor EL, and 1% Tween 80.
    • Bring to the final volume and concentration with 85% carboxymethylcellulose solution in 5% dextrose.
  • Dosing: Administer once daily via oral gavage at a common dose of 5 mg/kg.
  • Duration: This regimen has been shown to be effective and well-tolerated for up to 3 months [6].

Key Considerations for Researchers

  • Choice of Inhibitor: This compound is a well-characterized tool compound useful for in vitro studies to rapidly validate the role of Wnt secretion in a biological process. LGK974 is often more suitable for projects requiring high potency, superior pharmacokinetics, and robust in vivo efficacy, especially in preclinical cancer models [2] [6].
  • Safety and Specificity: While both are designed to target PORCN, profiling suggests that this compound also inhibits CK1δ with an IC₅₀ of 40 nM [1]. LGK974 is reported as a highly specific PORCN inhibitor [2]. Researchers should consider these off-target potentials when interpreting results.
  • Biomarker Analysis: To confirm target engagement, you can monitor the reduction of phosphorylated LRP6 [2] or the decreased expression of direct Wnt target genes like AXIN2 and c-Myc in your treated samples [2] [3] [5].

References

IWP-2 Specificity and Key Differentiating Protocol

Author: Smolecule Technical Support Team. Date: February 2026

IWP-2 is a small molecule known as an inhibitor of Wnt production. Its primary and most specific mechanism of action is the selective inhibition of Porcupine (Porcn), a membrane-bound O-acyltransferase in the endoplasmic reticulum. By inhibiting Porcn, this compound blocks the palmitoylation of Wnt proteins, a crucial post-translational modification required for their secretion and activity [1] [2]. It also specifically inhibits the casein kinase CK1δ with an IC50 of 40 nM [1].

The following diagram illustrates the Wnt/β-catenin signaling pathway and the specific points targeted by this compound and other common inhibitors.

G cluster_a Wnt-Producing Cell cluster_b Wnt-Responding Cell WntGene Wnt Gene WntProtein Wnt Protein (Unpalmitoylated) WntGene->WntProtein Porcn Porcupine (Porcn) WntProtein->Porcn  Post-translational  Modification WntSecreted Mature Wnt Protein (Palmitoylated) Porcn->WntSecreted  Palmitoylation Secreted Wnt Secreted Wnt WntSecreted->Secreted Wnt Frizzled Frizzled Receptor Secreted Wnt->Frizzled LRP6 LRP5/6 Co-receptor Dvl Dvl (Dishevelled) Frizzled->Dvl AxinComplex Destruction Complex (APC, Axin, GSK-3, CK1) Dvl->AxinComplex Inhibits BCat β-catenin AxinComplex->BCat Targets for Phosphorylation BCatStable Stabilized β-catenin BCat->BCatStable BCatDeg Degraded β-catenin BCat->BCatDeg TCFLEF TCF/LEF Transcription BCatStable->TCFLEF IWP2 This compound IWP2->Porcn C6556 CHIR99021 C6556->AxinComplex XAV939 XAV939 XAV939->AxinComplex

A prominent application of this compound is in generating human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). The protocol leverages a timed sequence of Wnt pathway activation and inhibition to mimic cardiac development [3] [4].

Standard Cardiomyocyte Differentiation Protocol:

Day Action Key Reagents & Purpose
Day 0 Initiate differentiation Add CHIR99021 (a GSK-3 inhibitor) to activate Wnt signaling and drive mesoderm formation [4].
Day 2-5 Inhibit Wnt signaling Add This compound to block Wnt secretion, cementing cardiac progenitor fate [3] [4].
Day 7+ Maturation Maintain cells in basal medium with insulin; spontaneous contractions typically appear around day 12 [3].

This protocol, when performed in an albumin-free medium with heparin, has been shown to produce highly pure (>90%) cardiomyocytes and reduce batch-to-batch variations [4].

Experimental Data on this compound's Effects

The tables below summarize quantitative data on this compound's potency and its observed effects in various cell-based assays.

Table 1: In Vitro Potency of this compound This table shows the half-maximal inhibitory concentration (IC50) of this compound against its known targets.

Target Assay Type IC50 Value Description
Porcn Cell-free 27 nM Selective inhibition of Wnt palmitoylation and secretion [1].
CK1δ Cell-free 40 nM Specific inhibition of the casein kinase CK1δ [1].

Table 2: Cellular Activity and Antiproliferative Effects This table compiles data from various cell studies showing the functional outcomes of this compound treatment.

Cell Line / Type Assay Type Concentration & Time Key Finding / EC50 PMID
HEK293T Function 22 hrs Inhibition of Wnt/β-catenin signaling, IC50 = 0.157 μM [1]. 29630366
MKN28 (Gastric Cancer) Proliferation 30 μM Suppressed cell growth, increased caspase 3/7 activity (apoptosis) [2]. -
MKN28 (Gastric Cancer) Migration & Invasion 30 μM Decreased cell migration and invasion [2]. -
Multiple Cancer Lines (e.g., MIAPaCa2, SW620) Antiproliferative (MTT) 48 hrs EC50 values ranged from 1.9 μM to 8.96 μM [1]. 29630366

Key Insights for Researchers

Based on the compiled data, here are the key characteristics of this compound:

  • Primary Specificity: this compound is highly specific for targeting the Wnt-producing side of the signaling pathway. It is an excellent tool for studying Wnt secretion and for protocols where precise, temporal inhibition of Wnt is required after an initial activation phase [1] [2].
  • Functional Outcomes: Its inhibition of Wnt production leads to downstream effects including the downregulation of Wnt/β-catenin transcriptional activity, reduced expression of target genes (like C-MYC, CCND1), and in cancer models, it can suppress proliferation, migration, and invasion while promoting apoptosis [2].
  • Commonly Used With: In differentiation protocols like cardiomyocyte generation, this compound is often used sequentially with CHIR99021 (a Wnt activator) to precisely control the pathway [3]. For increased robustness and reduced variability, it can be combined with XAV939 (a tankyrase inhibitor that acts on the β-catenin destruction complex in Wnt-receiving cells) and ascorbate [3].

References

IWP-2 Profile & Key Comparisons

Author: Smolecule Technical Support Team. Date: February 2026

Property IWP-2 IWP-L6 LGK974 IWR-1
Primary Target Porcupine (Porcn) [1] [2] Porcupine (Porcn) [1] Porcupine (Porcn) [1] Tankyrase (Tnks) [3]
Mechanism of Action Inhibits Wnt protein palmitoylation and secretion [1] [2] Inhibits Wnt protein palmitoylation and secretion [1] Inhibits Wnt protein palmitoylation and secretion [1] Stabilizes Axin, promoting β-catenin degradation [3]
Reported Potency (EC₅₀/IC₅₀) 27 - 30 nM [2] Sub-nanomolar [1] Information Missing 2241 nM (in cardiogenesis assay) [3]

| Key Applications in Research | • Gastric cancer studies (inhibits proliferation, migration) [4] • Stem cell differentiation (cardiogenesis) [3] • Studying gastrulation and limb joint development [5] [6] | • Highly potent in vivo effects in zebrafish models [1] | • In Phase I clinical trials [1] | • Stem cell differentiation (cardiogenesis) [3] |

Experimental Data & Protocols

The quantitative data and methodologies from key studies demonstrate this compound's application in various biological models.

In Vitro Anti-Cancer Activity

A 2013 study investigated this compound in the gastric cancer cell line MKN28 [4].

  • Cell Line: MKN28 (human gastric cancer) [4]
  • Concentration: 30 µM [4]
  • Incubation Time: 48 hours for proliferation assays (MTT); 24 hours for migration/invasion assays [4]
  • Key Findings:
    • Proliferation: Significantly suppressed cell growth [4].
    • Migration & Invasion: Inhibited cell migration and invasion in Transwell assays [4].
    • Apoptosis: Increased caspase 3/7 activity [4].
    • Wnt Pathway Downregulation: Decreased TCF/LEF transcriptional activity and reduced expression of Wnt target genes (e.g., C-MYC, CCND1) [4].
In Stem Cell Differentiation & Reprogramming

This compound is widely used to study Wnt signaling's role in cell fate determination.

  • Cardiogenesis from hESCs [3]:
    • Protocol: Human Embryonic Stem Cells (hESCs) were differentiated. On day 4, embryoid bodies were dissociated and treated with this compound [3].
    • Finding: this compound treatment from day 4 to 5 resulted in a 200-fold increase in cardiomyocyte yield compared to vehicle control, demonstrating that Wnt inhibition is sufficient to drive cardiac fate from mesoderm [3].
  • Reprogramming to Induced Pluripotent Stem Cells (iPSCs) [7]:
    • Protocol: Mouse embryonic fibroblasts (MEFs) with inducible reprogramming factors were treated with this compound continuously throughout the process [7].
    • Finding: this compound treatment strongly blocked the formation of Nanog-positive iPSC colonies, indicating that endogenous Wnt signaling is essential for the late stages of reprogramming [7].

Mechanism of Action & Signaling Pathway

This compound exerts its effects by targeting the very first step of Wnt ligand production inside Wnt-secreting cells. The following diagram illustrates this mechanism and its consequences on the canonical Wnt/β-catenin signaling pathway.

G WntGene Wnt Gene WntProtein Wnt Protein (Unpalmitoylated) WntGene->WntProtein Transcription & Translation Porcn Porcupine (Porcn) [Membrane-bound O-acyltransferase] WntProtein->Porcn Binds MatureWnt Mature, Secreted Wnt Porcn->MatureWnt Palmitoylation LRP5_6 LRP5/6 Co-receptor MatureWnt->LRP5_6 Binds BetaCateninDestruction β-catenin Destruction Complex (Axin, APC, GSK-3β, CK1) LRP5_6->BetaCateninDestruction Inactivates via Dvl Frizzled Frizzled Receptor BetaCateninStable Stable β-catenin BetaCateninDestruction->BetaCateninStable Degradation Prevented BetaCateninNuclear Nuclear β-catenin BetaCateninStable->BetaCateninNuclear Accumulates & Translocates TCF_LEF TCF/LEF Transcription Factors BetaCateninNuclear->TCF_LEF Binds & Activates TargetGene Target Gene Expression (e.g., c-MYC, CCND1) TCF_LEF->TargetGene IWP2 This compound IWP2->Porcn Inhibits

As the diagram shows, this compound specifically inhibits Porcupine (Porcn) in the endoplasmic reticulum [1] [2]. Porcn is essential for the palmitoylation of Wnt proteins, a key post-translational modification required for their activity, secretion, and ability to signal to neighboring cells [1] [4]. By blocking this step, this compound prevents the secretion of all functionally active Wnt ligands from a cell.

Research Considerations

  • Choosing an Inhibitor: The choice between this compound, its more potent analogs (like IWP-L6), or inhibitors targeting different parts of the pathway (like IWR-1) depends on your experimental goal [1] [3]. IWP compounds target Wnt-producing cells, while IWR-1 targets β-catenin stability in Wnt-responding cells.
  • Cell Type and Context Matters: Research shows that the effects of Wnt inhibition can be highly context-dependent. For example, in different cell culture systems (explant vs. isolated cells), this compound had opposite effects on the preservation of stem/progenitor cell markers [8]. Always validate the effect in your specific model system.
  • Metabolic Stability: Be aware that some potent Porcn inhibitors, like IWP-L6, show species-dependent metabolic stability (e.g., rapid clearance in mouse and rat plasma but stability in human plasma), which is crucial for designing in vivo studies [1].

References

IWP-2 CK1δ inhibition vs other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of CK1δ Inhibitors

Inhibitor Name Primary Target(s) Mechanism of Action Key Experimental Data (IC50) Selectivity & Key Characteristics

| IWP-2 | Porcn & CK1δ [1] [2] | - ATP-competitive inhibitor of CK1δ [2]

  • Blocks Porcn-mediated palmitoylation of Wnt ligands [1] | - Porcn (cell-free): 27 nM [1]
  • CK1δ (cell-free): 40 nM [1] [2] | Dual-activity compound; effects in Wnt-related and CK1δ-related pathways may be intertwined [2]. | | PF-670462 | CK1δ / ε [3] [4] | ATP-competitive inhibitor [4] | - CK1δ (in vitro): ~4.7 nM [4]
  • CK1ε (in vitro): ~4.0 nM [4] | Well-studied in vivo; improves cognitive performance in mice; modulates circadian rhythms [3]. | | BZH (Theoretical Compound) | CK1δ [5] | Binds to the ATP pocket (predicted via molecular docking) [5] | Theoretical binding affinity: -46.53 ± 1.94 kcal/mol (MMPBSA) [5] | Identified in virtual screening; proposed as a promising candidate for future experimental validation in ALS [5]. | | IC261 | CK1δ / ε [4] | ATP-competitive inhibitor [4] | - CK1δ (in vitro): ~61 nM [4]
  • CK1ε (in vitro): ~16 nM [4] | One of the early-stage CK1 inhibitors [4]. |

Experimental Insights & Protocols

For your research, here are the key experimental findings and methodologies associated with these inhibitors:

  • This compound's Dual Function: The characterization of this compound as a CK1δ inhibitor was a subsequent discovery. Initial research identified it as an "Inhibitor of Wnt Production" that blocks Porcn [1] [2]. Molecular modeling and X-ray crystallography later confirmed its ATP-competitive inhibition of CK1δ, showing a plausible binding mode in the kinase's ATP pocket [2].
  • PF-670462 in Behavioral Studies: The cognitive effects of CK1δ inhibition have been demonstrated using PF-670462. A common in vivo protocol involves:
    • Subject: Adult C57BL/6J mice [3].
    • Dosing: Chronic administration of 10 mg/kg/day PF-670462 [3].
    • Testing: Behavioral assays like contextual fear conditioning and radial arm water maze conducted during the animals' rest phase [3].
    • Outcome: Treated mice showed significantly improved recall and working memory compared to vehicle-treated controls, suggesting utility in modulating time-of-day cognitive performance [3].
  • Virtual Screening for Novel Inhibitors: Computational approaches are valuable for discovering new scaffolds. A typical workflow, as used to identify BZH, includes:
    • Structure Preparation: Obtaining the CK1δ structure (e.g., PDB: 6RCG) and processing it (removing water, adding missing residues, solvation) [5].
    • Molecular Dynamics (MD): Running a simulation (e.g., 500 ns) to assess protein stability and flexibility [5].
    • Cavity Detection: Using tools like CavityPlus to identify potential binding pockets [5].
    • Molecular Docking: Screening compound libraries (e.g., 26 diverse compounds) against the stabilized protein structure [5].
    • Binding Affinity Calculation: Employing methods like MMPBSA on simulation trajectories to predict binding free energy and select top candidates like BZH for further study [5].

Signaling Pathways and Inhibitor Action

The following diagram illustrates the key signaling pathways that this compound and other CK1δ inhibitors influence, highlighting their different points of action.

G cluster_a Wnt/β-catenin Signaling Pathway cluster_b CK1δ/CK1ε Roles Porcn Porcupine (Porcn) Golgi Apparatus Wnt Wnt Ligand Porcn->Wnt Palmitoylation Fzd Frizzled Receptor (LRP Co-receptor) Wnt->Fzd Binds Dvl Dvl Protein Fzd->Dvl Activates DegComplex Destruction Complex (CK1α, GSK3β, APC, Axin) Dvl->DegComplex Inhibits BCatenin β-catenin DegComplex->BCatenin Targets for Degradation GeneExp Target Gene Expression BCatenin->GeneExp Nuclear Translocation CK1d CK1δ / CK1ε TDP43 TDP-43 Phosphorylation (Linked to ALS) CK1d->TDP43 ClockProt Clock Protein Phosphorylation (Circadian Rhythm) CK1d->ClockProt IWP2_P This compound IWP2_P->Porcn Inhibits IWP2_CK1 This compound IWP2_CK1->CK1d Inhibits OtherInhib Other CK1δ Inhibitors (PF-670462, IC261, BZH) OtherInhib->CK1d Inhibit

Key Selection Considerations

When choosing an inhibitor for your research, please consider:

  • Mechanism Specificity: If your goal is to specifically study CK1δ kinase activity without interfering with Wnt ligand production, PF-670462 or other selective CK1δ inhibitors are more appropriate than this compound [3] [4]. Conversely, this compound is a powerful tool for investigating the crosstalk between Wnt secretion and CK1δ signaling [2].
  • Research Application: PF-670462 has robust in vivo data supporting its use in behavioral and circadian rhythm studies [3]. For in silico discovery projects, novel scaffolds like BZH represent new starting points for medicinal chemistry [5].
  • Stage of Development: Note that many compounds, including this compound and PF-670462, are for research use only. While they are valuable tools, their well-characterized profiles make them useful for validating biological hypotheses and guiding the development of future therapeutics [1] [4].

References

IWP-2 efficacy in different models

Author: Smolecule Technical Support Team. Date: February 2026

IWP-2 Efficacy in Various Models

| Model Type | Experimental Context | Key Findings on this compound Efficacy | Citation | | :--- | :--- | :--- | :--- | | Various Cancer Cell Lines (In Vitro) | Anti-proliferative activity (48-hour MTT assay) |

  • EC₅₀: ~2-5 µM
  • Most effective in MIA PaCa-2 and SW-620 cells (EC₅₀: 1.9 µM)
  • Least effective in HT-29 cells (EC₅₀: 4.67 µM)
| [1] | | Stem Cell-Derived Calretinin Interneurons (In Vitro) | Differentiation of human pluripotent stem cells (hPSCs) | Used in combination with SHH and purmorphamine to generate ~80% calretinin interneurons, demonstrating high efficacy in directing cell fate. | [2] | | Human iPSC-Derived Cardiac Organoids (In Vitro) | Cardiac mesoderm specification | Used at 3 µM to promote cardiac specification by inhibiting Wnt signaling, leading to the formation of functional myocardium. | [3] | | Pancreatic Cancer Cells (Panc-1) | Intracellular kinase activity | Treatment with 2.33 µM reduced CK1δ kinase activity to ~66% of the level in untreated cells. | [1] | | C57BL/6 Mice (In Vivo) | Peritoneal inflammation model | Intraperitoneal injection of this compound-liposome significantly reduced uptake of latex beads and E. coli and lowered levels of pro-inflammatory cytokines (TNF-α, IL-6). | [1] |

This compound Mechanism and Experimental Protocols

This compound inhibits the Wnt pathway by targeting porcupine (Porcn), a membrane-bound O-acyltransferase. By preventing the palmitoylation of Wnt ligands, this compound blocks their processing, secretion, and subsequent ability to activate signaling in both neighboring and producing cells [4] [1]. This compound is also reported to be an ATP-competitive inhibitor of the kinase CK1δ [1].

Below is a visual summary of the Wnt signaling pathway and this compound's mechanism of action.

g cluster_a Canonical Wnt Pathway (β-catenin-dependent) cluster_b This compound Inhibition Point Wnt_off Wnt OFF (No Ligand) DestructionComplex Destruction Complex: APC, AXIN, CK1, GSK-3β Wnt_off->DestructionComplex BetaCatenin_deg β-catenin Phosphorylated & Degraded DestructionComplex->BetaCatenin_deg NoTargetGene No Target Gene Expression BetaCatenin_deg->NoTargetGene Wnt_on Wnt ON (Ligand Bound) FZD_LRP FZD Receptor & LRP5/6 Co-receptor Wnt_on->FZD_LRP DVL DVL Activated FZD_LRP->DVL NoDegradation Destruction Complex Inhibited DVL->NoDegradation BetaCatenin_accum β-catenin Accumulates & Translocates to Nucleus NoDegradation->BetaCatenin_accum TargetGene Target Gene Expression (c-MYC, CYCLIN D1, AXIN2) BetaCatenin_accum->TargetGene Porcn Porcupine (Porcn) (in ER) Palmitoylation Wnt Ligand Palmitoylation Blocked Porcn->Palmitoylation IWP2 This compound Inhibits Porcn IWP2->Palmitoylation NoSecretion Wnt Ligand Not Processed/Secreted Palmitoylation->NoSecretion NoSecretion->Wnt_on NoSignaling No Autocrine/Paracrine Signaling NoSecretion->NoSignaling

Experimental protocols show this compound is typically used in the low micromolar range (1-3 µM) [2] [3] [1]. For example:

  • Cardiac Organoid Differentiation: In a human iPSC-derived cardiac organoid model, cells were treated with 3 µM this compound for 48 hours on day 2 of differentiation to specify cardiac mesoderm [3].
  • Interneuron Differentiation: In a protocol for generating calretinin interneurons, neuroepithelial stem cells were treated with a medium containing 1 µM this compound, along with SHH and purmorphamine, for 7 days to induce ventral telencephalic lineage [2].

Comparison with Other Wnt Inhibition Strategies

This compound belongs to a class of inhibitors that block Wnt production. Other strategies target different nodes of the pathway [4].

Inhibitor Class Target / Mechanism Key Advantage Development Stage

| Porcupine (Porcn) Inhibitors (e.g., this compound, LGK974) | Blocks Wnt ligand secretion | Acts upstream; may affect multiple Wnts; potential for broad effect. | Preclinical / Clinical Trials | | Tankyrase Inhibitors | Stabilizes AXIN, promoting β-catenin degradation | Targets destruction complex; strategy for APC-mutant cancers. | Preclinical | | β-catenin/TCF Inhibitors | Disrupts complex in nucleus | Directly blocks oncogenic gene transcription. | Experimental | | RSPO-targeting | Neutralizes R-spondin (Wnt enhancer) | Alternative upstream target. | Clinical (e.g., OMP-131R10) | | Antibody-based | Binds extracellular Wnts or receptors | High specificity. | Clinical (e.g., OMP-18R5) |

Key Insights for Researchers

  • Context-Dependent Efficacy: The effectiveness of this compound can vary significantly. Researchers should conduct preliminary dose-response experiments in their specific model system.
  • Primary Effect on Ligand-Secreting Cells: this compound is most effective in models where Wnt signaling is driven by active Wnt secretion, as it acts on the ligand-producing cell [1].
  • Limitations in Certain Cancers: In cancers with downstream mutations (e.g., APC or CTNNB1/β-catenin mutations in colorectal cancer), inhibiting Wnt ligand production may be less effective, as the pathway is constitutively active regardless of external Wnt signals [5] [4].

References

IWP-2 Overview and Validation Data

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: IWP-2 is a potent small molecule inhibitor that targets Porcupine (PORCN), a membrane-bound O-acyltransferase essential for Wnt protein processing and secretion [1]. By inhibiting PORCN, this compound prevents the palmitoylation of Wnt ligands, thereby blocking their activity and subsequent Wnt pathway signaling, including Wnt-dependent phosphorylation of Lrp6 and Dvl2, and the accumulation of β-catenin [1].

The table below summarizes quantitative data and experimental contexts from key validation studies:

Application Context Reported Concentration Key Experimental Outcomes / Metrics Cell Type / Model Used
Cardiac Differentiation Not fully specified in excerpts Used with CHIR 99021 to generate heart-forming organoids; successful differentiation demonstrated by staining for Cardiac Troponin T (cardiomyocytes) and CD31/PECAM-1 (endothelial cells) [1]. Human iPSCs [1]
Cardiac Co-differentiation Part of a defined parameter space with a WNT signal inhibitor and VEGF [2] Enabled controlled trilineage co-differentiation into cardiomyocytes, mural cells, and endothelial cells; cardiomyocytes exhibited more mature sarcomere gene expression vs. monolineage differentiation [2]. Human iPSCs [2]
Bacterial Pathogen Clearance 0.05 µM [3] Treatment for 24h impaired macrophage-mediated clearance of Pseudomonas aeruginosa and Streptococcus pneumoniae; reduced uptake of beads and bacteria in mouse models [3]. Macrophage cell lines (RAW 264.7, J774A.1) and mouse peritoneal macrophages [3]
Somatic Cell Nuclear Transfer (SCNT) Embryos Not specified in excerpts Inactivated Wnt signaling in porcine SCNT blastocysts, reflected in low expression of c-Myc and PPARδ; impaired blastocyst hatching [4]. Porcine SCNT embryos [4]
Cancer Cell Proliferation 10-50 μM [5] Significantly suppressed proliferation and reduced anchor-dependent/independent colony formation in gastric cancer MKN28 cell line [5]. MKN28 cell line [5]

Signaling Pathway and Experimental Workflow

To help visualize the role of this compound in a typical cardiac differentiation protocol, here is a diagram of the signaling pathway and a standard experimental workflow.

G cluster_pathway This compound Mechanism: Inhibiting Wnt Secretion cluster_protocol Typical Cardiac Differentiation Workflow Wnt Wnt Ligand (Pre-palmitoylation) MatureWnt Mature Wnt Ligand Wnt->MatureWnt Secretion PORCN PORCN Enzyme PORCN->Wnt Palmitoylation IWP2 This compound IWP2->PORCN Inhibits Signaling Downstream Wnt Signaling Active MatureWnt->Signaling D0 Day 0: Seed iPSCs D1 Day 1-3: Mesoderm Induction (CHIR-99021) D0->D1 D4 Day 4-5: Cardiac Specification (this compound) D1->D4 D10 Day 10+: Cardiomyocyte Maturation D4->D10 End Endpoint Analysis: Flow Cytometry, qPCR, Immunostaining D10->End

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the search results, which you can adapt for your own validation work.

1. Protocol for Cardiac Differentiation from Human PSCs (as part of a co-differentiation system) This protocol is adapted from studies that used this compound in a multi-stage process to generate cardiomyocytes alongside other cardiac cell types [2].

  • Cell Culture: Maintain human iPSCs in Essential 8 (E8) medium on dishes coated with VTN-N. Perform clump passaging every 3–4 days using 0.5 mM EDTA [2].
  • Differentiation Initiation (Day 0): When iPSCs reach approximately 90% confluence, replace the medium with differentiation medium. The optimization of this stage often involves factors like activin A and CHIR-99021 in RPMI 1640 supplemented with B27 minus insulin to efficiently induce KDR+/PDGFR-α+ cardiogenic mesoderm [2].
  • Cardiac Specification (Day X, timing is protocol-dependent): Replace the medium with a fresh differentiation medium containing This compound and vascular endothelial growth factor (VEGF). The exact concentration and timing of this compound should be optimized within a defined parameter space to steer the co-differentiation toward the desired ratios of cardiomyocytes, endothelial cells, and mural cells [2].
  • Maturation (Day X+): Continue culture with periodic medium changes. Spontaneously contracting cells can typically be observed after 8-10 days.
  • Endpoint Analysis: Analyze the efficiency of differentiation on day 10-12 using flow cytometry for cardiac markers like cardiac Troponin T, qPCR for maturation-associated genes, and immunostaining for sarcomeric proteins [2].

2. Protocol for In Vitro Bacterial Clearance Assay in Macrophages This protocol is used to validate the role of Wnt signaling in innate immunity, using this compound to inhibit the pathway [3].

  • Cell Pretreatment: Pre-treat macrophage cell lines (e.g., RAW 264.7) with a control vehicle (PBS with 0.1% BSA) or with recombinant Wnt5A (e.g., 50 ng/ml) for 6 hours to enhance signaling. Alternatively, to inhibit the pathway, treat cells with 0.05 µM this compound for a specified period before infection [3].
  • Infection: Infect the macrophages with bacterial pathogens like Pseudomonas aeruginosa (PA) or Streptococcus pneumoniae (SP) at a Multiplicity of Infection (MOI) of 10 for 1 hour in an antibiotic-free medium [3].
  • Killing Phase: Remove the extracellular bacteria by washing with cold PBS. Continue incubation in medium containing antibiotics (e.g., 100 U penicillin/ml and 100 µg streptomycin/ml) for various time points (e.g., up to 24 hours) to allow for intracellular killing [3].
  • Cell Lysis and Quantification: Lyse the macrophages with sterile distilled water. Prepare serial dilutions of the lysate and plate them on agar plates. Count the Colony Forming Units (CFUs) after overnight incubation [3].
  • Calculation: Calculate the percentage of bacterial killing using the formula: (Initial CFU - Final CFU) / Initial CFU × 100 [3].

Key Considerations for Your Guide

  • Context-Dependent Outcomes: The biological effect of this compound is highly dependent on the cell type, developmental stage, and specific process being studied. An outcome in a cardiac differentiation protocol cannot be directly compared to one in a cancer proliferation assay without careful consideration of the context.
  • Concentration is Critical: The effective concentration varies significantly, from nanomolar levels for inhibiting PORCN to micromolar levels in some cell-based assays. The optimal concentration must be empirically determined for each experimental system.
  • Timing and Combination: In differentiation protocols, the timing of this compound addition relative to other factors (like CHIR-99021) is often the most critical parameter for success, as it mimics developmental signaling windows.

References

Experimental Data on Cellular Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The dual activity of IWP-2 translates to anti-proliferative effects in various cancer cell lines. The table below summarizes the half-maximal effective concentrations (EC₅₀) from cellular viability assays [1]:

Cell Line Origin EC₅₀ (μM)
MIA PaCa-2 Human Pancreatic Carcinoma 1.90
SW-620 Human Colon Carcinoma 1.90
PANC-1 Human Pancreatic Carcinoma 2.33
CAPAN-1 Human Pancreatic Adenocarcinoma 2.05
HEK293 Human Embryonic Kidney 2.76
HT-29 Human Colon Adenocarcinoma 4.67

Key Experimental Protocols

The data on this compound's activity is derived from standardized biochemical and cellular assays. Here are the methodologies for the key experiments cited:

  • In Vitro Kinase Assay for CK1δ Selectivity [2]: Profiling against a panel of 320 kinases was performed to determine selectivity. This compound was identified as a specific ATP-competitive inhibitor of both wild-type and gatekeeper mutant M82F CK1δ. The results confirmed its specific inhibition of CK1δ over other kinases in the panel.

  • Cellular Viability/Proliferation Assay (MTT Assay) [1]: The anti-proliferative activity of this compound was determined using an MTT assay. Cells were treated with the compound for 48 hours, after which cell viability was measured. The EC₅₀ values were calculated from the resulting dose-response curves.

  • In Vivo Efficacy Model [1] [3]: To evaluate this compound's effect on immune cell function in a live host, C57BL/6 mice were injected intraperitoneally with 200 μL of this compound encapsulated in liposomes about 2 hours before challenge with E. coli or latex beads. Bacterial uptake (measured by Colony Forming Units) and cytokine levels in peritoneal lavage fluid were then assessed.

This compound's Dual Mechanism of Action

The following diagram illustrates the two primary signaling pathways targeted by this compound and the experimental workflow for profiling its selectivity:

Interpretation of Selectivity Data

When interpreting data from studies using this compound, it is crucial to consider its multi-target nature [2] [4].

  • Experimental Design: Phenotypic effects observed in cells or models treated with this compound cannot be automatically attributed solely to Porcn inhibition. Appropriate follow-up experiments, such as using more specific Porcn or CK1 inhibitors, or genetic approaches like siRNA, are needed to deconvolve the mechanism.
  • Therapeutic Potential: From a therapeutic perspective, a multi-target agent can sometimes be beneficial if the inhibited targets are all involved in the disease pathway. The anti-proliferative effects seen in cancer cell lines may indeed result from this combined activity [2] [1].

References

Signaling Pathway and Experimental Workflow

Author: Smolecule Technical Support Team. Date: February 2026

To understand how IWP-2 works and is typically used in experiments, the following diagrams illustrate its place in the Wnt signaling pathway and a common application in stem cell differentiation.

G Wnt Wnt SecretedWnt SecretedWnt Wnt->SecretedWnt Porcn Porcn Porcn->Wnt IWP2 IWP2 IWP2->Porcn Inhibits LRP6 LRP6 SecretedWnt->LRP6 betaCatenin betaCatenin LRP6->betaCatenin TargetGenes TargetGenes betaCatenin->TargetGenes

Diagram 1: this compound inhibits Wnt secretion by targeting Porcupine (Porcn) in the endoplasmic reticulum, preventing the production of active, lipid-modified Wnt ligands [1] [2] [3].

G Start Pluripotent Stem Cell CHIR CHIR99021 (Wnt Activator) Start->CHIR Mesoderm Mesoderm Progenitor IWP2 This compound (Wnt Inhibitor) Mesoderm->IWP2 Cardiomyocyte Cardiomyocyte CHIR->Mesoderm IWP2->Cardiomyocyte

Diagram 2: this compound is commonly used after a Wnt activator like CHIR99021 in a sequential protocol to direct stem cell differentiation into cardiomyocytes [4] [5].

Key Comparative Data and Findings

The effectiveness of a Wnt inhibitor can vary significantly depending on the biological context. The table below highlights some critical comparative findings.

Comparison Context Key Experimental Findings Implications & Relevance
This compound vs. CHIR99021 in Limbal Epithelial Cultures In explant cultures, This compound increased stem/progenitor cell markers (p63α, ABCG2), while CHIR99021 decreased them [6]. Effect is system-dependent; this compound can help preserve stemness in certain niche-supported cultures, whereas GSK-3 inhibitors may promote differentiation [6].
Timing of Wnt Inhibition in Neural Differentiation Wnt inhibition (with this compound) at the neural progenitor cell (NPC) stage was more effective at generating medial ganglionic eminence (MGE) progenitors than inhibition at the neural stem cell (NSC) stage in some protocols [7]. Timing is critical. Inhibiting Wnt production later in a differentiation protocol can yield a higher purity of target cells [7].
Cell Density in Cardiomyocyte Differentiation At low cell density, earlier treatment with this compound was crucial to suppress anti-cardiac gene expression and improve differentiation efficiency [5]. This compound can compensate for the lack of auto/paracrine Wnt-modulating signals in low-density cultures, making protocols more robust [5].

How to Choose an Inhibitor

Selecting the right Wnt inhibitor depends heavily on your specific experimental goals:

  • To target Wnt ligand production: Use This compound if your goal is to block the secretion and activity of all Wnt proteins from the producing cells [1] [2].
  • To control the pathway intracellularly: Use inhibitors like CHIR99021 (activator) or XAV939 (inhibitor) that act on components within the Wnt-receiving cell if you need to manipulate the pathway downstream of the receptor [4] [7] [6].
  • For specific differentiation protocols: Follow established sequential protocols, often involving initial Wnt activation (e.g., with CHIR99021) followed by inhibition (e.g., with this compound) to guide cell fate, as is standard in cardiomyocyte differentiation [4] [5].

References

Mechanism of Action & Gatekeeper Mutant Evidence

Author: Smolecule Technical Support Team. Date: February 2026

IWP-2 is a small molecule that inhibits the Wnt signaling pathway by targeting Porcupine (Porcn), an acyltransferase essential for Wnt protein palmitoylation and secretion [1] [2]. It acts directly on Porcn's putative active site [1].

The concept of a "gatekeeper mutant" often involves a residue in the active site that controls access. For Porcn, the residue Histidine 335 (H335) appears to serve this function. The table below summarizes key experimental findings:

Experimental Finding Description Implication for this compound Activity
Direct Binding [1] This compound analogs bind Porcn in its putative active site. Confirms Porcn as the direct target of inhibition.
H335 Mutant Study [1] Site-directed mutagenesis creating Porcn H335D and H335L mutants. H335 is a critical residue in the Porcn active site.
Resistance in Mutants [1] Porcn with H335 mutation alleviates effects of this compound on Wnt pathway activity and secretion. H335 mutation confers resistance to this compound, defining it as a key gatekeeper residue.

Experimental Data on this compound

For your reference, here are the fundamental characteristics of this compound:

Property Detail
Target Porcupine (Porcn) [1] [2] [3]
Mechanism Inhibits Wnt protein palmitoylation, blocking secretion [1] [2]
Reported IC₅₀ 27 nM for Wnt pathway activity [2]
Key Cellular Effect Blocks Wnt-dependent phosphorylation of Lrp6 and Dvl2, and β-catenin accumulation [2]

Wnt Signaling Pathway & this compound Inhibition

The following diagram illustrates the Wnt signaling pathway and the precise point at which this compound acts, providing a visual context for its mechanism.

WNT WNT Protein Porcn Porcn (Porcupine) WNT->Porcn LipidWNT Lipidated WNT Porcn->LipidWNT Secretion WNT Secretion LipidWNT->Secretion Signaling Activation of Downstream Signaling Secretion->Signaling IWP2 This compound Inhibitor IWP2->Porcn

How to Explore Further

The existing data firmly establishes this compound's mechanism and identifies H335 as a critical gatekeeper residue. To build a more comprehensive comparison guide, you could:

  • Investigate Other Porcn Inhibitors: The scientific literature mentions other Porcn inhibitor classes (e.g., IWP-12, LGK974) [1]. You could search for studies testing these compounds against the H335 mutant to see if resistance is specific to this compound or a class-effect.
  • Examine Structural Data: If a crystal structure of Porcn is available, you could analyze the active site to understand how H335 interacts with this compound and how mutations disrupt this binding.
  • Consult Specific Assays: The flow cytometry binding assay using IWP-Cy3 and the click chemistry assay with alkynyl fatty acid are two key methods used to demonstrate direct binding and functional inhibition of Porcn by this compound, including its resistance in H335 mutants [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

466.05918935 g/mol

Monoisotopic Mass

466.05918935 g/mol

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide

Dates

Last modified: 08-15-2023
1: Wu L, Zhao JC, Kim J, Jin HJ, Wang CY, Yu J. ERG is a critical regulator of Wnt/LEF1 signaling in prostate cancer. Cancer Res. 2013 Oct 1;73(19):6068-79. doi: 10.1158/0008-5472.CAN-13-0882. Epub 2013 Aug 1. PubMed PMID: 23913826; PubMed Central PMCID: PMC3790861.
2: Frewer KA, Sanders AJ, Owen S, Frewer NC, Hargest R, Jiang WG. A role for WISP2 in colorectal cancer cell invasion and motility. Cancer Genomics Proteomics. 2013 Jul-Aug;10(4):187-96. PubMed PMID: 23893926.
3: Mo ML, Li MR, Chen Z, Liu XW, Sheng Q, Zhou HM. Inhibition of the Wnt palmitoyltransferase porcupine suppresses cell growth and downregulates the Wnt/β-catenin pathway in gastric cancer. Oncol Lett. 2013 May;5(5):1719-1723. Epub 2013 Mar 14. PubMed PMID: 23761839; PubMed Central PMCID: PMC3678880.
4: Naqvi SH, Naqvi SH, Bandukda MY, Naqvi SM. Present status and upcoming prospects of hedgehog pathway inhibitors in small cell lung cancer therapy. Infect Agent Cancer. 2013 May 22;8(1):17. doi: 10.1186/1750-9378-8-17. PubMed PMID: 23692865; PubMed Central PMCID: PMC3665447.
5: Loh YN, Hedditch EL, Baker LA, Jary E, Ward RL, Ford CE. The Wnt signalling pathway is upregulated in an in vitro model of acquired tamoxifen resistant breast cancer. BMC Cancer. 2013 Apr 2;13:174. doi: 10.1186/1471-2407-13-174. PubMed PMID: 23547709; PubMed Central PMCID: PMC3621642.
6: Uyama M, Kawanami M, Tamura M. Wasf2: a novel target of intermittent parathyroid hormone administration. Int J Mol Med. 2013 May;31(5):1243-7. doi: 10.3892/ijmm.2013.1315. Epub 2013 Mar 22. PubMed PMID: 23525371.
7: Arensman MD, Kovochich AN, Kulikauskas RM, Lay AR, Yang PT, Li X, Donahue T, Major MB, Moon RT, Chien AJ, Dawson DW. WNT7B mediates autocrine Wnt/β-catenin signaling and anchorage-independent growth in pancreatic adenocarcinoma. Oncogene. 2013 Feb 18. doi: 10.1038/onc.2013.23. [Epub ahead of print] PubMed PMID: 23416978.
8: Dawes LJ, Sugiyama Y, Tanedo AS, Lovicu FJ, McAvoy JW. Wnt-frizzled signaling is part of an FGF-induced cascade that promotes lens fiber differentiation. Invest Ophthalmol Vis Sci. 2013 Mar 1;54(3):1582-90. doi: 10.1167/iovs.12-11357. PubMed PMID: 23385791.
9: Huang Y, Ouyang H, Xie W, Chen X, Yao C, Han Y, Han X, Song Q, Pang D, Tang X. Moderate expression of Wnt signaling genes is essential for porcine parthenogenetic embryo development. Cell Signal. 2013 Apr;25(4):778-85. doi: 10.1016/j.cellsig.2013.01.001. Epub 2013 Jan 16. PubMed PMID: 23333243.
10: Mureli S, Gans CP, Bare DJ, Geenen DL, Kumar NM, Banach K. Mesenchymal stem cells improve cardiac conduction by upregulation of connexin 43 through paracrine signaling. Am J Physiol Heart Circ Physiol. 2013 Feb 15;304(4):H600-9. doi: 10.1152/ajpheart.00533.2012. Epub 2012 Dec 15. PubMed PMID: 23241322; PubMed Central PMCID: PMC3566487.
11: Maiti G, Naskar D, Sen M. The Wingless homolog Wnt5a stimulates phagocytosis but not bacterial killing. Proc Natl Acad Sci U S A. 2012 Oct 9;109(41):16600-5. doi: 10.1073/pnas.1207789109. Epub 2012 Sep 24. PubMed PMID: 23012420; PubMed Central PMCID: PMC3478623.

Explore Compound Types